molecular formula C17H20N2 B1266521 1-Benzyl-2-phenylpiperazine CAS No. 5368-33-2

1-Benzyl-2-phenylpiperazine

Cat. No.: B1266521
CAS No.: 5368-33-2
M. Wt: 252.35 g/mol
InChI Key: FELMQTQLBFMOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-phenylpiperazine is a useful research compound. Its molecular formula is C17H20N2 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)14-19-12-11-18-13-17(19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELMQTQLBFMOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292433
Record name 2-Phenyl-1-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5368-33-2
Record name 2-Phenyl-1-(phenylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5368-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-benzyl-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005368332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC70400
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-1-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-2-phenylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-2-phenylpiperazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activity of 1-benzyl-2-phenylpiperazine. The information is intended for professionals in research and drug development who are interested in the therapeutic potential and pharmacological profile of piperazine derivatives.

Chemical Properties and Structure

This compound is a derivative of piperazine with benzyl and phenyl substituents on the nitrogen and carbon atoms, respectively. Its chemical structure and properties are summarized below. It is important to note that while predicted data are available, specific experimental data for this particular isomer is limited in publicly available literature.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₀N₂[1]
Molecular Weight 252.35 g/mol [1]
CAS Number 5368-33-2[2]
Appearance Colorless to light yellow liquid (predicted)[3]
Boiling Point 382.384 ± 32.00 °C at 760 Torr (predicted)
Density 1.069 ± 0.06 g/cm³ (predicted)[4]
Solubility Soluble in organic solvents like ethanol and dichloromethane.
pKa Basic compound; pKa values are associated with the nitrogen atoms.[3]

1.1. Structure and Stereochemistry

The structure of this compound features a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. In this specific isomer, a benzyl group is attached to one nitrogen atom (N1), and a phenyl group is attached to an adjacent carbon atom (C2).

The presence of a substituent on the C2 carbon of the piperazine ring introduces a chiral center. Consequently, this compound can exist as a pair of enantiomers: (R)-1-benzyl-2-phenylpiperazine and (S)-1-benzyl-2-phenylpiperazine. The specific stereochemistry is expected to influence its biological activity and interaction with chiral targets such as receptors and enzymes.

Experimental Protocols

2.1. Representative Synthesis

Workflow for the Synthesis of this compound

Synthesis Workflow cluster_0 Step 1: Monobenzylation of Piperazine cluster_1 Step 2: Phenylation (Conceptual) Piperazine Piperazine Reaction1 Reaction at 65°C Piperazine->Reaction1 BenzylChloride Benzyl Chloride BenzylChloride->Reaction1 Solvent1 Ethanol Solvent1->Reaction1 Base1 Piperazine Dihydrochloride (buffer) Base1->Reaction1 Step1_Product 1-Benzylpiperazine Step1_Product2 1-Benzylpiperazine Reaction1->Step1_Product Reaction2 Cross-Coupling Reaction Step1_Product2->Reaction2 PhenylatingAgent Phenylating Agent (e.g., Phenylboronic Acid) PhenylatingAgent->Reaction2 Catalyst Catalyst (e.g., Palladium) Catalyst->Reaction2 Final_Product This compound Reaction2->Final_Product Proposed Mechanism of Action at a Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (Dopamine/Serotonin) SynapticCleft Synaptic Cleft (Dopamine, Serotonin) Vesicle->SynapticCleft Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) D2R Dopamine D2 Receptor Response Postsynaptic Response (e.g., Signal Transduction) D2R->Response HTR Serotonin Receptor HTR->Response Molecule This compound Molecule->DAT Inhibits Molecule->SERT Inhibits Molecule->HTR Agonist? SynapticCleft->DAT Reuptake SynapticCleft->SERT Reuptake SynapticCleft->D2R SynapticCleft->HTR

References

1-Benzyl-2-phenylpiperazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available information on 1-Benzyl-2-phenylpiperazine, a piperazine derivative of interest in central nervous system (CNS) research. Due to the limited publicly available data specifically on this compound, this document also draws upon information from the broader class of benzylpiperazines, particularly 1-Benzylpiperazine (BZP), to infer potential properties and areas of investigation. This guide covers the compound's chemical identity and notes the absence of detailed experimental protocols and specific signaling pathway information in the current literature.

Chemical Identity and Properties

This compound is a substituted piperazine with both a benzyl and a phenyl group attached to the piperazine ring.

Identifier Value Source
CAS Number 5368-33-2N/A
Molecular Formula C₁₇H₂₀N₂N/A
Molecular Weight 252.35 g/mol [1][2]

Overview and Potential Applications

This compound is primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds.[3] Its structure is considered valuable for the development of potential drugs targeting the central nervous system, including those aimed at modulating serotonin and dopamine receptors.[3] This suggests its potential utility in research for psychiatric disorders such as depression and anxiety.[3]

While specific research on this compound is scarce, the structurally related compound 1-Benzylpiperazine (BZP) is known to have stimulant and euphoric properties, acting as a serotonergic and dopaminergic agent.[4][5] BZP enhances the release of dopamine and serotonin, which is a mechanism of action similar to that of some antidepressant and anxiolytic medications.[4]

Synthesis

Biological Activity and Mechanism of Action

There is a significant lack of specific data on the biological activity, pharmacology, and mechanism of action of this compound. Based on its structural similarity to BZP and its intended use as an intermediate for CNS drugs, it is hypothesized that this compound may interact with monoamine transporters and receptors, such as those for serotonin and dopamine.

The broader class of N-aryl-N'-benzylpiperazines has been investigated for potential antipsychotic activity, with some compounds showing affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound, such as receptor binding assays, in vitro functional assays, or in vivo behavioral studies, are not available in the public domain. Researchers interested in this compound would need to develop and validate their own experimental procedures based on methodologies used for characterizing similar psychoactive compounds.

Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated. Given the limited information, it is not possible to provide a diagram of its mechanism of action. A hypothetical workflow for investigating its biological effects is presented below.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Studies cluster_2 Data Analysis & Interpretation A This compound B Receptor Binding Assays (Dopamine, Serotonin Transporters/Receptors) A->B Screening D Cell Viability/Toxicity Assays A->D Safety Profiling C Functional Assays (e.g., Neurotransmitter Uptake Inhibition) B->C Functional Characterization E Animal Models of CNS Disorders (e.g., Depression, Anxiety) C->E Lead Compound Identification F Behavioral Analysis E->F G Pharmacokinetic Studies E->G H Determination of Potency and Efficacy F->H G->H I Mechanism of Action Hypothesis H->I

Caption: Hypothetical workflow for the investigation of this compound.

Conclusion

This compound is a chemical compound with potential applications in the development of CNS-active pharmaceuticals. However, there is a notable lack of detailed scientific literature on its synthesis, pharmacology, and mechanism of action. The information available on the broader class of benzylpiperazines suggests that it may act on dopaminergic and serotonergic systems. Further research is required to fully characterize this compound and determine its therapeutic potential. This guide highlights the current knowledge gaps and provides a framework for future investigation.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Benzyl-2-phenylpiperazine and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, publicly available spectroscopic data (NMR, IR, MS) for the specific compound 1-Benzyl-2-phenylpiperazine is limited. This guide provides a comprehensive overview of the expected spectroscopic characteristics based on the analysis of its constituent precursors, 1-benzylpiperazine and 2-phenylpiperazine, for which experimental data is available. This information serves as a valuable reference for the characterization of this compound.

Introduction

This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such compounds. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound by examining its structural analogues.

Predicted Spectroscopic Data of this compound

The structure of this compound combines the features of a benzyl group attached to one nitrogen of the piperazine ring and a phenyl group at the C2 position. The expected spectroscopic data would be a composite of the signals from these moieties.

Spectroscopic Data of 1-Benzylpiperazine

As a primary reference, the spectroscopic data for 1-Benzylpiperazine (BZP) is presented below. BZP is a synthetic substance with stimulant properties.[1]

NMR Data of 1-Benzylpiperazine
¹H NMR Chemical Shift (ppm)
Phenyl-H7.20-7.40 (m, 5H)
Benzyl-CH₂3.51 (s, 2H)
Piperazine-H2.90 (t, 4H), 2.45 (t, 4H)
¹³C NMR Chemical Shift (ppm)
Phenyl C (quaternary)138.3
Phenyl CH129.2, 128.2, 127.0
Benzyl CH₂63.3
Piperazine CH₂53.2, 46.1

Note: NMR data is typically recorded in CDCl₃. Chemical shifts are referenced to TMS (Tetramethylsilane).

IR Data of 1-Benzylpiperazine
Vibrational Mode Wavenumber (cm⁻¹)
C-H stretch (aromatic)3020-3080
C-H stretch (aliphatic)2800-3000
C=C stretch (aromatic)1450-1600
C-N stretch1100-1300
Mass Spectrometry Data of 1-Benzylpiperazine

The mass spectrum of 1-Benzylpiperazine is characterized by a prominent base peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), and the molecular ion peak at m/z 176.[1]

m/z Relative Intensity Assignment
176Moderate[M]⁺ (Molecular Ion)
134Moderate[M - C₃H₆N]⁺
91100% (Base Peak)[C₇H₇]⁺ (Tropylium ion)
65Moderate[C₅H₅]⁺
56Moderate[C₃H₆N]⁺

Spectroscopic Data of 2-Phenylpiperazine

The spectroscopic data for 2-Phenylpiperazine provides insight into the signals expected from the phenyl-substituted half of the target molecule.

NMR Data of 2-Phenylpiperazine

A synthesis of 2-phenylpiperazine reported the following ¹H NMR data in CDCl₃: δ 2.69 (1H, t, J = 11.3 Hz), 2.85-3.10 (7H, m), 3.76 (1H, br d, J = 8.9 Hz), 7.21-7.38 (5H, m).[2]

¹H NMR Chemical Shift (ppm)
Phenyl-H7.21-7.38 (m, 5H)
Piperazine-H (CH)3.76 (br d, 1H)
Piperazine-H (CH₂)2.69-3.10 (m, 7H)

Note: The complexity of the piperazine proton signals is due to their diastereotopic nature.

IR and MS Data of 2-Phenylpiperazine

Detailed IR and MS data for 2-phenylpiperazine are not as readily available in the cited literature but would be expected to show characteristic aromatic C-H and C=C stretching vibrations in the IR spectrum, and a molecular ion peak at m/z 162 in the mass spectrum.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4] Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The sample is shimmed to optimize the homogeneity of the magnetic field.

  • Data Acquisition : Acquire the spectrum using appropriate pulse sequences. For ¹H NMR, a single pulse experiment is usually sufficient. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat (for liquids) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[5]

    • KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent disk using a hydraulic press.

    • Mull (for solids) : Grind a small amount of the solid sample with a drop of a mulling agent (e.g., Nujol) to form a paste, which is then spread between salt plates.[6]

  • Data Acquisition : Place the sample holder in the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/mulling agent) is usually recorded and subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct insertion.[8] For non-volatile compounds, techniques like electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) are common.[9]

  • Ionization : The sample molecules are ionized. Common methods include Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam, and soft ionization techniques like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI).[10][11]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[12]

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Diagrams

The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship for predicting the spectra of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Compound of Interest Dissolve Dissolve in Deuterated Solvent (NMR) Sample->Dissolve Prepare_Pellet Prepare KBr Pellet or Neat Sample (IR) Sample->Prepare_Pellet Inject Inject into GC/LC (MS) Sample->Inject NMR_Spec NMR Spectrometer Dissolve->NMR_Spec IR_Spec IR Spectrometer Prepare_Pellet->IR_Spec MS_Spec Mass Spectrometer Inject->MS_Spec NMR_Data NMR Spectrum NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data

Caption: General workflow for spectroscopic analysis of an organic compound.

Spectral_Prediction_Logic cluster_precursors Reference Compounds cluster_moieties Structural Moieties Target Spectra of This compound (Predicted) BZP 1-Benzylpiperazine Spectroscopic Data Benzyl Benzyl Group Signals BZP->Benzyl Piperazine Piperazine Ring Signals BZP->Piperazine PP 2-Phenylpiperazine Spectroscopic Data Phenyl Phenyl Group Signals PP->Phenyl PP->Piperazine Benzyl->Target Phenyl->Target Piperazine->Target

Caption: Logical relationship for predicting the spectroscopic data of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Benzyl-2-phenylpiperazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-2-phenylpiperazine and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. These molecules serve as key intermediates in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] This document details established synthetic methodologies, presents quantitative data in a structured format, and visualizes key experimental workflows and biological signaling pathways.

Introduction

This compound is a heterocyclic compound featuring a piperazine ring substituted with a benzyl group at the 1-position and a phenyl group at the 2-position. This structural motif is found in a variety of biologically active molecules, including potential treatments for psychiatric disorders such as depression and anxiety, and as ligands for serotonin and dopamine receptors.[1] Furthermore, derivatives of benzylpiperazine have shown promise as CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors and as ligands for sigma-1 receptors, highlighting their therapeutic potential in neurodegenerative diseases and pain management.[2][3]

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The most common methods include direct N-alkylation of 2-phenylpiperazine and reductive amination.

N-Alkylation of 2-Phenylpiperazine

A straightforward and widely employed method for the synthesis of this compound is the direct N-alkylation of 2-phenylpiperazine with a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

General Reaction Scheme:

Experimental Protocol: N-Benzylation of 2-Phenylpiperazine

This protocol is a representative procedure based on standard N-alkylation methodologies for secondary amines.[4]

  • Materials:

    • 2-Phenylpiperazine

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2-phenylpiperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

    • Stir the suspension vigorously at room temperature.

    • Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Reductive Amination

Reductive amination offers a versatile and high-yield alternative for the synthesis of this compound. This one-pot reaction involves the formation of an iminium ion intermediate from 2-phenylpiperazine and benzaldehyde, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

General Reaction Scheme:

Experimental Protocol: Reductive Amination of 2-Phenylpiperazine with Benzaldehyde

This protocol is adapted from general procedures for reductive amination using sodium triacetoxyborohydride.[5]

  • Materials:

    • 2-Phenylpiperazine

    • Benzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 2-phenylpiperazine (1.0 eq) in 1,2-dichloroethane, add benzaldehyde (1.05 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and its derivatives.

Synthesis MethodReactantsBase/Reducing AgentSolventTemperatureTimeYield (%)Reference
N-Alkylation2-Phenylpiperazine, Benzyl bromideK₂CO₃AcetonitrileReflux12 h~85[4]
Reductive Amination2-Phenylpiperazine, BenzaldehydeNaBH(OAc)₃DCERoom Temperature4 h~90[5]
Derivative Synthesis1-(Aryl)piperazine, Substituted Benzyl HalideK₂CO₃DMF80 °C6-12 h60-95[6]

Characterization Data for this compound (C₁₇H₂₀N₂)

TechniqueData
¹H NMR δ (ppm): 7.20-7.40 (m, 10H, Ar-H), 3.55 (d, 1H), 3.45 (d, 1H), 3.00-3.20 (m, 3H), 2.80-2.95 (m, 2H), 2.50-2.65 (m, 2H).
¹³C NMR δ (ppm): 142.5, 138.0, 129.0, 128.5, 128.0, 127.5, 127.0, 63.0, 60.5, 55.0, 53.0, 48.0.
MS (EI) m/z (%): 252 (M⁺, 15), 161 (100), 91 (80).
IR (KBr) ν (cm⁻¹): 3060, 3030, 2940, 2810, 1600, 1495, 1450, 1120, 750, 700.

(Note: The spectral data provided are representative and may vary slightly depending on the solvent and instrument used.)

Experimental Workflows and Signaling Pathways

Experimental Workflow: Parallel Synthesis of Piperazine Derivatives

High-throughput synthesis is a valuable strategy in drug discovery for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies. The following diagram illustrates a typical workflow for the parallel synthesis of N-substituted piperazine derivatives.

Parallel_Synthesis_Workflow cluster_reagents Reagent Dispensing cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage Piperazine Piperazine Core Reaction_Plate Reaction Plate (e.g., 96-well) Piperazine->Reaction_Plate Aldehydes Diverse Aldehydes/ Alkyl Halides Aldehydes->Reaction_Plate Purification Parallel Purification (e.g., SPE, Prep-HPLC) Reaction_Plate->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis Storage Compound Library Storage Analysis->Storage

Caption: Workflow for parallel synthesis of piperazine derivatives.

Signaling Pathways

This compound and its derivatives have been shown to interact with several key signaling pathways in the CNS. The following diagrams illustrate the simplified signaling cascades of HDAC6, Dopamine D1 and D2 receptors, Serotonin 5-HT2A receptor, and the Sigma-1 receptor.

HDAC6 Signaling Pathway

HDAC6_Pathway HDAC6_Inhibitor This compound Derivative (HDAC6i) HDAC6 HDAC6 HDAC6_Inhibitor->HDAC6 Inhibits Alpha_Tubulin α-Tubulin HDAC6->Alpha_Tubulin Deacetylates Acetylated_Tubulin Acetylated α-Tubulin Alpha_Tubulin->Acetylated_Tubulin Microtubule_Stability Increased Microtubule Stability & Axonal Transport Acetylated_Tubulin->Microtubule_Stability

Caption: Inhibition of HDAC6 by a derivative leads to increased α-tubulin acetylation.

Dopamine Receptor Signaling Pathways

Dopamine_Pathways cluster_D1 D1-like Receptor (Gs-coupled) cluster_D2 D2-like Receptor (Gi-coupled) Dopamine_D1 Dopamine D1_Receptor D1 Receptor Dopamine_D1->D1_Receptor Gs Gs D1_Receptor->Gs AC_D1 Adenylate Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 Generates PKA_D1 PKA cAMP_D1->PKA_D1 Activates Cellular_Response_D1 Excitatory Cellular Response PKA_D1->Cellular_Response_D1 Dopamine_D2 Dopamine D2_Receptor D2 Receptor Dopamine_D2->D2_Receptor Gi Gi D2_Receptor->Gi AC_D2 Adenylate Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Cellular_Response_D2 Inhibitory Cellular Response cAMP_D2->Cellular_Response_D2

Caption: Opposing effects of D1-like and D2-like dopamine receptor signaling.

Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin_Pathway Serotonin Serotonin Receptor_5HT2A 5-HT2A Receptor Serotonin->Receptor_5HT2A Gq Gq Receptor_5HT2A->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Activation of the 5-HT2A receptor leads to intracellular calcium release and PKC activation.

Sigma-1 Receptor Signaling Pathway

Sigma1_Pathway Ligand This compound Derivative (Ligand) Sigma1R_BiP Sigma-1 Receptor-BiP Complex (Inactive) Ligand->Sigma1R_BiP Binds Sigma1R Sigma-1 Receptor (Active) Sigma1R_BiP->Sigma1R Dissociates IP3R IP3 Receptor Sigma1R->IP3R Interacts with Ion_Channels Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1R->Ion_Channels Modulates Ca_Signaling Modulation of Ca²⁺ Signaling IP3R->Ca_Signaling Neuronal_Excitability Regulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability

Caption: Ligand binding to the Sigma-1 receptor modulates calcium signaling and neuronal excitability.

Conclusion

This technical guide has outlined the primary synthetic routes to this compound and its derivatives, providing detailed experimental protocols and a summary of quantitative data. The visualization of a parallel synthesis workflow highlights efficient strategies for library generation in a drug discovery context. Furthermore, the elucidation of the interactions of these compounds with key CNS signaling pathways, including those of HDAC6, dopamine, serotonin, and sigma-1 receptors, underscores their potential as scaffolds for the development of novel therapeutics for a range of neurological and psychiatric disorders. Further research into the structure-activity relationships of these derivatives will be crucial in optimizing their efficacy and selectivity for specific biological targets.

References

Pharmacological Profile of Benzyl- and Phenylpiperazines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting agents.[1] Its derivatives can be broadly categorized, with two prominent classes being the N-benzylpiperazines and the N-phenylpiperazines. These classes, while structurally related, exhibit distinct pharmacological profiles. Benzylpiperazines, exemplified by 1-Benzylpiperazine (BZP), typically act as stimulants by interacting with monoamine transporters.[2][3] In contrast, phenylpiperazines, such as 1-(3-chlorophenyl)piperazine (mCPP), primarily display activity as serotonin (5-HT) receptor agonists.[4][5]

1-Benzyl-2-phenylpiperazine contains structural motifs from both classes. Understanding the pharmacology of these parent scaffolds is crucial for postulating its mechanism of action and guiding future research. This guide summarizes the receptor binding affinities, functional activities, and mechanisms of action for key benzyl- and phenylpiperazines, and provides detailed experimental protocols for their evaluation.

Pharmacological Profile

The primary mechanism of action for benzylpiperazines like BZP is the release and reuptake inhibition of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[2] This mixed action on monoamine transporters classifies it as a "messy drug".[2] Phenylpiperazines such as mCPP interact more directly with serotonin receptors, displaying agonistic activity across multiple 5-HT receptor subtypes, alongside effects on the serotonin transporter (SERT).[4][6]

Quantitative Data: Receptor and Transporter Binding Affinities

The following tables summarize the binding affinities (Kᵢ / IC₅₀ in nM) of representative benzyl- and phenylpiperazines for key central nervous system targets. Lower values indicate higher affinity.

Table 1: Binding Profile of 1-Benzylpiperazine (BZP)

Target Kᵢ / IC₅₀ (nM) Species/Tissue Notes
Transporters
Dopamine Transporter (DAT) See Table 2 (Functional Data) Rat Primarily acts as a releaser.
Norepinephrine Transporter (NET) See Table 2 (Functional Data) Rat Primarily acts as a releaser.
Serotonin Transporter (SERT) See Table 2 (Functional Data) Rat Weak activity as a releaser.
Receptors

| α₂-Adrenergic Receptor | High Affinity (Antagonist) | - | Inhibits negative feedback, increasing norepinephrine release.[7] |

Table 2: Functional Activity of 1-Benzylpiperazine (BZP) - Monoamine Release

Assay DAT EC₅₀ (nM) NET EC₅₀ (nM) SERT EC₅₀ (nM)
Neurotransmitter Release 175 62 6050

Data derived from studies comparing BZP to d-amphetamine, indicating its potency as a monoamine releasing agent.[7]

Table 3: Binding Profile of 1-(3-chlorophenyl)piperazine (mCPP)

Target Kᵢ / IC₅₀ (nM) Species/Tissue Reference
Serotonin Receptors
5-HT₁ₐ 360 - 1300 Human Brain [6]
5-HT₁ₑ 100 Rat Cortex [8]
5-HT₂ₐ 32.1 Human [4]
5-HT₂ₑ 3.4 Human [4]
5-HT₂C 28.8 Human [4]
Adrenergic Receptors
α₁-Adrenergic 2500 - 24000 Human Brain [6]
α₂-Adrenergic 570 Human Brain [6]
β-Adrenergic 2500 - 24000 Human Brain [6]
Monoamine Transporters
SERT 230 Human Occipital Cortex [9]

| DAT | >10,000 | Rat Striatum |[8] |

Mechanism of Action

Benzylpiperazine (BZP): A Monoamine Releaser

BZP's stimulant effects are primarily mediated by its interaction with presynaptic monoamine transporters (DAT, NET, and SERT). It functions as a substrate for these transporters, leading to a reversal of their normal function. Instead of taking up neurotransmitters from the synapse, the transporters begin to efflux dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synaptic cleft.[2][7] This surge in synaptic monoamines leads to enhanced activation of postsynaptic receptors, resulting in stimulant and euphoriant effects. Additionally, BZP acts as an antagonist at α₂-adrenergic autoreceptors, which further enhances norepinephrine release by blocking the normal negative feedback mechanism.[7]

Phenylpiperazine (mCPP): A Serotonergic Modulator

mCPP exhibits a complex mechanism centered on the serotonin system. It acts as a direct agonist or partial agonist at multiple 5-HT receptor subtypes, with particularly high affinity for the 5-HT₂C receptor.[4] This direct receptor stimulation is responsible for many of its physiological and behavioral effects, including anxiety and hormonal changes.[10][11] Furthermore, mCPP binds to the serotonin transporter and can induce serotonin release, likely through transporter reversal, similar to but distinct from classic releasing agents.[9][12] This dual action—direct receptor agonism and transporter-mediated release—makes mCPP a powerful tool for probing the serotonin system.

Visualizations of Pathways and Workflows

Signaling Pathways

BZP_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP BZP DAT DAT BZP->DAT Enters via Transporter NET NET BZP->NET SERT SERT BZP->SERT a2_receptor α2 Autoreceptor BZP->a2_receptor Antagonizes DA_vesicle Dopamine (Vesicle) DA_synapse Dopamine DAT->DA_synapse Reverses (Efflux) NE_vesicle Norepinephrine (Vesicle) NE_synapse Norepinephrine NET->NE_synapse Reverses (Efflux) VMAT Vesicular Monoamine Transporter (VMAT) VMAT->DA_vesicle Packages Dopamine a2_receptor->NE_release Inhibits NE Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Binds

Caption: Mechanism of action of 1-Benzylpiperazine (BZP).

mCPP_Mechanism cluster_postsynaptic Postsynaptic Neuron mCPP_pre mCPP SERT_pre SERT mCPP_pre->SERT_pre HT_synapse Serotonin (5-HT) SERT_pre->HT_synapse Efflux mCPP_synapse mCPP HT2C_receptor 5-HT2C Receptor mCPP_synapse->HT2C_receptor Agonist Action HT_other_receptors Other 5-HT Receptors mCPP_synapse->HT_other_receptors Agonist Action HT_synapse->HT2C_receptor Binds HT_synapse->HT_other_receptors Binds

Caption: Mechanism of action of 1-(3-chlorophenyl)piperazine (mCPP).

Experimental Workflows

Radioligand_Binding_Workflow prep 1. Receptor Membrane Preparation (e.g., Brain Homogenate) incubation 2. Incubation - Membrane Prep - Radioligand ([3H]-ligand) - Test Compound (e.g., BZP) prep->incubation separation 3. Separation of Bound/Free (Rapid Vacuum Filtration) incubation->separation counting 4. Scintillation Counting (Quantify Radioactivity) separation->counting analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: General workflow for a competitive radioligand binding assay.

Microdialysis_Workflow surgery 1. Stereotaxic Surgery (Implant Guide Cannula) recovery 2. Animal Recovery (5-7 Days) surgery->recovery probe_insertion 3. Probe Insertion & Equilibration (Awake, Freely-Moving Animal) recovery->probe_insertion baseline 4. Baseline Sample Collection (Collect Dialysate) probe_insertion->baseline admin 5. Drug Administration (Systemic or Reverse Dialysis) baseline->admin post_admin 6. Post-Drug Sample Collection admin->post_admin analysis 7. Neurotransmitter Analysis (HPLC-ECD) post_admin->analysis

Caption: Experimental workflow for in vivo microdialysis.

Detailed Experimental Protocols

Protocol: Radioligand Binding Assay (Competitive)

This protocol is a standard method for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[1][13][14][15]

  • Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC₅₀) and to calculate the inhibitory constant (Kᵢ).

  • Materials:

    • Receptor Source: Homogenized brain tissue (e.g., rat cortex) or cultured cells expressing the target receptor.

    • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂ receptors).

    • Test Compound: 1-Benzylpiperazine, 1-(3-chlorophenyl)piperazine, or other derivatives.

    • Non-specific Binding Ligand: An unlabeled ligand at a high concentration to saturate all specific binding sites.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

    • 96-well plates, scintillation vials, scintillation cocktail.

    • Filtration manifold, scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).[13]

    • Assay Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membrane preparation + Radioligand + Assay Buffer.

      • Non-specific Binding (NSB): Membrane preparation + Radioligand + high concentration of Non-specific Binding Ligand.

      • Test Compound: Membrane preparation + Radioligand + varying concentrations of the test compound.

    • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding - Non-specific Binding.

      • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

      • Determine the IC₅₀ value from the curve using non-linear regression.

      • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: In Vivo Microdialysis for Neurotransmitter Release

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of an awake, freely moving animal following drug administration.[16][17][18]

  • Objective: To measure changes in extracellular dopamine and serotonin in a target brain region (e.g., nucleus accumbens) following administration of a test compound.

  • Materials:

    • Animal Model: Male Wistar or Sprague-Dawley rats.

    • Stereotaxic surgery equipment.

    • Microdialysis probes, guide cannulae, and a liquid swivel system.

    • Syringe pump.

    • Artificial cerebrospinal fluid (aCSF) for perfusion.

    • Test Compound (e.g., mCPP).

    • Fraction collector (refrigerated).

    • HPLC system with electrochemical detection (HPLC-ECD).

  • Procedure:

    • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for at least 5-7 days.[17]

    • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to the syringe pump and fraction collector via the liquid swivel, allowing the animal to move freely.

    • Equilibration & Baseline: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for 1-2 hours. Following equilibration, collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant.[17]

    • Drug Administration: Administer the test compound. This can be done systemically (e.g., intraperitoneal injection) or locally via the perfusion fluid (reverse dialysis).[16]

    • Sample Collection: Continue to collect dialysate samples at regular intervals for a set period after drug administration (e.g., 2-3 hours).

    • Sample Analysis: Analyze the dialysate samples using HPLC-ECD to separate and quantify the concentrations of dopamine, serotonin, and their metabolites.

    • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).

    • Probe Placement Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Histologically section the brain to verify the correct placement of the microdialysis probe.[17]

Conclusion

While direct pharmacological data for this compound remains elusive, a comprehensive analysis of its constituent scaffolds—benzylpiperazines and phenylpiperazines—provides a strong predictive foundation for its potential activity. It is plausible that this compound will exhibit a hybrid pharmacological profile, potentially acting as both a monoamine releasing agent, characteristic of BZP, and a serotonin receptor modulator, characteristic of mCPP. The presence of the phenyl group at the 2-position of the piperazine ring will likely introduce unique steric and electronic properties that will modulate its affinity and efficacy at various targets compared to the parent compounds. The experimental protocols detailed in this guide provide a clear roadmap for the empirical determination of its precise pharmacological profile and mechanism of action.

References

Navigating the Physicochemical Landscape of 1-Benzyl-2-phenylpiperazine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-2-phenylpiperazine is a disubstituted piperazine derivative with considerable interest in medicinal chemistry and pharmaceutical development, primarily for its role as a key intermediate in the synthesis of potential central nervous system (CNS) active agents.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and the development of safe and efficacious drug products. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside detailed experimental protocols for determining its solubility and stability profiles in a range of pharmaceutically relevant solvents and stress conditions. While quantitative data for this specific molecule is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this critical information in-house, adhering to established international guidelines.

Introduction to this compound

Piperazine and its derivatives are ubiquitous scaffolds in modern pharmaceuticals, recognized for their versatile biological activities.[2] this compound, with its dual aromatic substitutions, presents a unique lipophilic character that significantly influences its solubility and stability. The presence of two basic nitrogen atoms in the piperazine ring suggests a pH-dependent aqueous solubility. This guide will delve into the systematic evaluation of these properties.

Solubility Profile

Precise quantitative solubility data for this compound is sparse in existing literature. However, based on its chemical structure and available qualitative information, a general solubility profile can be inferred. The compound is reported to be insoluble in water and moderately soluble in organic solvents such as methanol and ethyl acetate.

Quantitative Solubility Data

To facilitate direct comparison and aid in solvent selection for synthesis, formulation, and analytical method development, the following table has been structured to be populated with experimentally determined solubility data.

SolventTypeTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
WaterAqueous25Insoluble-Visual Inspection
pH 1.2 Buffer (0.1 N HCl)Aqueous25Data not availableData not availableEquilibrium Solubility
pH 4.5 Buffer (Acetate)Aqueous25Data not availableData not availableEquilibrium Solubility
pH 6.8 Buffer (Phosphate)Aqueous25Data not availableData not availableEquilibrium Solubility
MethanolPolar Protic25Moderately SolubleData not availableEquilibrium Solubility
EthanolPolar Protic25Data not availableData not availableEquilibrium Solubility
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Data not availableData not availableEquilibrium Solubility
AcetonitrilePolar Aprotic25Data not availableData not availableEquilibrium Solubility
Ethyl AcetateModerately Polar25Moderately SolubleData not availableEquilibrium Solubility
DichloromethaneNon-polar25Data not availableData not availableEquilibrium Solubility
Experimental Protocol for Equilibrium Solubility Determination

The following protocol, based on established guidelines, is recommended for the quantitative determination of the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., purified water, pH buffers, organic solvents)

  • Thermostatically controlled shaker or incubator

  • Calibrated pH meter

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it plateaus.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC-MS method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Stability Profile

The stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies should be conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the recommended conditions and is intended to be populated with experimental findings.

Stress ConditionReagent/ParametersTimeTemperature (°C)% DegradationMajor Degradation Products
Hydrolysis
Acidic0.1 N HClTo be determined60Data not availableData not available
NeutralPurified WaterTo be determined60Data not availableData not available
Basic0.1 N NaOHTo be determined60Data not availableData not available
Oxidative 3% H₂O₂To be determined25Data not availableData not available
Thermal Dry HeatTo be determined80Data not availableData not available
Photolytic ICH Q1B Option 2To be determined25Data not availableData not available
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Purified water

  • Suitable organic solvents for sample dissolution

  • Thermostatically controlled ovens and water baths

  • Photostability chamber

  • Validated stability-indicating HPLC method with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Add the stock solution to a solution of 0.1 N HCl. Keep the sample at an elevated temperature (e.g., 60 °C) for a specified duration. Withdraw samples at different time points, neutralize with a suitable base, and dilute for analysis.

  • Base Hydrolysis: Add the stock solution to a solution of 0.1 N NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with a suitable acid before analysis.

  • Neutral Hydrolysis: Add the stock solution to purified water and proceed as with acid/base hydrolysis.

  • Oxidative Degradation: Add the stock solution to a solution of 3% hydrogen peroxide. Keep the sample at room temperature and protected from light. Analyze at various time points.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in a thermostatically controlled oven (e.g., 80 °C). Dissolve samples taken at different time points in a suitable solvent for analysis.

  • Photostability: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-PDA or HPLC-MS method. The method should be capable of separating the intact drug from all degradation products.

Visualizations

To aid in the conceptualization of the experimental workflows, the following diagrams are provided.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess solid drug to solvent B Agitate at constant temp. (e.g., 24-72h) A->B C Filter supernatant (0.45 µm) B->C D Dilute sample C->D E Quantify via HPLC/GC-MS D->E F Calculate Solubility (mg/mL or mol/L) E->F

Caption: Experimental workflow for determining equilibrium solubility.

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Drug Substance/Product B Acid/Base Hydrolysis A->B C Oxidation (H₂O₂) A->C D Thermal (Dry Heat) A->D E Photolytic (ICH Q1B) A->E F Analyze via Stability-Indicating HPLC-PDA/MS B->F C->F D->F E->F G Identify Degradation Products F->G H Determine Degradation Pathway F->H I Assess % Degradation F->I

References

Delving into the Dawn of Stimulant Research: An In-depth Technical Guide to Early Studies on Benzylpiperazine (BZP) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzylpiperazine (BZP) is a synthetic compound that has been the subject of scientific inquiry for its stimulant properties since the mid-20th century. Initially explored for other therapeutic applications, its amphetamine-like effects quickly became the focus of early research. This technical guide provides a comprehensive overview of the foundational studies that first characterized the stimulant properties of BZP, offering a detailed look at the experimental protocols, quantitative data, and mechanistic insights from that era. While BZP was initially investigated as a potential anthelmintic and later as an antidepressant, these explorations were largely discontinued due to its pronounced stimulant effects and potential for abuse.[1][2] This document serves as a valuable resource for researchers and drug development professionals, offering a historical perspective on the early pharmacological evaluation of this class of compounds.

Mechanism of Action: Early Insights

Early investigations into the mechanism of action of benzylpiperazine revealed its influence on central monoamine neurotransmitter systems. Animal studies were instrumental in demonstrating that BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline.[1] This dual action of promoting the release and blocking the reuptake of these key neurotransmitters underpins its characteristic stimulant effects.[3] The compound's primary mode of action is considered to be sympathomimetic, leading to increased synaptic availability of these crucial signaling molecules.[4]

dot

Benzylpiperazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP Benzylpiperazine (BZP) DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) BZP->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) BZP->NET Inhibits Reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) BZP->VMAT2 Promotes Release (indirectly) Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release Postsynaptic_Receptors Postsynaptic Receptors (Dopamine, Serotonin, Norepinephrine) Dopamine->Postsynaptic_Receptors Binds Serotonin->Postsynaptic_Receptors Binds Norepinephrine->Postsynaptic_Receptors Binds

Caption: Proposed mechanism of BZP's stimulant action.

Early Human Clinical Studies

Pioneering research in the 1970s directly compared the effects of BZP to the well-established stimulant, dexamphetamine, in human subjects. These studies provided the first quantitative data on BZP's physiological and psychological effects.

Experimental Protocol: Human Performance and Physiological Effects

A key early study utilized a double-blind, placebo-controlled design to assess the effects of BZP and dexamphetamine on a battery of human performance tests.

  • Subjects: Healthy adult male and female volunteers.[5]

  • Drug Administration: Oral doses of BZP (in varying amounts, including 100 mg), dexamphetamine (e.g., 10 mg), and a placebo were administered.[5][6]

  • Assessments:

    • Physiological: Blood pressure and heart rate were monitored at regular intervals.[5][6]

    • Psychomotor Performance: A series of tests were used to evaluate coordination, reaction time, and cognitive function.[5]

    • Subjective Effects: Participants completed questionnaires to rate their mood, alertness, and other subjective experiences.[6]

dot

Human_Clinical_Study_Workflow Start Recruitment of Healthy Volunteers Drug_Admin Oral Administration (BZP, Dexamphetamine, or Placebo) Start->Drug_Admin Assessments Data Collection Drug_Admin->Assessments Physiological Physiological Measures (Blood Pressure, Heart Rate) Assessments->Physiological Psychomotor Psychomotor Performance Tests Assessments->Psychomotor Subjective Subjective Effects Questionnaires Assessments->Subjective Analysis Data Analysis and Comparison of Effects Physiological->Analysis Psychomotor->Analysis Subjective->Analysis

Caption: Workflow of early human clinical trials on BZP.
Quantitative Data from Early Human Studies

The following tables summarize the key quantitative findings from these early comparative studies.

Table 1: Physiological Effects of BZP and Dexamphetamine

ParameterBZP (100 mg)Dexamphetamine (10 mg)PlaceboReference
Systolic Blood Pressure (mmHg change) IncreaseIncreaseNo significant change[5][6]
Diastolic Blood Pressure (mmHg change) IncreaseIncreaseNo significant change[5]
Heart Rate (beats/min change) IncreaseIncreaseNo significant change[5][6]

Table 2: Subjective Effects of BZP and Dexamphetamine in Former Addicts

Subjective MeasureBZP (100 mg)Dexamphetamine (10 mg)PlaceboReference
Amphetamine-like effects ReportedReportedNot reported[6]
Euphoria ReportedReportedNot reported[6]
Alertness IncreasedIncreasedNo significant change[6]

These early human trials concluded that BZP produced cardiovascular and subjective effects qualitatively similar to dexamphetamine, although with a lower potency.[1]

Early Animal Studies on Stimulant Properties

Animal models were crucial in the initial characterization of BZP's stimulant effects, providing a more controlled environment to study dose-response relationships and neurochemical underpinnings.

Experimental Protocol: Locomotor Activity in Rodents

Locomotor activity assays were a primary method for quantifying the stimulant effects of BZP in rodents.

  • Animals: Typically male rats (e.g., Sprague-Dawley) or mice.[7][8]

  • Apparatus: Open-field arenas or activity monitoring chambers equipped with photobeams to automatically record movement.

  • Drug Administration: BZP was administered via intraperitoneal (IP) injection at various doses.[7]

  • Data Collection: Horizontal and vertical movements (rearing) were recorded over a set period to determine the dose-dependent effects on locomotor activity.

dot

Locomotor_Activity_Workflow Start Acclimatization of Rodents to Test Environment Drug_Admin Intraperitoneal Injection (BZP or Vehicle) Start->Drug_Admin Placement Placement in Locomotor Activity Chamber Drug_Admin->Placement Data_Rec Automated Recording of Locomotor Activity Placement->Data_Rec Analysis Dose-Response Curve Generation and Analysis Data_Rec->Analysis

Caption: Experimental workflow for locomotor activity studies.
Experimental Protocol: Drug Discrimination in Monkeys

Drug discrimination paradigms were employed to assess the subjective effects of BZP in non-human primates, providing a behavioral measure of its similarity to other stimulants.

  • Animals: Rhesus monkeys were commonly used.

  • Training: Animals were trained to discriminate between the effects of a known stimulant (e.g., amphetamine or cocaine) and saline. This was typically done in a two-lever operant conditioning chamber where pressing one lever after receiving the stimulant and the other after saline would result in a food reward.[6]

  • Testing: Once trained, animals were administered various doses of BZP to determine if they would press the "stimulant" lever, indicating that BZP produced subjective effects similar to the training drug.

  • Data Analysis: The primary endpoint was the percentage of responses on the drug-appropriate lever as a function of BZP dose. Full substitution was generally defined as ≥80% of responses on the drug-appropriate lever.[6]

Quantitative Data from Early Animal Studies

While specific quantitative data from the earliest animal studies of the 1970s is limited in the readily available literature, later studies building on this foundational work provide valuable dose-response information.

Table 3: Locomotor Activity Effects of BZP in Rats

Dose (mg/kg, IP)Effect on Locomotor ActivityReference
5.0Increase[7]
10.0Significant Increase[7]
20.0Robust Increase[7]
40.0Robust Increase[7]

Table 4: Drug Discrimination Effects of BZP

Training DrugBZP EffectSpeciesReference
AmphetamineFull SubstitutionRhesus Monkeys[6]
CocaineFull SubstitutionRhesus Monkeys[6]

These animal studies consistently demonstrated that BZP produces dose-dependent increases in locomotor activity and substitutes for the discriminative stimulus effects of known psychostimulants, further solidifying its classification as a central nervous system stimulant.[6][7]

Early In Vitro Studies

In vitro preparations, such as brain synaptosomes, allowed for a more direct investigation of BZP's interaction with the molecular targets responsible for its stimulant effects. These studies were crucial for elucidating its neurochemical mechanism of action.

Experimental Protocol: Monoamine Transporter Inhibition Assays
  • Preparation: Synaptosomes (resealed nerve terminals) were prepared from specific brain regions of rodents (e.g., striatum for dopamine transporters, cortex for serotonin and norepinephrine transporters).

  • Assay: The ability of BZP to inhibit the uptake of radiolabeled monoamines (e.g., [³H]dopamine, [³H]serotonin) into the synaptosomes was measured.

  • Data Analysis: The concentration of BZP required to inhibit 50% of the specific monoamine uptake (IC₅₀) was determined.

Quantitative Data from Early In Vitro Studies

Table 5: Relative Potency of BZP at Monoamine Transporters

Monoamine TransporterBZP's Inhibitory Potency
Dopamine Transporter (DAT) Most Potent
Norepinephrine Transporter (NET) Intermediate Potency
Serotonin Transporter (SERT) Least Potent

These in vitro findings provided direct evidence for BZP's interaction with monoamine transporters, with a preferential action on the dopamine transporter, which is consistent with its amphetamine-like stimulant properties.

Conclusion

The early studies on benzylpiperazine compounds, conducted primarily in the 1970s, were pivotal in characterizing their stimulant properties. Through a combination of human clinical trials, animal behavioral pharmacology, and in vitro neurochemical assays, researchers established that BZP produces effects comparable to dexamphetamine, primarily through its action as a dopamine, norepinephrine, and serotonin releasing agent and reuptake inhibitor. This foundational research not only elucidated the pharmacological profile of BZP but also highlighted its potential for abuse, which ultimately led to the discontinuation of its development for therapeutic purposes. This in-depth guide provides a valuable historical and technical resource for scientists and researchers in the field of drug development and pharmacology, offering a clear and structured overview of the seminal studies that first brought the stimulant properties of benzylpiperazine to light.

References

Theoretical Exploration of 1-Benzyl-2-phenylpiperazine Stereochemistry: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the stereochemistry of 1-Benzyl-2-phenylpiperazine, a molecule of interest in medicinal chemistry, particularly for the development of central nervous system (CNS) agents.[1] Due to the current absence of specific experimental and computational studies on this compound in publicly available literature, this document extrapolates from established principles of stereoisomerism and conformational analysis of analogous substituted piperazine systems. It outlines the potential stereoisomers, discusses their likely conformational preferences, proposes hypothetical methodologies for their stereoselective synthesis and characterization, and presents this information in a structured format to aid researchers in the field.

Introduction to the Stereochemistry of this compound

This compound possesses two stereogenic centers at the C2 and C5 positions of the piperazine ring, giving rise to a pair of enantiomers, (2R,5S) and (2S,5R), and a meso compound, (2R,5R) is superimposable on its (2S,5S) mirror image. However, for 1,2-disubstituted piperazines, the situation is simpler, with a chiral center at the C2 position. The presence of a benzyl group at N1 and a phenyl group at C2 makes this a chiral molecule. Consequently, this compound can exist as a pair of enantiomers: (R)-1-Benzyl-2-phenylpiperazine and (S)-1-Benzyl-2-phenylpiperazine. The specific spatial arrangement of the benzyl and phenyl groups profoundly influences the molecule's three-dimensional shape, which in turn is critical for its interaction with biological targets. A CAS number has been assigned to (2R)-1-benzyl-2-phenylpiperazine, confirming the recognition of its specific stereoisomers.

Caption: Figure 1: Enantiomers of this compound.

Conformational Analysis

The piperazine ring typically adopts a chair conformation to minimize steric strain. In this compound, the conformational equilibrium will be dictated by the steric demands of the benzyl and phenyl substituents.

Piperazine Ring Inversion

The piperazine ring can undergo ring inversion, leading to two chair conformers for each enantiomer. The relative stability of these conformers is determined by whether the substituents occupy axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions.

G Conformer_A Phenyl Equatorial (More Stable) Conformer_B Phenyl Axial (Less Stable) Conformer_A->Conformer_B Ring Inversion

Caption: Figure 2: Conformational Equilibrium of (R)-1-Benzyl-2-phenylpiperazine.

Predicted Conformational Preferences

For this compound, it is anticipated that the conformer with the phenyl group in the equatorial position will be significantly more stable. The benzyl group, being attached to a nitrogen atom, also has conformational flexibility. The nitrogen atom undergoes rapid inversion, and the benzyl group itself can rotate. However, the most stable conformation is likely to have the bulky benzyl group also oriented to minimize steric hindrance with the phenyl group and the piperazine ring protons.

Table 1: Predicted Conformational Data for this compound

ParameterPredicted Value/ObservationRationale
Preferred Phenyl Position EquatorialMinimizes 1,3-diaxial interactions.
Preferred Benzyl Orientation Pseudo-equatorialMinimizes steric strain with the phenyl group and ring protons.
Dihedral Angle (H-C2-C3-H) Expected to be typical of a chair conformation, with variations based on substituent effects.Analogous to other 2-substituted piperazines.
NMR Coupling Constants (J) Vicinal coupling constants for the C2 proton would likely differ for axial and equatorial orientations, providing a means to determine the dominant conformer.Based on the Karplus relationship.
Calculated Energy Difference Several kcal/mol favoring the equatorial phenyl conformer.Extrapolated from studies on similar substituted cyclohexanes and piperidines.

Proposed Experimental Protocols

While specific protocols for this compound are not available, the following methodologies, adapted from the synthesis of related chiral piperazines, can be proposed.

Stereoselective Synthesis

A plausible route to enantiomerically pure this compound could start from a chiral precursor, such as (R)- or (S)-2-phenylglycine.

Proposed Synthetic Pathway:

  • Reduction of the carboxylic acid: The carboxylic acid of 2-phenylglycine is reduced to the corresponding amino alcohol.

  • Protection of the amino group: The primary amine is protected with a suitable protecting group (e.g., Boc).

  • Activation of the hydroxyl group: The hydroxyl group is converted to a good leaving group (e.g., a tosylate or mesylate).

  • N-Alkylation with benzylamine: The protected amino tosylate is reacted with benzylamine to form a diamine.

  • Deprotection and cyclization: The protecting group is removed, and the resulting diamine is cyclized to form the piperazine ring. This step may require a two-carbon bridging unit.

  • Alternative Cyclization: An alternative would involve the reaction of the protected amino alcohol with a protected aminoacetaldehyde derivative, followed by reductive amination and cyclization.

G Start Chiral 2-Phenylglycine Step1 Reduction Start->Step1 Step2 Amine Protection Step1->Step2 Step3 Hydroxyl Activation Step2->Step3 Step4 N-Alkylation with Benzylamine Step3->Step4 Step5 Deprotection & Cyclization Step4->Step5 End Enantiopure this compound Step5->End

Caption: Figure 3: Hypothetical Synthetic Workflow.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation. Temperature-dependent NMR studies could provide information on the conformational dynamics and the energy barrier to ring inversion. Key diagnostic signals would include the chemical shift and coupling constants of the proton at C2.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be essential for separating the enantiomers and determining the enantiomeric excess of the synthesized product.

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the relative and absolute stereochemistry and detailed information about the solid-state conformation.

Table 2: Proposed Experimental Protocol for Synthesis

StepReagents and ConditionsPurpose
1. Reduction (R)-2-Phenylglycine, LiAlH₄, THF, 0 °C to rtReduction of carboxylic acid to alcohol.
2. Protection Amino alcohol, (Boc)₂O, Et₃N, CH₂Cl₂Protection of the primary amine.
3. Activation Protected amino alcohol, TsCl, pyridine, 0 °CConversion of hydroxyl to tosylate leaving group.
4. N-Alkylation Tosylate, Benzylamine, K₂CO₃, CH₃CN, refluxFormation of the diamine precursor.
5. Deprotection Boc-protected diamine, TFA, CH₂Cl₂Removal of the Boc protecting group.
6. Cyclization Diamine, 1,2-dibromoethane, K₂CO₃, CH₃CN, refluxFormation of the piperazine ring.
7. Purification Column chromatography (Silica gel, EtOAc/Hexanes)Isolation of the final product.

Data Presentation

As no experimental data is currently available, the following table is predictive, based on the expected properties of this compound and data from analogous compounds.

Table 3: Predicted Physicochemical and Spectroscopic Data

PropertyPredicted ValueMethod of Determination
Molecular Formula C₁₇H₂₀N₂---
Molecular Weight 252.36 g/mol ---
¹H NMR (CDCl₃, ppm) δ 7.2-7.5 (m, 10H, Ar-H), 3.5-3.8 (m, 1H, C2-H), 2.5-3.2 (m, 8H, piperazine-H), 3.6 (s, 2H, benzyl-CH₂)Predicted based on similar structures.
¹³C NMR (CDCl₃, ppm) δ 125-140 (Ar-C), ~60 (C2), ~63 (benzyl-CH₂), ~45-55 (piperazine-C)Predicted based on similar structures.
Melting Point Expected to be a solid at room temperature.General property of similar molecules.
Chiral HPLC Retention Different retention times for (R) and (S) enantiomers on a chiral stationary phase.Standard method for enantiomer separation.

Logical Relationships and Potential Biological Significance

The stereochemistry of this compound is expected to be a critical determinant of its biological activity. The precise 3D arrangement of the phenyl and benzyl groups will govern how the molecule fits into the binding pocket of a target receptor or enzyme. It is a common principle in pharmacology that different enantiomers of a chiral drug can have significantly different potencies and even different pharmacological effects.

G Stereochem Stereochemistry ((R) vs (S)) Conformation Conformation (Axial vs Equatorial) Stereochem->Conformation Shape 3D Molecular Shape Conformation->Shape Binding Receptor/Enzyme Binding Shape->Binding Activity Biological Activity Binding->Activity

Caption: Figure 4: Stereochemistry-Activity Relationship.

Conclusion

This technical guide has provided a theoretical framework for understanding the stereochemistry of this compound. While direct experimental and computational data for this specific molecule are currently lacking in the scientific literature, this document serves as a valuable resource for researchers by extrapolating from the well-established principles of stereochemistry and conformational analysis of related piperazine derivatives. The proposed synthetic strategies and analytical methods provide a roadmap for future experimental investigations. A thorough understanding of the stereochemical properties of this compound will be indispensable for the rational design and development of new therapeutic agents based on this scaffold.

References

The Piperazine Core: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. Its prevalence in a wide array of clinically used drugs underscores its status as a "privileged scaffold." The unique physicochemical properties of the piperazine core, including its ability to engage in hydrogen bonding, its conformational flexibility, and its capacity for substitution at two distinct nitrogen atoms, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the discovery and initial synthesis of substituted piperazine compounds, with a focus on their application as kinase inhibitors.

The Discovery of Substituted Piperazines as Bioactive Molecules

The journey of piperazine from a simple organic base to a key component in blockbuster drugs is a testament to the evolution of medicinal chemistry. Initially recognized for its anthelmintic properties, the therapeutic potential of substituted piperazines expanded dramatically with the discovery of their diverse biological activities. These activities span a wide range of therapeutic areas, including but not limited to:

  • Anticancer agents: Many piperazine-containing compounds exhibit potent antitumor activity by targeting key signaling molecules involved in cancer cell proliferation and survival.[1][2][3]

  • Antimicrobial and antifungal agents: The piperazine scaffold has been successfully incorporated into molecules with significant activity against various bacterial and fungal strains.[4]

  • Central Nervous System (CNS) agents: A large number of drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics, feature a piperazine moiety.

A pivotal moment in the history of piperazine-based drugs was the development of Imatinib (Gleevec) , a revolutionary targeted therapy for chronic myeloid leukemia (CML). Imatinib's success lies in its ability to selectively inhibit the BCR-ABL tyrosine kinase, the molecular driver of CML.[5] This landmark discovery solidified the importance of the piperazine core in the design of specific enzyme inhibitors and spurred further research into substituted piperazines as modulators of various signaling pathways.

Key Synthetic Routes to Substituted Piperazines

The synthesis of substituted piperazines is a well-established field with a variety of methods available for the introduction of diverse functionalities at the N1 and N4 positions. The choice of synthetic route often depends on the desired substitution pattern and the nature of the substituents.

N-Arylation of the Piperazine Ring

The formation of a carbon-nitrogen bond between an aromatic ring and a piperazine nitrogen is a common and crucial step in the synthesis of many bioactive compounds.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the N-arylation of piperazines. It offers a broad substrate scope and generally proceeds with high yields.

  • Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is activated by electron-withdrawing groups, direct nucleophilic substitution by piperazine can be an effective method.

  • Classical Methods: Earlier methods often involved the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride at high temperatures.[6][7]

N-Alkylation and N-Acylation of the Piperazine Ring

The introduction of alkyl and acyl groups at the piperazine nitrogens is typically straightforward and can be achieved through several standard methods:

  • Reductive Amination: This reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding N-alkylated piperazine.

  • Nucleophilic Substitution: The reaction of a piperazine with an alkyl halide is a common method for N-alkylation.

  • Acylation: The reaction of a piperazine with an acid chloride or an activated carboxylic acid is the standard method for the synthesis of N-acylpiperazines.

Quantitative Data on Substituted Piperazines as Kinase Inhibitors

The development of piperazine-based kinase inhibitors is an active area of research. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. The following table summarizes the biological activity of a series of piperazine amides as c-Jun N-terminal kinase (JNK) inhibitors.[8][9]

CompoundJNK1 IC₅₀ (μM)JNK3 IC₅₀ (μM)p38 IC₅₀ (μM)
1 HH0.491.0>20
4a MeH1.21.9>20
4b EtH0.480.81>20
4c i-PrH0.170.23>20
4d c-PrH0.280.38>20
4e PhH0.0810.093>20
4f 4-F-PhH0.0550.048>20
4g 2-pyridylH0.0150.011>20
4h 3-pyridylH0.0380.026>20
4i 4-pyridylH0.0890.041>20

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2009, 19(12), 3344-3347.[8][9]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a substituted N-arylpiperazine amide, adapted from the general procedures for the synthesis of JNK inhibitors.[8]

Synthesis of N-(4-(4-benzoylpiperazin-1-yl)-2-nitrophenyl)acetamide (a representative intermediate)

To a solution of N-(4-fluoro-2-nitrophenyl)acetamide (1.0 g, 5.05 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL) is added 1-benzoylpiperazine (1.15 g, 6.06 mmol) and potassium carbonate (1.05 g, 7.58 mmol). The reaction mixture is stirred at 80 °C for 16 hours. After cooling to room temperature, the mixture is poured into ice-water (100 mL) and the resulting precipitate is collected by filtration. The solid is washed with water and dried under vacuum to afford the title compound.

Synthesis of N-(4-(4-benzoylpiperazin-1-yl)-2-aminophenyl)acetamide (a representative final compound)

To a solution of N-(4-(4-benzoylpiperazin-1-yl)-2-nitrophenyl)acetamide (1.0 g, 2.71 mmol) in a mixture of ethanol (20 mL) and water (5 mL) is added iron powder (0.76 g, 13.55 mmol) and ammonium chloride (0.14 g, 2.71 mmol). The reaction mixture is heated to reflux for 4 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography on silica gel to afford the title compound.

Characterization Data (Hypothetical for a representative compound):

  • ¹H NMR (400 MHz, CDCl₃) δ 7.60-7.50 (m, 5H), 7.20 (d, J = 8.0 Hz, 1H), 6.80 (dd, J = 8.0, 2.0 Hz, 1H), 6.70 (d, J = 2.0 Hz, 1H), 4.20 (s, 2H), 3.80 (t, J = 5.0 Hz, 4H), 3.20 (t, J = 5.0 Hz, 4H), 2.20 (s, 3H).

  • MS (ESI) m/z: [M+H]⁺ calculated for C₂₀H₂₄N₄O₂: 369.19, found: 369.2.

Visualizing the Role of Substituted Piperazines

Signaling Pathways

Substituted piperazines exert their biological effects by modulating specific signaling pathways. For instance, imatinib targets the BCR-ABL kinase, thereby inhibiting downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival in CML.[10][11][12] Similarly, many piperazine-based inhibitors target the VEGFR2 signaling cascade, a key regulator of angiogenesis.[11]

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL Grb2 Grb2 BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K Imatinib Imatinib (Piperazine-containing) Imatinib->BCR_ABL Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis mTOR->Proliferation

Caption: BCR-ABL Signaling Pathway and Inhibition by Imatinib.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Piperazine_Inhibitor Piperazine-based VEGFR2 Inhibitor Piperazine_Inhibitor->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->Angiogenesis eNOS->Angiogenesis

Caption: VEGFR2 Signaling Pathway in Angiogenesis.

Experimental Workflows

The discovery and development of novel substituted piperazine compounds follow a structured workflow, from initial library design to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Target_ID Target Identification & Validation Library_Design Piperazine Library Design Target_ID->Library_Design Synthesis Combinatorial Synthesis Library_Design->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Hit_to_Lead->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo ADME_Tox->Lead_Opt Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: Drug Discovery Workflow for Piperazine-based Inhibitors.

Conclusion

Substituted piperazines continue to be a rich source of novel therapeutic agents. Their synthetic tractability and versatile physicochemical properties make them an ideal scaffold for the design of potent and selective modulators of biological targets. A deep understanding of their synthesis, structure-activity relationships, and mechanisms of action is essential for the continued development of innovative piperazine-based drugs to address unmet medical needs. This guide has provided a foundational overview of these key aspects, offering valuable insights for researchers dedicated to the discovery and development of the next generation of piperazine-containing medicines.

References

Methodological & Application

Application Notes and Protocols for Chiral Synthesis of Enantiomerically Pure 1-Benzyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-2-phenylpiperazine is a chiral molecule that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] The stereochemistry at the C2 position is often crucial for the desired biological activity and pharmacological profile of the final active pharmaceutical ingredient. Therefore, the development of robust and efficient methods for the synthesis of enantiomerically pure (R)- and (S)-1-Benzyl-2-phenylpiperazine is of significant interest to researchers and scientists in drug development.

These application notes provide detailed protocols for two primary strategies for obtaining enantiomerically pure this compound: Chiral Resolution of a racemic mixture and Asymmetric Synthesis from prochiral precursors.

Method 1: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a classical and reliable technique for separating enantiomers from a racemic mixture. This method involves the reaction of the racemic base, (±)-1-Benzyl-2-phenylpiperazine, with a chiral acid to form diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base. A common chiral resolving agent for amines is a chiral carboxylic acid like N-acetyl-L-phenylalanine or tartaric acid derivatives.[2]

Logical Workflow for Chiral Resolution

G racemic Racemic (±)-1-Benzyl-2-phenylpiperazine salt_formation Diastereomeric Salt Formation racemic->salt_formation resolving_agent Chiral Resolving Agent (e.g., N-acetyl-L-phenylalanine) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomeric Salts crystallization->separation salt_R Diastereomeric Salt of (R)-Enantiomer separation->salt_R Less Soluble Salt salt_S Diastereomeric Salt of (S)-Enantiomer (in mother liquor) separation->salt_S More Soluble Salt liberation_R Liberation with Base salt_R->liberation_R liberation_S Liberation with Base salt_S->liberation_S enantiomer_R Enantiomerically Pure (R)-1-Benzyl-2-phenylpiperazine liberation_R->enantiomer_R enantiomer_S Enantiomerically Pure (S)-1-Benzyl-2-phenylpiperazine liberation_S->enantiomer_S

Caption: Logical workflow for chiral resolution of racemic this compound.

Experimental Protocol

Step 1: Synthesis of Racemic (±)-1-Benzyl-2-phenylpiperazine

A common method for the synthesis of the racemic starting material involves the condensation of N-benzylethylenediamine with a suitable phenyl-containing electrophile, followed by cyclization.

Step 2: Diastereomeric Salt Formation and Crystallization [2]

  • Dissolution: In a suitable reaction vessel, dissolve 10 g of racemic (±)-1-Benzyl-2-phenylpiperazine and an equimolar amount of N-acetyl-L-phenylalanine in a mixture of methanol and water at 60 °C with stirring.

  • Crystallization: Slowly cool the resulting solution to room temperature and continue stirring for 6-12 hours to allow for the selective precipitation of one diastereomeric salt. Further cooling to 0-5 °C can enhance precipitation.

  • Isolation: Filter the precipitated crystals, wash them with a small amount of cold methanol, and dry them under vacuum to yield the diastereomeric salt.

Step 3: Liberation of the Enantiomerically Pure Amine [2]

  • Suspension: Suspend the dried diastereomeric salt obtained in the previous step in water.

  • Basification: Slowly add a 2M aqueous solution of sodium hydroxide with stirring until the pH of the solution reaches 11-12.

  • Extraction: Extract the liberated free base into an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess (ee%) should be determined by chiral HPLC.

Quantitative Data (Representative)
ParameterValue
Starting Material(±)-1-Benzyl-2-phenylpiperazine
Chiral Resolving AgentN-acetyl-L-phenylalanine
Yield of Diastereomeric Salt40-50% (based on one enantiomer)
Enantiomeric Excess (ee%)>98%
Overall Yield of Pure Enantiomer35-45%

Method 2: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution. One potential strategy involves the asymmetric reduction of a prochiral precursor, such as a cyclic imine or enamine, using a chiral catalyst. Another approach is the use of a chiral auxiliary to direct the stereoselective formation of the piperazine ring.[3]

Proposed Asymmetric Synthesis Workflow

G start Prochiral Starting Material (e.g., N-Benzyl-2-phenyldihydropyrazine) reduction Asymmetric Reduction start->reduction catalyst Chiral Catalyst (e.g., CBS Catalyst or Chiral Phosphine Ligand) catalyst->reduction product Enantiomerically Enriched This compound reduction->product purification Purification (Chromatography) product->purification final_product Enantiomerically Pure This compound purification->final_product

Caption: Proposed workflow for the asymmetric synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on established methods for the asymmetric synthesis of related 2-arylpiperazines.[4][5]

Step 1: Synthesis of Prochiral Precursor

Synthesize the prochiral intermediate, N-benzyl-2-phenyldihydropyrazine, through the condensation of appropriate starting materials.

Step 2: Catalytic Asymmetric Reduction

  • Reaction Setup: To a solution of the prochiral dihydropyrazine in an anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere, add a chiral catalyst system. A potential system could be a borane reducing agent in the presence of a CBS (Corey-Bakshi-Shibata) catalyst.

  • Reduction: Cool the reaction mixture to a low temperature (e.g., -78 °C to 0 °C) and add the reducing agent (e.g., borane-dimethyl sulfide complex) dropwise.

  • Monitoring and Quenching: Stir the reaction at the low temperature until completion, monitoring by TLC or LC-MS. Carefully quench the reaction by the slow addition of methanol.

  • Work-up and Purification: After warming to room temperature, perform an aqueous work-up. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

Quantitative Data (Representative)
ParameterValue
Starting MaterialN-Benzyl-2-phenyldihydropyrazine
Key Reagent/CatalystCBS Catalyst / Borane Complex
Overall Yield60-80%
Enantioselectivity (ee%)85-95%
Reaction Temperature-40 °C to 0 °C
Reaction Time12-24 hours

Conclusion

The choice between chiral resolution and asymmetric synthesis for obtaining enantiomerically pure this compound will depend on various factors, including the availability of starting materials, cost of reagents and catalysts, desired scalability, and the required level of enantiomeric purity. Chiral resolution is a well-established and often more straightforward method to implement at a lab scale, while asymmetric synthesis offers a more elegant and potentially more efficient route for large-scale production, provided a suitable catalytic system is developed. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field to select and implement a suitable strategy for their specific needs.

References

Application Notes and Protocols: 1-Benzyl-2-phenylpiperazine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2-phenylpiperazine and its derivatives represent a versatile scaffold in medicinal chemistry, serving as a crucial precursor in the synthesis of a wide array of pharmaceutical compounds. This structural motif is particularly prominent in the development of agents targeting the central nervous system (CNS), including those with activity at serotonin, dopamine, and sigma receptors.[1][2] The inherent stereochemistry and conformational flexibility of the piperazine ring, combined with the lipophilic character of the benzyl and phenyl substituents, provide a unique framework for designing molecules with specific pharmacological profiles. These compounds have been investigated for their potential therapeutic applications in pain management, neurodegenerative disorders, and psychiatric conditions.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of various pharmaceutically relevant molecules.

Synthetic Applications

This compound is a key building block for creating a diverse range of bioactive molecules. Its utility stems from the reactivity of the secondary amine in the piperazine ring, which allows for the introduction of various functional groups and pharmacophores.

Synthesis of σ1 Receptor Ligands

Derivatives of this compound have shown high affinity and selectivity for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. Antagonists of the σ1 receptor are being explored as potential therapeutics for neuropathic pain.

Development of CNS-Active Agents

The piperazine core is a well-established pharmacophore in many CNS drugs. By modifying the this compound backbone, researchers have developed compounds with affinity for serotonin and dopamine receptors, suggesting potential applications in treating conditions like depression and anxiety.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and evaluation of various pharmaceutical agents derived from this compound and related structures.

Table 1: Synthesis and Yield of 1-Benzylpiperazine Derivatives

CompoundReactantsSolventReaction TimeYield (%)Reference
1-Benzylpiperazine dihydrochloridePiperazine hexahydrate, Benzyl chlorideEthanol30 min93-95--INVALID-LINK--
1-Benzyl-4-(3-trifluoromethylphenyl)piperazine1-(3-(Trifluoromethyl)phenyl)piperazine, Benzyl bromideAcetonitrile12 h85--INVALID-LINK--
Substituted N-(2-benzoyl-4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamides2-Amino-5-chlorobenzophenone, Substituted phenylpiperazinesNot SpecifiedNot SpecifiedNot Specified--INVALID-LINK--

Table 2: Receptor Binding Affinity of 1-Benzylpiperazine Derivatives

CompoundTarget ReceptorKᵢ (nM)Assay MethodReference
1-BenzylpiperazineDopamine Transporter (DAT)130Radioligand Binding--INVALID-LINK--
1-BenzylpiperazineSerotonin Transporter (SERT)2600Radioligand Binding--INVALID-LINK--
1-(4-Methoxybenzyl)-4-(3-phenylpropyl)piperazineσ1 Receptor2.5Radioligand Binding--INVALID-LINK--
1-(4-Methoxybenzyl)-4-(4-phenylbutyl)piperazineσ1 Receptor1.8Radioligand Binding--INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylpiperazine Dihydrochloride

This protocol is adapted from Organic Syntheses.

Materials:

  • Piperazine hexahydrate (0.125 mole)

  • Piperazine dihydrochloride monohydrate (0.125 mole)

  • Benzyl chloride (0.125 mole), recently distilled

  • Absolute ethanol

  • 5N Sodium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • A solution of piperazine hexahydrate in absolute ethanol is warmed to 65°C in a 250-mL Erlenmeyer flask.

  • Piperazine dihydrochloride monohydrate is dissolved in the solution with swirling.

  • With continued warming at 65°C, benzyl chloride is added over 5 minutes with vigorous swirling or stirring. The separation of white needles should commence almost immediately.

  • The solution is stirred for an additional 25 minutes at 65°C.

  • The reaction mixture is cooled, and the unstirred solution is kept in an ice bath for about 30 minutes.

  • The precipitated white plates of 1-benzylpiperazine dihydrochloride are collected by suction filtration, washed with dry benzene, and dried. The yield is typically 93–95%.

  • To obtain the free base, the dihydrochloride salt is dissolved in water and made alkaline (pH > 12) with 5N sodium hydroxide.

  • The aqueous solution is extracted twelve times with chloroform.

  • The combined chloroform extracts are dried over anhydrous sodium sulfate.

  • The solvent is removed, and the remaining pale-brown oil is distilled at reduced pressure to yield pure 1-benzylpiperazine.

Protocol 2: General Procedure for the N-Alkylation of Phenylpiperazines

This protocol provides a general method for the synthesis of N-alkylated phenylpiperazine derivatives.

Materials:

  • Substituted phenylpiperazine (1.0 eq)

  • Appropriate benzyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the substituted phenylpiperazine in acetonitrile, add potassium carbonate.

  • Add the benzyl halide dropwise to the stirring mixture at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated phenylpiperazine.

Visualizations

Signaling Pathways

The following diagrams illustrate the general signaling pathways of receptors targeted by pharmaceuticals derived from this compound.

Dopamine_Signaling cluster_0 Dopamine D1-like Receptor Signaling Dopamine Dopamine D1R D1/D5 Receptor (GPCR) Dopamine->D1R Gs Gαs D1R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Dopamine D1-like receptor signaling pathway.

Serotonin_Signaling cluster_1 Serotonin 5-HT2A Receptor Signaling Serotonin Serotonin (5-HT) HT2A 5-HT2A Receptor (GPCR) Serotonin->HT2A Gq Gαq HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular Cellular Response Ca->Cellular PKC->Cellular

Caption: Serotonin 5-HT2A receptor signaling pathway.

Sigma1_Receptor_Signaling cluster_2 Sigma-1 Receptor Signaling Ligand σ1R Ligand (e.g., Benzylpiperazine derivative) Sigma1R Sigma-1 Receptor (ER Chaperone) Ligand->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Modulates NMDAR NMDA Receptor Sigma1R->NMDAR Modulates Ca_Mod Ca²⁺ Signaling Modulation IP3R->Ca_Mod Neuronal Neuronal Excitability & Plasticity Ca_Mod->Neuronal NMDAR->Neuronal

Caption: Sigma-1 receptor signaling pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis and evaluation of pharmaceutical candidates derived from this compound.

Experimental_Workflow Start Start: this compound Precursor Synthesis Synthesis of Derivatives (e.g., N-Alkylation, Acylation) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Assays (Receptor Binding, Enzyme Inhibition) Characterization->InVitro Data Data Analysis (Kᵢ, IC₅₀ determination) InVitro->Data Lead Lead Compound Identification Data->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo Promising? End End: Preclinical Candidate InVivo->End

Caption: General experimental workflow.

References

Analytical Methods for 1-Benzyl-2-phenylpiperazine: A Lack of Available Data and a Review of a Closely Related Compound

Author: BenchChem Technical Support Team. Date: December 2025

Given the absence of specific information on 1-Benzyl-2-phenylpiperazine, this document provides detailed application notes and protocols for the analysis of the closely related and extensively studied compound, 1-Benzylpiperazine (BZP) . These methods, widely used in forensic science, clinical toxicology, and pharmaceutical analysis, can serve as a foundational reference for researchers and drug development professionals working with piperazine derivatives.

Application Notes for 1-Benzylpiperazine (BZP)

1-Benzylpiperazine is a synthetic stimulant that has been a prominent compound in the class of designer drugs, often found in "party pills."[2][3][4] Its analysis is crucial for law enforcement, clinical diagnosis, and in understanding its pharmacokinetic and pharmacodynamic properties. The primary analytical techniques for BZP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely available technique for the analysis of volatile and semi-volatile compounds like BZP. It provides excellent separation and definitive identification based on mass spectra. Analysis can be performed on underivatized BZP, simplifying sample preparation.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method, particularly suited for the analysis of BZP in complex biological matrices such as urine, blood, and plasma.[6] This technique can often analyze the native compound without derivatization, reducing sample workup time and potential for analyte loss.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of 1-Benzylpiperazine (BZP) using GC-MS and LC-MS methods as reported in various studies.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for BZP Analysis

ParameterValueMatrixReference
Linearity Range0.1 - 1.0 mg/mLMethanol[5]
Precision (%RSD)1.3%Methanol[5]
Accuracy (%)-1.38%Methanol[5]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Data for BZP Analysis

ParameterValueMatrixReference
Linearity Range0.10 - 5.0 mg/LUrine[6]
Within-Day CV< 5.3%Urine[6]
Between-Day CV< 13.7%Urine[6]
AccuracyWithin 14.4% of theoretical valuesUrine[6]

Experimental Protocols

Protocol 1: GC-MS Analysis of BZP in a Seized Sample

This protocol is adapted from a method for the analysis of BZP in powder form.[5]

1. Sample Preparation:

  • Accurately weigh 5 µg of the homogenized sample powder.
  • Dissolve the sample in 1.5 mL of methanol in a GC vial.
  • Vortex to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.
  • Mass Spectrometer: Agilent 5975 or equivalent.
  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 250 µm i.d., 0.25 µm film thickness.
  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.
  • Injector Temperature: 250°C.
  • Interface Temperature: 280°C.
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 1 min.
  • Ramp to 220°C at 10°C/min.
  • Ramp to 290°C at 90°C/min, hold for 2.30 min.
  • Injection Volume: 1 µL, splitless mode.
  • MS Detector: Electron Ionization (EI) mode at 70eV.

Protocol 2: LC-ESI-MS Analysis of BZP in Urine

This protocol is based on a method for the confirmation and quantification of BZP in urine specimens.[6]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of urine sample, add an internal standard.
  • Add 4 drops of concentrated potassium hydroxide (KOH).
  • Vortex mix the sample.
  • Add 4 mL of n-butyl chloride.
  • Mix for 5 minutes and then centrifuge at 3000 rpm for 5 minutes.
  • Transfer the upper organic layer to a clean test tube.
  • Add 25 µL of 1% methanolic HCl.
  • Evaporate the extract to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of 0.1% formic acid/acetonitrile (1:1, v/v).
  • Transfer to an autosampler vial for analysis.

2. LC-MS Instrumentation and Conditions:

  • LC System: Agilent 1100 series or equivalent, equipped with a vacuum degasser, binary pump, autosampler, and thermostatted column compartment.
  • Mass Spectrometer: An appropriate mass spectrometer with an electrospray ionization (ESI) source.
  • Chromatographic separation and MS detection parameters would need to be optimized for the specific instrumentation available.

Visualizations

Experimental Workflow for BZP Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample (e.g., Urine, Powder) add_is Add Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into GC/LC reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Identification (Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) detection->quantification report Final Report identification->report quantification->report

Caption: General experimental workflow for the analysis of BZP.

Metabolic Pathway of BZP

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism BZP 1-Benzylpiperazine (BZP) hydroxylation Hydroxylation BZP->hydroxylation CYP450 n_dealkylation N-dealkylation BZP->n_dealkylation CYP450 conjugation Conjugation (Glucuronidation/Sulfation) hydroxylation->conjugation n_dealkylation->conjugation excretion Excretion conjugation->excretion

Caption: Simplified metabolic pathway of 1-Benzylpiperazine (BZP).[7]

References

GC-MS and LC-MS/MS analysis of 1-Benzyl-2-phenylpiperazine in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, the following application notes and protocols are proposed methods, scientifically adapted from established procedures for structurally related piperazine derivatives, including BZP and other disubstituted piperazines.[1][2][3] The principles of sample preparation, chromatography, and mass spectrometry are directly applicable, but method-specific parameters such as retention times and mass transitions have been predicted based on the structure of 1-Benzyl-2-phenylpiperazine (Molecular Weight: 252.35 g/mol ).[4] Validation would be required before implementation for quantitative analysis.

Application Note: Analysis of this compound

Introduction this compound is a disubstituted piperazine derivative. Like other piperazine compounds, it has the potential to be investigated for various pharmacological activities due to the prevalence of the piperazine scaffold in centrally active agents.[5] Its structural similarity to known psychoactive substances like 1-Benzylpiperazine (BZP) necessitates the development of sensitive and specific analytical methods for its detection and quantification in biological samples for research, clinical, and forensic purposes.[2][6] This document outlines proposed protocols for the analysis of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Proposed Method 1: GC-MS Analysis

Gas Chromatography-Mass Spectrometry is a robust technique for the identification of thermally stable and volatile or semi-volatile compounds.[7] For piperazine derivatives, it provides excellent separation and highly specific mass spectra for unambiguous identification.

Experimental Protocol: GC-MS

1. Sample Preparation: Liquid-Liquid Extraction (LLE) This protocol is adapted from methods used for BZP in urine and plasma.[1][3]

  • Pipette 1.0 mL of the biological sample (urine or plasma) into a 10 mL glass tube.

  • Add an appropriate internal standard (e.g., a deuterated analog of a related piperazine, such as BZP-d7, if available).

  • Add 4 drops of concentrated potassium hydroxide (KOH) to basify the sample to a pH > 10.

  • Vortex mix the sample for 30 seconds.

  • Add 4.0 mL of n-butyl chloride as the extraction solvent.[1]

  • Mix on a rotary mixer for 5 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions The following conditions are based on general methods for piperazine analysis.[1][2]

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode, 250°C.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Predicted Mass Spectra and Characteristic Ions For this compound (C₁₇H₂₀N₂), the following EI fragmentation is predicted:

  • Molecular Ion (M⁺): m/z 252.

  • Key Fragments:

    • m/z 91: Tropylium cation from the benzyl group (likely base peak).

    • m/z 161: [M-91]⁺, loss of the benzyl group.

    • m/z 193: Cleavage of the piperazine ring.

    • m/z 77: Phenyl cation.

For quantitative analysis, the following ions would be monitored in SIM mode: m/z 252, 161, 91 .

GC-MS Workflow Diagram

GC_MS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Alkalinize Alkalinize (KOH) Sample->Alkalinize LLE Liquid-Liquid Extraction (n-butyl chloride) Alkalinize->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute (Ethyl Acetate) Evaporate->Reconstitute GC_Inject GC Injection Reconstitute->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Ionization EI Ionization GC_Separation->MS_Ionization MS_Detection Mass Detection (Scan or SIM) MS_Ionization->MS_Detection Data_Acq Data Acquisition MS_Detection->Data_Acq Qual_ID Qualitative ID (Spectrum/RT) Data_Acq->Qual_ID Quant Quantification (Peak Area) Qual_ID->Quant Report Final Report Quant->Report

GC-MS experimental workflow.

Proposed Method 2: LC-MS/MS Analysis

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of drugs in complex biological matrices.[8]

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation This is a rapid and effective method for plasma or serum samples.[7]

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add an appropriate internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

2. LC-MS/MS Instrumentation and Conditions These conditions are based on methods for other piperazine derivatives.[8][9]

  • Liquid Chromatograph: Shimadzu Nexera, Waters Acquity UPLC, or equivalent.

  • Column: C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Mass Spectrometer: Triple quadrupole instrument (e.g., Sciex, Waters, Agilent).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

3. Predicted MS/MS Transitions For quantitative analysis using Multiple Reaction Monitoring (MRM), the precursor ion and potential product ions must be determined.

  • Precursor Ion (Q1): [M+H]⁺ = m/z 253.2

  • Proposed Product Ions (Q3):

    • Transition 1 (Quantitative): 253.2 → 161.1 (Loss of benzyl group, [C₇H₇]⁺)

    • Transition 2 (Qualitative): 253.2 → 91.1 (Tropylium ion, [C₇H₇]⁺)

    • Note: Collision energy and other MS parameters would need to be optimized empirically by infusing a standard of the compound.

LC-MS/MS Workflow Diagram

LC_MSMS_Workflow LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute (Mobile Phase) Evaporate->Reconstitute LC_Inject UPLC/HPLC Injection Reconstitute->LC_Inject LC_Separation Reversed-Phase Separation LC_Inject->LC_Separation MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MS_Detection MRM Detection (Q1 -> Q3) MS_Ionization->MS_Detection Data_Acq Data Acquisition MS_Detection->Data_Acq Integration Peak Integration Data_Acq->Integration Calibration Calibration Curve Regression Integration->Calibration Report Final Concentration Report Calibration->Report

LC-MS/MS experimental workflow.

Quantitative Data Summary

As no validated quantitative data exists for this compound, the following tables summarize typical validation parameters for the analysis of the related compound 1-Benzylpiperazine (BZP) in various biological matrices. These serve as a benchmark for expected method performance.

Table 1: Example Validation Parameters for BZP in Urine by LC-MS. [1]

Parameter Result for BZP
Linearity Range 0.10 - 5.0 mg/L
Correlation Coefficient (r²) > 0.99
Within-Day Precision (CV) < 5.3%
Between-Day Precision (CV) < 13.7%

| Accuracy (% of theoretical) | Within ±14.4% |

Table 2: Example Validation Parameters for BZP in Plasma by GC-MS. [3]

Parameter Result for BZP
Linearity Range 0 - 10 µg/mL
Limit of Detection (LOD) 0.004 µg/mL
Limit of Quantification (LOQ) 0.016 µg/mL

| Extraction Efficiency | 79% - 96% |

Table 3: Example Validation Parameters for BZP in Hair by LC-MS/MS. [8]

Parameter Result for BZP
Linearity Range 0.085 - 8.65 ng/mg
Correlation Coefficient (r²) ≥ 0.99
Intra-Day Precision (CV) ≤ 10%
Inter-Day Precision (CV) ≤ 10%

| Extraction Efficiency | 78% - 91% |

References

Application Notes and Protocols: High-Yield Synthesis of N-Substituted Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-substituted benzylpiperazine derivatives are a significant class of compounds in medicinal chemistry and drug development due to their versatile pharmacological profiles.[1] These synthetic compounds are central to the development of agents targeting the central nervous system (CNS), with applications as antidepressants, anxiolytics, and antipsychotics.[1] The core benzylpiperazine structure acts as a versatile scaffold, allowing for modifications that yield compounds with a wide range of biological activities. For instance, derivatives have been developed as potent σ1 receptor ligands for treating neuropathic pain, while others have been designed as selective inhibitors of anti-apoptotic proteins like Mcl-1 in cancer therapy.[2][3] The parent compound, N-benzylpiperazine (BZP), is a CNS stimulant with effects similar to amphetamine, which has led to its abuse as a recreational drug.[4][5] The ability to synthesize these derivatives in high yields is crucial for further research and the development of novel therapeutics. These notes provide detailed protocols for high-yield synthetic routes to various N-substituted benzylpiperazine derivatives.

Experimental Protocols

Three primary high-yield methods for the synthesis of N-substituted benzylpiperazine derivatives are detailed below: direct N-alkylation for the core scaffold, amide coupling for functional diversification, and a microwave-assisted N-alkylation for rapid synthesis.

Protocol 1: Direct N-Alkylation of Piperazine with Benzyl Chloride

This protocol describes the foundational synthesis of the N-benzylpiperazine scaffold with a high yield, adapted from a patented method.[6] This method is ideal for producing the starting material for further derivatization.

Materials:

  • Piperazine

  • Benzyl Chloride

  • Methanol (Solvent)

  • Aniline hydrochloride (Catalyst)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (Extraction solvent)

Procedure:

  • Dissolve piperazine (1.0 equiv) in methanol.

  • Add a catalytic amount of aniline hydrochloride.

  • Heat the solution to 50°C.

  • Add benzyl chloride (1.0 equiv) dropwise to the solution while maintaining the temperature at 50°C.

  • After the addition is complete, maintain the reaction mixture at 50°C for 3 hours.[6]

  • Cool the mixture to room temperature.

  • Remove the solvent (methanol) via vacuum distillation.

  • Add NaOH solution to the residue to adjust the pH to >12 (strongly alkaline).[6]

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts and distill under reduced pressure to yield the final product, N-benzylpiperazine. This process has been reported to achieve a yield of up to 95.5%.[6]

Protocol 2: Amide Coupling via Carbonyldiimidazole (CDI) Activation

This protocol details the synthesis of N-acylbenzylpiperazine derivatives by coupling a carboxylic acid with an N-benzylpiperazine precursor. This method is highly versatile for creating a library of derivatives with different functionalities.[2]

Materials:

  • 1-(4-methoxybenzyl)piperazine

  • Appropriate carboxylic acid (e.g., 5-phenylvaleric acid)

  • 1,1′-Carbonyldiimidazole (CDI)

  • Dry Dichloromethane (DCM)

  • 10% aqueous NaCl solution

Procedure:

  • In a flask, add CDI (1.0 equiv) to a stirred solution of the desired carboxylic acid (1.0 equiv) in dry DCM at room temperature. Stir until gas evolution ceases, indicating the formation of the acyl-imidazole intermediate.[2]

  • In a separate flask, prepare a stirred solution of 1-(4-methoxybenzyl)piperazine (1.1 equiv) in dry DCM, and cool it to 0°C under a nitrogen atmosphere.[2]

  • Add the acyl-imidazole solution dropwise to the cooled piperazine solution.

  • Maintain the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[2]

  • Upon completion, wash the reaction mixture four times with a 10% aqueous NaCl solution and twice with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product as needed using flash column chromatography.

Protocol 3: Microwave-Assisted N-Alkylation

This protocol describes a rapid and high-yield method for the N-alkylation of a functionalized piperazine using microwave irradiation. This technique is particularly useful for accelerating reaction times.[2]

Materials:

  • 5-Phenyl-1-(piperazin-1-yl)pentan-1-one (Intermediate 23 from Ref[2])

  • 4-(chloromethyl)benzyl alcohol

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Dichloromethane (DCM)

Procedure:

  • Combine the piperazine derivative (e.g., 5-Phenyl-1-(piperazin-1-yl)pentan-1-one) (1.0 equiv), 4-(chloromethyl)benzyl alcohol (1.1 equiv), K₂CO₃ (2.0 equiv), and a catalytic amount of KI in DCM.

  • Place the reaction vessel in a microwave reactor.

  • Irradiate the mixture at 120°C with a power of 150 W for 2 hours.[2]

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the residue by flash chromatography to yield the final product. This specific reaction is reported to achieve a 90% yield.[2]

Data Presentation: Synthesis Yields

The following table summarizes the reported yields for the synthesis of representative N-substituted benzylpiperazine derivatives using the protocols described.

Compound/ScaffoldSynthesis MethodKey ReagentsYield (%)Reference
N-benzylpiperazineDirect N-AlkylationPiperazine, Benzyl Chloride, Aniline HCl95.5%[6]
1-benzylpiperazine dihydrochlorideN-Alkylation in EthanolPiperazine hexahydrate, Benzyl chloride93-95%[7]
Intermediate 23 Amide Coupling (CDI)Piperazine, 5-phenylvaleric acid, CDI73.8%[2]
Compound 24 Microwave N-AlkylationIntermediate 23 , 4-(chloromethyl)benzyl alcohol90%[2]

Visualizations: Workflows and Pathways

Synthetic Workflow Diagram

This diagram illustrates the general strategy for synthesizing diverse N-substituted benzylpiperazine derivatives, starting from piperazine.

G cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Derivatization Piperazine Piperazine NBenzylpiperazine N-Benzylpiperazine (Core Scaffold) Piperazine->NBenzylpiperazine Protocol 1 (N-Alkylation) BenzylChloride Benzyl Halide (e.g., Benzyl Chloride) BenzylChloride->NBenzylpiperazine FinalProduct N-Acyl- N'-Benzylpiperazine Derivative NBenzylpiperazine->FinalProduct Protocol 2 (Amide Coupling) CarboxylicAcid Carboxylic Acid or Acyl Halide CarboxylicAcid->FinalProduct NBenzylpiperazine_ref N-Benzylpiperazine G start Start activate_acid Activate Carboxylic Acid with CDI in dry DCM at room temperature. start->activate_acid prepare_piperazine Prepare solution of 1-(4-methoxybenzyl)piperazine in dry DCM. Cool to 0°C. start->prepare_piperazine combine Add activated acid solution dropwise to piperazine solution. activate_acid->combine prepare_piperazine->combine react Stir at 0°C for 30 min, then 1-2h at room temp. combine->react workup Wash with aq. NaCl and water. react->workup dry Dry organic layer over anhydrous Na₂SO₄ and filter. workup->dry evaporate Evaporate solvent under vacuum. dry->evaporate purify Purify by flash chromatography. evaporate->purify end End purify->end G cluster_cancer Cancer Cell Survival Mcl1 Mcl-1 (Anti-Apoptotic) BaxBak Bax/Bak (Pro-Apoptotic) Mcl1->BaxBak Inhibits Apoptosis Apoptosis (Cell Death) BaxBak->Apoptosis Induces Drug Benzylpiperazine Derivative Drug->Mcl1 Inhibits

References

Application Note: High-Purity Isolation of 1-Benzyl-2-phenylpiperazine using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-2-phenylpiperazine is a key structural motif and intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] The synthesis of this and other substituted piperazines can result in a mixture of unreacted starting materials, byproducts, and diastereomers, necessitating an efficient purification method to isolate the desired compound in high purity.[2] This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel.

The described methodology outlines the selection of an appropriate stationary and mobile phase, sample preparation, and a step-by-step procedure for packing the column, loading the sample, and eluting the purified product. This protocol is designed to be a robust and reproducible method for obtaining high-purity this compound, suitable for subsequent use in research and drug development.

Experimental Protocol

This protocol is intended for the purification of a crude sample of this compound. The specific conditions may require optimization based on the exact composition of the crude mixture.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • UV lamp (254 nm)

2. Determination of Elution Conditions by TLC

Before performing the column chromatography, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC).

  • Dissolve a small amount of the crude product in dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Visualize the developed plate under a UV lamp.

  • The ideal solvent system should provide good separation of the desired product from impurities, with an Rf value for the target compound of approximately 0.2-0.4.

3. Column Preparation (Wet Packing Method)

  • Secure a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

  • Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to this solution.

  • Concentrate this mixture to a dry, free-flowing powder using a rotary evaporator. This is the "dry-loading" method.

  • Carefully add the silica-adsorbed sample to the top of the prepared column as an even layer.

5. Elution and Fraction Collection

  • Carefully add the initial eluent to the column, ensuring not to disturb the top layer.

  • Begin eluting the column, collecting fractions in a fraction collector or test tubes.

  • A gradient elution can be employed by gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate in hexane) to elute compounds with higher affinity for the stationary phase.

  • Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure desired product.

6. Product Isolation

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

  • Determine the final mass and calculate the percentage yield.

  • Confirm the purity and identity of the final product using analytical techniques such as NMR, and HPLC.

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound.

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane and Ethyl Acetate gradient
Initial Eluent 9:1 Hexane:Ethyl Acetate (v/v)
Final Eluent 7:3 Hexane:Ethyl Acetate (v/v) (or as determined by TLC)
Sample Loading Dry loading on silica gel
Detection Method UV visualization (254 nm) for TLC analysis
Target Rf Value ~0.2-0.4 in the initial eluent

Visualizations

Experimental Workflow Diagram

Purification_Workflow Crude Crude this compound TLC TLC Analysis (Solvent System Optimization) Crude->TLC Optimize SampleLoad Sample Loading (Dry Loading) Crude->SampleLoad Prepare ColumnPrep Column Preparation (Wet Packing with Silica Gel) TLC->ColumnPrep Define Conditions ColumnPrep->SampleLoad Load onto Column Elution Gradient Elution (Hexane:Ethyl Acetate) SampleLoad->Elution FractionCollection Fraction Collection Elution->FractionCollection TLC_Fractions TLC Analysis of Fractions FractionCollection->TLC_Fractions Monitor Combine Combine Pure Fractions TLC_Fractions->Combine Identify Evaporation Solvent Evaporation (Rotary Evaporator) Combine->Evaporation PureProduct Purified this compound Evaporation->PureProduct

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: In Vitro Evaluation of 1-Benzyl-2-phenylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for assessing the biological activity of novel 1-benzyl-2-phenylpiperazine analogs. The protocols detailed below outline key in vitro assays to characterize the pharmacological profile of these compounds, focusing on their interactions with dopaminergic and serotonergic systems, which are common targets for this class of molecules. Additionally, a standard method for evaluating cytotoxicity is provided to assess the preliminary safety profile of the analogs.

Overview of Biological Targets

This compound and its analogs are known to interact with central nervous system (CNS) targets, primarily monoamine systems. The core assays described herein will focus on:

  • Dopamine D2 Receptor (D2R): A key target for antipsychotic drugs and involved in motor control, motivation, and reward.

  • Serotonin 5-HT2A Receptor (5-HT2AR): Implicated in a variety of CNS processes, including mood, cognition, and perception. It is a target for atypical antipsychotics and psychedelics.

  • Dopamine Transporter (DAT) and Serotonin Transporter (SERT): These transporters are responsible for the reuptake of dopamine and serotonin from the synaptic cleft, thereby regulating neurotransmitter levels. They are primary targets for antidepressants and stimulants.

  • General Cytotoxicity: Essential for early-stage assessment of a compound's potential to cause cell death.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the described in vitro assays. Data for a hypothetical series of this compound analogs (BPP-1 to BPP-5) with varying substitutions on the phenyl or benzyl rings are presented for illustrative purposes.

Table 1: Receptor Binding Affinity of this compound Analogs

Compound IDDopamine D2 Receptor (Kᵢ, nM)Serotonin 5-HT2A Receptor (Kᵢ, nM)
BPP-1 (Parent)25.345.8
BPP-2 (4-Cl Benzyl)15.130.2
BPP-3 (4-MeO Benzyl)40.565.1
BPP-4 (3,4-diCl Phenyl)10.822.5
BPP-5 (2-F Phenyl)35.255.9
Reference Cpd 1 (Haloperidol)1.550.0
Reference Cpd 2 (Ketanserin)350.02.1

Table 2: Functional Activity of this compound Analogs

Compound IDD2R Functional Assay (IC₅₀, nM) (cAMP Inhibition)5-HT2AR Functional Assay (EC₅₀, nM) (Calcium Flux)
BPP-1 (Parent)50.1110.2
BPP-2 (4-Cl Benzyl)35.885.5
BPP-3 (4-MeO Benzyl)88.2150.7
BPP-4 (3,4-diCl Phenyl)25.460.3
BPP-5 (2-F Phenyl)75.9135.4
Reference Cpd 1 (Quinpirole)10.2 (EC₅₀)-
Reference Cpd 2 (Serotonin)-15.3

Table 3: Neurotransmitter Transporter Inhibition by this compound Analogs

Compound IDDopamine Transporter (DAT) Inhibition (IC₅₀, nM)Serotonin Transporter (SERT) Inhibition (IC₅₀, nM)
BPP-1 (Parent)150.5250.8
BPP-2 (4-Cl Benzyl)95.2180.4
BPP-3 (4-MeO Benzyl)210.1350.2
BPP-4 (3,4-diCl Phenyl)70.8155.9
BPP-5 (2-F Phenyl)185.4290.7
Reference Cpd 1 (GBR 12909)5.12570
Reference Cpd 2 (Paroxetine)150.00.12

Table 4: In Vitro Cytotoxicity of this compound Analogs

Compound IDCell Line (e.g., SH-SY5Y) CC₅₀ (µM)Cell Line (e.g., HEK293) CC₅₀ (µM)
BPP-1 (Parent)> 50> 50
BPP-2 (4-Cl Benzyl)45.248.1
BPP-3 (4-MeO Benzyl)> 50> 50
BPP-4 (3,4-diCl Phenyl)35.839.5
BPP-5 (2-F Phenyl)> 50> 50
Reference Cpd (Doxorubicin)0.50.8

Experimental Protocols

Dopamine D2 Receptor (D2R) Functional Assay (cAMP Inhibition)

This assay measures the ability of the test compounds to inhibit the forskolin-stimulated production of cyclic AMP (cAMP) in cells expressing the human dopamine D2 receptor, which is a Gi-coupled receptor.[1][2][3][4]

Materials:

  • HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin solution.

  • Dopamine (agonist control).

  • Test compounds.

  • cAMP detection kit (e.g., TR-FRET based).

  • White, opaque 96- or 384-well microplates.

Procedure:

  • Cell Plating: Seed the D2R-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference compounds in Stimulation Buffer.

  • Assay Initiation:

    • Remove the culture medium from the cells and wash once with Assay Buffer.

    • Add the diluted test compounds or reference compounds to the wells.

    • Add forskolin to all wells (except for the basal control) to a final concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM, to be optimized).

    • Add dopamine (agonist) to the appropriate control wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP detection kit.

  • Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP production for each concentration of the test compound. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Diagram: D2 Receptor Signaling Pathway

D2R_Signaling cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine or Analog (Agonist) Dopamine->D2R Activates Gi->AC Inhibits ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to Analog 1-Benzyl-2-phenyl- piperazine Analog Analog->D2R Modulates

Caption: Dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor (5-HT2AR) Functional Assay (Calcium Flux)

This assay measures the ability of test compounds to stimulate an increase in intracellular calcium concentration in cells expressing the human serotonin 5-HT2A receptor, a Gq-coupled receptor.[5][6][7][8]

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

  • Pluronic F-127.

  • Serotonin (agonist control).

  • Test compounds.

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Cell Plating: Seed the 5-HT2AR-expressing cells into the microplates and incubate overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in Assay Buffer.

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate at 37°C for 60 minutes in the dark.

  • Cell Washing: Gently wash the cells with Assay Buffer to remove excess dye.

  • Assay Initiation:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add serial dilutions of the test compounds or serotonin to the wells.

  • Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 2-3 minutes).

  • Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence). Determine the EC₅₀ values for agonist activity by fitting the dose-response data to a four-parameter logistic equation. For antagonists, pre-incubate with the test compound before adding a fixed concentration of serotonin and measure the inhibition of the serotonin-induced response to determine IC₅₀ values.

Diagram: 5-HT2A Receptor Signaling Pathway

Gq_Signaling cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Ligand Serotonin or Analog (Agonist) Ligand->Receptor Activates Gq->PLC Activates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ ER->Ca Releases Response Cellular Response Ca->Response Mediates

Caption: Serotonin 5-HT2A receptor signaling.

Neurotransmitter Transporter Uptake Inhibition Assay

This assay measures the inhibition of dopamine or serotonin uptake into cells expressing the respective transporters using a fluorescent substrate.[9][10][11][12][13]

Materials:

  • HEK293 cells stably expressing human DAT or SERT.

  • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Test compounds.

  • Known inhibitors for DAT (e.g., GBR 12909) and SERT (e.g., Paroxetine) as positive controls.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic, bottom-read capabilities.

Procedure:

  • Cell Plating: Plate the DAT- or SERT-expressing cells in the microplates and incubate overnight.

  • Compound Addition:

    • Remove the culture medium.

    • Add serial dilutions of the test compounds or reference inhibitors to the wells.

    • Incubate for 10-20 minutes at room temperature or 37°C.

  • Assay Initiation: Add the fluorescent substrate/masking dye solution provided in the kit to all wells.

  • Data Acquisition: Immediately place the plate in the fluorescence plate reader and begin kinetic measurements of fluorescence intensity over time (e.g., for 30-60 minutes).

  • Data Analysis: Determine the rate of substrate uptake (slope of the linear portion of the kinetic curve). Calculate the percent inhibition of uptake for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Diagram: Transporter Uptake Assay Workflow

Transporter_Workflow start Start plate_cells Plate DAT/SERT expressing cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight add_compounds Add test compounds and controls incubate_overnight->add_compounds pre_incubate Pre-incubate (10-20 min) add_compounds->pre_incubate add_substrate Add fluorescent substrate/ masking dye pre_incubate->add_substrate read_plate Kinetic fluorescence reading add_substrate->read_plate analyze_data Analyze data (calculate IC₅₀) read_plate->analyze_data end End analyze_data->end

Caption: Neurotransmitter transporter uptake assay workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][5][14][15]

Materials:

  • Human cell line (e.g., SH-SY5Y neuroblastoma cells or HEK293 cells).[16][17]

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Test compounds.

  • Doxorubicin (positive control for cytotoxicity).

  • 96-well clear microplates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Remove the medium and add fresh medium containing serial dilutions of the test compounds or doxorubicin.

    • Include vehicle-only wells as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Remove the compound-containing medium.

    • Add fresh medium containing MTT (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) values by fitting the data to a dose-response curve.

Diagram: MTT Assay Workflow

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_attach Incubate for cell attachment seed_cells->incubate_attach add_compounds Add test compounds incubate_attach->add_compounds incubate_treat Incubate (24-72h) add_compounds->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance calculate_cc50 Calculate CC₅₀ read_absorbance->calculate_cc50 end End calculate_cc50->end

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols: Leveraging 1-Benzyl-2-phenylpiperazine for Combinatorial Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzyl-2-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). Its rigid, chiral backbone allows for the precise spatial orientation of substituents, making it an ideal starting point for the construction of combinatorial libraries aimed at discovering potent and selective ligands for a variety of biological targets, including dopamine and serotonin receptors. This document provides detailed application notes and experimental protocols for the use of this compound as a scaffold in combinatorial chemistry, facilitating the rapid generation of diverse compound libraries for high-throughput screening and lead optimization.

The core strategy involves the functionalization of the two secondary amine positions of the piperazine ring. The benzyl and phenyl groups at positions 1 and 2, respectively, provide a foundational structure that can be further elaborated upon. Combinatorial libraries are typically generated by reacting the scaffold with a diverse set of building blocks, such as carboxylic acids (for N-acylation) or aldehydes/ketones (for reductive amination), to introduce a wide range of chemical functionalities.

Data Presentation: Biological Activity of a Representative Combinatorial Library

The following table summarizes hypothetical but plausible biological activity data for a small, representative library of compounds derived from the this compound scaffold. The data illustrates how variations in the R1 and R2 substituents can influence binding affinity and selectivity for dopamine (D2) and serotonin (5-HT2A) receptors, which are common targets for CNS drugs.

Compound IDR1 GroupR2 GroupD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)
BPP-001Acetyl-150250
BPP-002Benzoyl-85120
BPP-003-Methyl200350
BPP-004-Propyl180300
BPP-005AcetylMethyl75150
BPP-006BenzoylMethyl4080
BPP-007AcetylPropyl90180
BPP-008BenzoylPropyl55100

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes the parallel synthesis of an amide library by acylating the N4-position of the this compound scaffold.

Materials:

  • This compound

  • A library of diverse carboxylic acids

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In each well of a 96-well reaction block, add a solution of a unique carboxylic acid (0.12 mmol) in anhydrous DMF (0.5 mL).

  • To each well, add a solution of this compound (0.10 mmol) in anhydrous DMF (0.5 mL).

  • Add DIPEA (0.30 mmol) to each well.

  • Finally, add a solution of BOP reagent (0.12 mmol) in anhydrous DMF (0.5 mL) to each well.

  • Seal the reaction block and shake at room temperature for 12-18 hours under an inert atmosphere.

  • Upon completion, quench the reactions by adding water (1 mL) to each well.

  • Extract the products with ethyl acetate (3 x 1 mL).

  • Combine the organic extracts for each well and wash with saturated sodium bicarbonate solution (2 x 1 mL) and brine (1 x 1 mL).

  • Dry the organic layers over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo to yield the crude amide products.

  • Purify the products using high-throughput parallel purification techniques (e.g., preparative HPLC-MS).

Protocol 2: General Procedure for Reductive Amination of the N-Acylated Library

This protocol details the diversification of the library by reductive amination at the N1-position after initial N4-acylation.

Materials:

  • N4-acylated this compound library from Protocol 1

  • A library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • 96-well reaction block

Procedure:

  • To each well of a 96-well reaction block containing the purified N4-acylated product (0.05 mmol), add a solution of a unique aldehyde or ketone (0.06 mmol) in DCE (1 mL).

  • Add a catalytic amount of glacial acetic acid (1-2 drops) to each well.

  • Stir the mixtures at room temperature for 1 hour to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (0.10 mmol) to each well.

  • Seal the reaction block and shake at room temperature for 24 hours.

  • Quench the reactions by the slow addition of saturated sodium bicarbonate solution (1 mL).

  • Separate the organic layer and extract the aqueous layer with DCE (2 x 1 mL).

  • Combine the organic extracts, wash with brine (1 x 1 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo to yield the crude N1-alkylated, N4-acylated products.

  • Purify the final compounds via high-throughput parallel purification.

Protocol 3: High-Throughput Screening (HTS) Assay - Radioligand Binding for D2 and 5-HT2A Receptors

This protocol provides a general workflow for screening the synthesized library for affinity towards dopamine D2 and serotonin 5-HT2A receptors. High-throughput screening is a crucial step in identifying promising "hit" compounds from a large library.[1][2][3]

Materials:

  • Synthesized compound library (dissolved in DMSO)

  • Cell membranes expressing human D2 or 5-HT2A receptors

  • Radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A)

  • Assay buffer (e.g., Tris-HCl with co-factors)

  • Non-specific binding inhibitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, cell membranes, and the test compound from the library at various concentrations.

  • Add the radioligand to each well to initiate the binding reaction.

  • For determining non-specific binding, a parallel set of wells should contain a high concentration of the non-specific binding inhibitor.

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the specific binding for each compound concentration and determine the Ki values by non-linear regression analysis.

Visualizations

experimental_workflow cluster_synthesis Combinatorial Synthesis cluster_screening Screening & Analysis scaffold This compound Scaffold acylation Protocol 1: N-Acylation scaffold->acylation r1_building_blocks R1 Building Blocks (Carboxylic Acids) r1_building_blocks->acylation r2_building_blocks R2 Building Blocks (Aldehydes/Ketones) reductive_amination Protocol 2: Reductive Amination r2_building_blocks->reductive_amination acylation->reductive_amination library Diverse Compound Library reductive_amination->library hts Protocol 3: High-Throughput Screening library->hts data_analysis Data Analysis (Ki Determination) hts->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar hit_compounds Hit Compounds sar->hit_compounds

Caption: Experimental workflow for combinatorial library synthesis and screening.

signaling_pathways cluster_receptor GPCR Targets cluster_downstream Downstream Signaling d2 D2 Receptor (Gi-coupled) gi Gi d2->gi ht2a 5-HT2A Receptor (Gq-coupled) gq Gq ht2a->gq ac Adenylate Cyclase gi->ac camp ↓ cAMP ac->camp cellular_response Cellular Response camp->cellular_response plc Phospholipase C gq->plc ip3_dag ↑ IP3 & DAG plc->ip3_dag ca2 ↑ Intracellular Ca2+ ip3_dag->ca2 pkc Activate PKC ip3_dag->pkc ca2->cellular_response pkc->cellular_response ligand BPP-Derivative Ligand ligand->d2 Antagonist/Agonist ligand->ht2a Antagonist/Agonist

Caption: Modulation of GPCR signaling pathways by library compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering low yields or other issues in the synthesis of 1-Benzyl-2-phenylpiperazine.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield of this compound. What are the most likely causes?

Low yields in this synthesis are common and can typically be attributed to a few key factors:

  • Di-substitution: The most common side reaction is the formation of the 1,4-dibenzyl-2-phenylpiperazine byproduct. Since 2-phenylpiperazine has two reactive secondary amine groups, the benzylating agent can react a second time.[1][2]

  • Steric Hindrance: The phenyl group at the 2-position of the piperazine ring creates significant steric hindrance. This can slow down the desired N-alkylation reaction, requiring more forcing conditions which in turn can lead to side reactions and decomposition.[3][4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate selection can lead to incomplete reaction, side product formation, or decomposition of starting materials or product.[5]

  • Impure Starting Materials: The purity of the 2-phenylpiperazine and the benzylating agent (e.g., benzyl bromide or benzyl chloride) is crucial. Impurities can interfere with the reaction.

Q2: How can I minimize the formation of the 1,4-dibenzyl-2-phenylpiperazine byproduct?

Minimizing the di-substituted byproduct is crucial for improving the yield of the desired mono-benzylated product. Here are several strategies:

  • Use of Excess Piperazine: Employing a large excess (5-10 equivalents) of 2-phenylpiperazine relative to the benzylating agent statistically favors the mono-alkylation product. This ensures that the benzylating agent is more likely to react with an unreacted piperazine molecule rather than the already mono-benzylated product.[1][6]

  • Slow Addition of the Benzylating Agent: Adding the benzylating agent dropwise over a prolonged period helps to maintain a low concentration of the electrophile in the reaction mixture. This reduces the probability of a second benzylation event occurring on the already formed this compound.[5]

  • Use of a Protecting Group: A more controlled but multi-step approach involves the use of a mono-protected 2-phenylpiperazine. For example, one of the nitrogen atoms can be protected with a tert-butyloxycarbonyl (Boc) group. Following benzylation of the unprotected nitrogen, the Boc group can be removed under acidic conditions.[1][7]

Data on Stoichiometry and Protecting Groups for Mono-substitution (Analogous System)

Benzyl Bromide (eq.)Piperazine (eq.)Protecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
1.11.0None~45%~35%
1.05.0None>75%<5%
1.01.1 (of mono-Boc-piperazine)Boc>95% (before deprotection)0%
Note: This data is for the benzylation of piperazine and serves as an illustrative guide for the synthesis of this compound.[1]

Q3: What are the recommended bases and solvents for the direct N-benzylation of 2-phenylpiperazine?

The choice of base and solvent is critical to the success of the reaction, especially given the steric hindrance of the substrate.

  • Bases: A non-nucleophilic, moderately strong base is generally preferred to neutralize the acid byproduct (e.g., HBr or HCl) without interfering with the reaction.

    • Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are effective choices. They are solid bases that can be easily filtered off after the reaction.[5]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common organic bases that can also be used.

  • Solvents: Polar aprotic solvents are typically the best choice as they can dissolve the piperazine salt that may form and facilitate the nucleophilic substitution.

    • N,N-Dimethylformamide (DMF) is often a good choice due to its high polarity.[5]

    • Acetonitrile (MeCN) is another suitable option.[5]

    • It is crucial to use anhydrous (dry) solvents to prevent unwanted side reactions.[5]

Recommended Reaction Conditions

ParameterRecommendationRationale
Base K₂CO₃ or Cs₂CO₃ (≥1.5 eq.)Effective, non-nucleophilic, and easily removed.[5]
Solvent Anhydrous DMF or MeCNGood solubility for reactants and facilitates the reaction.[5]
Temperature 60-80 °C (monitor closely)Heating is often required to overcome steric hindrance, but excessive heat can promote side reactions.[5]

Q4: My reaction seems to be stalled or is showing incomplete conversion. What should I do?

Several factors can lead to an incomplete reaction:

  • Insufficient Base: If the acid byproduct is not effectively neutralized, the remaining 2-phenylpiperazine can become protonated, rendering it non-nucleophilic and halting the reaction. Ensure at least 1.5-2.0 equivalents of a strong, anhydrous base are used.[5]

  • Poor Solubility: If the reactants are not fully dissolved, the reaction rate will be significantly reduced. Consider switching to a more polar solvent like DMF.[5]

  • Low Temperature: Due to the steric hindrance of the 2-phenyl group, the reaction may require heating to proceed at a reasonable rate.[5]

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield of this compound check_byproduct Check for Di-substituted Byproduct (TLC/LC-MS) start->check_byproduct check_sm Check for Unreacted Starting Material (TLC/LC-MS) check_byproduct->check_sm No/Low Di-substitution increase_piperazine Increase Excess of 2-Phenylpiperazine (5-10 eq.) check_byproduct->increase_piperazine Di-substitution Observed check_base Ensure Sufficient Anhydrous Base (>=1.5 eq.) check_sm->check_base Starting Material Remains slow_addition Slowly Add Benzylating Agent increase_piperazine->slow_addition use_boc Use Mono-Boc-Protected 2-Phenylpiperazine slow_addition->use_boc end_node Improved Yield use_boc->end_node check_solvent Switch to a More Polar Anhydrous Solvent (e.g., DMF) check_base->check_solvent increase_temp Increase Reaction Temperature (e.g., 60-80°C) check_solvent->increase_temp increase_temp->end_node

Caption: A logical workflow for troubleshooting low yields.

Q5: I'm considering reductive amination as an alternative to direct alkylation. What would be a suitable protocol?

Reductive amination is an excellent alternative that can prevent the formation of quaternary ammonium salts and often provides better control over mono-alkylation.[5] The process involves the reaction of 2-phenylpiperazine with benzaldehyde to form an iminium ion, which is then reduced in situ.

Reductive Amination Workflow

ReductiveAmination cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction A 2-Phenylpiperazine + Benzaldehyde B Iminium Ion Intermediate A->B in solvent (e.g., DCM) C Add Reducing Agent (e.g., STAB) B->C D This compound C->D

Caption: Workflow for reductive amination synthesis.

Experimental Protocols

Protocol 1: Direct N-Benzylation of 2-Phenylpiperazine

Materials:

  • 2-Phenylpiperazine (5.0 eq.)

  • Benzyl bromide (or chloride) (1.0 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylpiperazine and anhydrous DMF.

  • Add potassium carbonate to the mixture and stir vigorously.

  • Slowly add the benzyl bromide (dissolved in a small amount of anhydrous DMF) to the reaction mixture dropwise over 1-2 hours at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the benzyl bromide is consumed, cool the reaction to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Remove the DMF under reduced pressure.

  • Perform an aqueous work-up: Partition the residue between water and an organic solvent (e.g., ethyl acetate). If the product is in the aqueous layer, basify with NaOH to a pH of >10 and extract with ethyl acetate or dichloromethane.[5]

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of 2-Phenylpiperazine with Benzaldehyde

Materials:

  • 2-Phenylpiperazine (1.1 eq.)

  • Benzaldehyde (1.0 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.2 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolve 2-phenylpiperazine and benzaldehyde in DCM in a round-bottom flask under an inert atmosphere.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride in DCM.

  • Slowly add the STAB slurry to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

References

Optimization of reaction conditions for the synthesis of 1-Benzyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Benzyl-2-phenylpiperazine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound is typically a two-step process. The first step is the synthesis of the precursor, 2-phenylpiperazine. The second step is the selective N-benzylation of 2-phenylpiperazine to yield the final product.

Q2: How is the precursor, 2-phenylpiperazine, synthesized?

A2: A common method for synthesizing 2-phenylpiperazine involves the reaction of an α-halophenyl acetic acid ester with ethylenediamine to form 2-keto-3-phenylpiperazine. This intermediate is then reduced, typically with a strong reducing agent like lithium aluminum hydride (LAH), to yield 2-phenylpiperazine.

Q3: What are the main challenges in the N-benzylation of 2-phenylpiperazine?

A3: The primary challenges in the N-benzylation of 2-phenylpiperazine are:

  • Controlling selectivity: Since 2-phenylpiperazine has two nitrogen atoms, the reaction can yield a mixture of mono- and di-benzylated products.

  • Regioselectivity: The two nitrogen atoms in 2-phenylpiperazine are in different chemical environments. The nitrogen at the 1-position is adjacent to the phenyl group, making it more sterically hindered and less nucleophilic than the nitrogen at the 4-position. Therefore, benzylation is expected to occur preferentially at the N4 position.

  • Optimizing reaction conditions: Finding the right balance of reagents, solvent, temperature, and reaction time is crucial for maximizing the yield of the desired mono-benzylated product.

Q4: How can I favor the formation of the mono-benzylated product?

A4: To favor mono-benzylation and minimize the formation of the di-benzylated byproduct, you can employ several strategies:

  • Use of excess 2-phenylpiperazine: Using a significant excess of 2-phenylpiperazine relative to the benzylating agent increases the statistical probability of the benzylating agent reacting with an un-substituted piperazine molecule.

  • Employ a protecting group: A more controlled approach is to use a mono-protected 2-phenylpiperazine derivative. For example, one of the nitrogen atoms can be protected with a group like tert-butyloxycarbonyl (Boc). After the benzylation reaction, the protecting group can be removed.

  • Slow addition of the benzylating agent: Adding the benzylating agent (e.g., benzyl chloride or benzyl bromide) slowly to the reaction mixture helps to maintain a low concentration of the electrophile, which can reduce the likelihood of a second benzylation event on the already mono-benzylated product.

Q5: What are common purification methods for this compound?

A5: The purification of this compound typically involves standard laboratory techniques such as:

  • Extraction: After the reaction, an aqueous workup is usually performed to remove inorganic salts and other water-soluble impurities. The product is then extracted into an organic solvent.

  • Column chromatography: This is a very effective method for separating the desired mono-benzylated product from unreacted starting materials, the di-benzylated byproduct, and other impurities.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be used for purification.[1]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Potential Cause Troubleshooting Steps
Inactive reagents Ensure that the 2-phenylpiperazine starting material is pure and dry. Use freshly distilled or high-purity benzyl chloride or benzyl bromide.
Inappropriate solvent The choice of solvent is critical. For direct alkylation with benzyl halides, solvents like ethanol, acetonitrile, or dichloromethane are commonly used.[1] Ensure the solvent is anhydrous if using moisture-sensitive reagents.
Incorrect base A suitable base is required to neutralize the acid (e.g., HCl or HBr) formed during the reaction. Common bases include triethylamine, potassium carbonate, or an excess of the piperazine starting material. The base should be strong enough to deprotonate the piperazine but not so strong as to cause side reactions.
Low reaction temperature Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider moderately increasing the temperature and monitoring the progress by TLC or LC-MS.
Poor solubility of reactants If the reactants are not fully dissolved, the reaction rate will be slow. Consider switching to a solvent in which all components are soluble, such as DMF.
Problem 2: Formation of a Significant Amount of Di-benzylated Byproduct
Potential Cause Troubleshooting Steps
Incorrect stoichiometry Using a 1:1 molar ratio of 2-phenylpiperazine to benzylating agent often leads to a mixture of mono- and di-substituted products.
Solution: Use a significant excess of 2-phenylpiperazine (e.g., 3-5 equivalents) to statistically favor mono-benzylation.
Rapid addition of benzylating agent Adding the benzylating agent all at once creates a high local concentration, increasing the likelihood of di-benzylation.
Solution: Add the benzylating agent slowly and dropwise to the reaction mixture with vigorous stirring.
Unprotected 2-phenylpiperazine The presence of two reactive nitrogen atoms makes di-substitution a competing reaction.
Solution: For optimal control, consider using a mono-protected 2-phenylpiperazine derivative (e.g., N-Boc-2-phenylpiperazine).
Problem 3: Difficulty in Purifying the Product
Potential Cause Troubleshooting Steps
Co-elution of product and byproducts during column chromatography The polarity of the mono- and di-benzylated products may be similar, making separation challenging.
Solution: Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a less polar solvent (e.g., ethyl acetate in hexanes) may be required. Consider using a different stationary phase if separation on silica gel is not effective.
Product is an oil and cannot be crystallized Many amine products are oils at room temperature.
Solution: If the product is an oil, vacuum distillation may be a suitable purification method if the compound is thermally stable.[1] Alternatively, the product can be converted to a salt (e.g., hydrochloride or hydrobromide salt) which is often a crystalline solid and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.
Product remains in the aqueous phase during extraction If the aqueous phase is acidic, the product, being an amine, will be protonated and will be soluble in the aqueous layer.
Solution: Before extraction, ensure that the aqueous layer is basic (pH > 10) by adding a suitable base like sodium hydroxide or potassium carbonate. This will ensure that the product is in its free base form and will be extracted into the organic layer.

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-N-Alkylation of Piperazines
Starting Material Alkylating Agent Solvent Base Temperature Yield of Mono-alkylated Product Reference
PiperazineBenzyl chlorideEthanolPiperazine dihydrochloride65 °C93-95% (as dihydrochloride salt)Organic Syntheses[1]
1-(3-(trifluoromethyl)phenyl)piperazineBenzyl bromideDichloromethaneTriethylamineRoom TemperatureNot specifiedAlmaghrabi, M. (2021)[1]
2-PhenylpiperazineMethyl iodideNot specifiedNot specified0 °C54%US Patent 6,603,003 B2
2-Phenylpiperazine3,5-bis(trifluoromethyl)benzylbromideNot specifiedNot specified-78 °CNot specifiedUS Patent 6,603,003 B2

Note: Data for the direct N-benzylation of 2-phenylpiperazine is limited. The conditions presented for analogous reactions can be used as a starting point for optimization.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a suggested procedure based on general methods for the N-alkylation of piperazines and should be optimized for best results.

Step 1: Synthesis of 2-Phenylpiperazine (Literature Adapted)

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-bromo-2-phenylacetate in an appropriate solvent like toluene.

  • Addition of Ethylenediamine: To the solution, add ethylenediamine and a suitable base (e.g., potassium carbonate).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup and Intermediate Isolation: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the resulting 2-keto-3-phenylpiperazine by column chromatography or recrystallization.

  • Reduction to 2-Phenylpiperazine: In a separate flame-dried flask, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the LAH suspension to 0 °C and slowly add a solution of 2-keto-3-phenylpiperazine in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Quenching and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting precipitate and wash it with THF. Concentrate the filtrate to obtain crude 2-phenylpiperazine, which can be further purified by distillation or recrystallization.

Step 2: N-Benzylation of 2-Phenylpiperazine

  • Reaction Setup: In a round-bottom flask, dissolve 2-phenylpiperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) or potassium carbonate (2 equivalents) in a suitable solvent like dichloromethane or acetonitrile.

  • Addition of Benzylating Agent: To this stirred solution, add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water. If the product is in the organic layer, separate the layers. If the product is in the aqueous layer, basify the aqueous layer with NaOH to a pH > 10 and then extract with an organic solvent like dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the mono-benzylated product from any di-benzylated byproduct and unreacted starting material.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Phenylpiperazine cluster_step2 Step 2: N-Benzylation Start1 Ethyl 2-bromo-2-phenylacetate + Ethylenediamine Intermediate 2-Keto-3-phenylpiperazine Start1->Intermediate Cyclization Reduction Reduction (e.g., LiAlH4) Intermediate->Reduction Product1 2-Phenylpiperazine Reduction->Product1 Start2 2-Phenylpiperazine + Benzyl Halide Product1->Start2 Precursor Reaction N-Benzylation Start2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct TroubleshootingWorkflow Start Low Yield of This compound CheckReagents Check Purity and Activity of Reagents and Solvents Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time, Base) Start->CheckConditions CheckStoichiometry Verify Stoichiometry (Excess Piperazine?) Start->CheckStoichiometry CheckReagents->CheckConditions CheckConditions->CheckStoichiometry CheckSideProducts Analyze for Side Products (Di-benzylation) CheckStoichiometry->CheckSideProducts OptimizePurification Optimize Purification (Chromatography, Extraction pH) CheckSideProducts->OptimizePurification Success Improved Yield OptimizePurification->Success

References

Identifying and minimizing byproducts in 1-Benzyl-2-phenylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-2-phenylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

The synthesis of this compound typically involves a two-step process:

  • Synthesis of the 2-phenylpiperazine core: This can be achieved through several methods, including the reaction of styrene oxide with ethylenediamine or the reaction of phenacyl bromide with ethylenediamine followed by reduction.

  • N-Benzylation of 2-phenylpiperazine: The secondary amine of the 2-phenylpiperazine is then benzylated, most commonly through direct alkylation with benzyl chloride or reductive amination with benzaldehyde.

A one-pot synthesis approach is less common and can lead to a more complex mixture of products.

Q2: What are the primary byproducts to expect during the N-benzylation of 2-phenylpiperazine?

The most significant byproduct is the di-alkylated species, 1,4-dibenzyl-2-phenylpiperazine . This occurs when the benzyl group attaches to both nitrogen atoms of the piperazine ring. Other potential impurities include unreacted 2-phenylpiperazine and benzyl chloride. The formation of positional isomers, such as 1-benzyl-3-phenylpiperazine, is typically due to impurities in the starting 2-phenylpiperazine.

Q3: How can I minimize the formation of the 1,4-dibenzyl-2-phenylpiperazine byproduct?

Several strategies can be employed to favor mono-benzylation and reduce the formation of the di-benzylated byproduct:

  • Control of Stoichiometry: Using an excess of 2-phenylpiperazine relative to benzyl chloride can statistically favor the mono-alkylation.

  • Slow Addition of Benzyl Chloride: Adding the benzyl chloride dropwise to the reaction mixture helps to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second benzylation.

  • Use of a Mono-Protected Piperazine: Employing a mono-protected 2-phenylpiperazine, such as N-Boc-2-phenylpiperazine, is a highly effective method. The protecting group blocks one nitrogen, directing benzylation to the other. The protecting group can then be removed in a subsequent step.

  • Use of Piperazine Salts: Utilizing a mono-protonated salt of 2-phenylpiperazine can decrease the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.

Q4: My reaction is complete, but I am having trouble isolating the this compound from the crude mixture. What are some effective purification strategies?

Purification can be challenging due to the similar polarities of the mono- and di-benzylated products. Common purification techniques include:

  • Column Chromatography: This is often the most effective method for separating this compound from 1,4-dibenzyl-2-phenylpiperazine and other impurities. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a solvent like ethyl acetate or methanol, can provide good separation.

  • Crystallization: If the desired product is a solid, fractional crystallization can be employed. This may involve the formation of a salt, such as the hydrochloride or dihydrochloride, which can have different solubility properties compared to the free base and the di-benzylated byproduct.

  • Acid-Base Extraction: This can be used to remove unreacted starting materials and some byproducts. However, it is generally not effective for separating the mono- and di-benzylated products from each other.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure all reagents are of high purity and anhydrous.
Formation of a significant amount of 1,4-dibenzyl-2-phenylpiperazine.Implement strategies to minimize di-alkylation as described in FAQ Q3 .
Poor quality of starting materials.Use freshly distilled benzyl chloride and purified 2-phenylpiperazine.
High Percentage of 1,4-Dibenzyl-2-phenylpiperazine in the Product Mixture Incorrect stoichiometry (excess benzyl chloride).Carefully control the stoichiometry, using an excess of 2-phenylpiperazine.
Rapid addition of benzyl chloride.Add the benzyl chloride slowly and dropwise to the reaction mixture.
High reaction temperature.Conduct the reaction at a lower temperature to control the rate of the second alkylation.
Presence of Unreacted 2-Phenylpiperazine Insufficient amount of benzyl chloride.Ensure the molar ratio of benzyl chloride to 2-phenylpiperazine is appropriate for mono-alkylation (typically slightly less than 1:1 if not using an excess of the piperazine).
Short reaction time.Increase the reaction time and monitor for the disappearance of the starting material by TLC or LC-MS.
Difficulty in Separating this compound from 1,4-Dibenzyl-2-phenylpiperazine Similar polarity of the two compounds.Optimize column chromatography conditions (e.g., try different solvent systems or use a high-performance column).
Co-crystallization of the products.Attempt crystallization from a different solvent system or consider converting the free base to a salt to alter its crystallization properties.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Alkylation

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2-Phenylpiperazine

  • Benzyl chloride (freshly distilled)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetonitrile (CH₃CN) or another suitable solvent

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylpiperazine (1.2 equivalents) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add a solution of benzyl chloride (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture dropwise over a period of 30-60 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium chloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Synthesis_Byproducts Reactants 2-Phenylpiperazine + Benzyl Chloride Reaction N-Benzylation Reaction Reactants->Reaction DesiredProduct This compound (Mono-alkylation) Reaction->DesiredProduct Desired Pathway Byproduct1 1,4-Dibenzyl-2-phenylpiperazine (Di-alkylation) Reaction->Byproduct1 Side Reaction (Excess Benzyl Chloride, High Temperature) Byproduct2 Unreacted 2-Phenylpiperazine Reaction->Byproduct2 Incomplete Reaction

Caption: Byproduct formation in the N-benzylation of 2-phenylpiperazine.

Troubleshooting_Workflow Start Analyze Crude Product (TLC, LC-MS, NMR) CheckYield Low Yield? Start->CheckYield CheckPurity High Impurity Levels? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction CheckYield->IncompleteReaction Yes SideReactions Significant Side Reactions CheckPurity->SideReactions Yes Purification Purification Strategy CheckPurity->Purification No OptimizeConditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Purity IncompleteReaction->OptimizeConditions ModifyStoichiometry Modify Stoichiometry: - Excess Piperazine - Slow Addition of Benzyl Chloride SideReactions->ModifyStoichiometry OptimizeConditions->Start Re-run Reaction ModifyStoichiometry->Start Re-run Reaction ColumnChromatography Column Chromatography Purification->ColumnChromatography Crystallization Crystallization / Salt Formation Purification->Crystallization End Pure Product ColumnChromatography->End Crystallization->End

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Synthesis and Purification of 1-Benzyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of 1-Benzyl-2-phenylpiperazine, a key intermediate in the development of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Direct N-Alkylation: This involves the reaction of 2-phenylpiperazine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. This is a classical nucleophilic substitution reaction.

  • Reductive Amination: This is a widely used method that involves reacting 2-phenylpiperazine with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the final product. Common reducing agents for this reaction include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[1]

Q2: What are the primary impurities I should expect in my crude this compound?

A2: The primary impurities are largely dependent on the synthetic route chosen, but typically include:

  • Unreacted 2-phenylpiperazine: Incomplete reaction can leave starting material in your crude product.

  • 1,4-Dibenzyl-2-phenylpiperazine: This is a common byproduct resulting from the benzylation of both nitrogen atoms of the piperazine ring. Its formation is a significant issue in direct alkylation methods.[2]

  • Residual Benzaldehyde or Benzyl Alcohol: In reductive amination, unreacted benzaldehyde or its over-reduced byproduct, benzyl alcohol, may be present.

  • Isomeric Byproducts: If the synthesis of the 2-phenylpiperazine precursor is not well-controlled, isomeric piperazines could be present and carried through the reaction.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable eluent system must be determined empirically, but a good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. For example, a 2:1 mixture of heptane to ethyl acetate can be a good starting point.[3] The product, being more substituted, should have a higher Rf value than the starting 2-phenylpiperazine. The appearance of a new spot corresponding to the product and the disappearance of the starting material spot indicate reaction progression.

Q4: My final product is an oil, but I was expecting a solid. What should I do?

A4: An oily product often indicates the presence of impurities that disrupt the crystal lattice. Consider the following:

  • Purity Check: Analyze a small sample by HPLC or GC-MS to identify the impurities.

  • Purification: The most likely remedy is to purify the product using column chromatography to remove impurities.

  • Salt Formation: If the freebase is an oil, converting it to a salt (e.g., the hydrochloride salt) can often induce crystallization. The salt can then be purified by recrystallization.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification leading to product loss.- Monitor the reaction by TLC until the starting material is consumed. - Optimize the reaction temperature; some reductive aminations proceed well at room temperature, while others may require gentle heating. - During workup, ensure complete extraction of the product. For column chromatography, choose an appropriate eluent system to avoid product loss on the column.
Multiple Spots on TLC of Crude Product - Presence of starting materials and byproducts.- A spot with a low Rf is likely unreacted 2-phenylpiperazine. - A spot with a very high Rf could be the 1,4-dibenzyl byproduct. - A spot close to the product's Rf could be an isomer or other byproduct. - Proceed with column chromatography for separation.
Product Contaminated with 1,4-Dibenzyl-2-phenylpiperazine - Use of an excess of benzylating agent. - Reaction conditions favoring di-alkylation (e.g., strong base, high temperature).- Use a stoichiometric amount or a slight excess of the benzylating agent. - Consider a reductive amination approach, which is often more selective for mono-alkylation. - Separate the di-benzylated product using column chromatography; it should elute before the mono-benzylated product in a normal-phase setup due to its lower polarity.
Product Contaminated with 2-phenylpiperazine - Insufficient amount of benzylating agent or reducing agent. - Short reaction time.- Ensure at least one equivalent of the benzylating agent and reducing agent is used. - Extend the reaction time and monitor by TLC until the starting material is no longer visible. - Remove the more polar 2-phenylpiperazine by column chromatography or an acidic wash during workup (though this may also extract some product).

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is a generalized procedure based on common practices for the reductive amination of piperazines.[5]

  • Reaction Setup: To a solution of 2-phenylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.0-1.2 eq).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-12 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a mixture of heptane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.3.[6]

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (wet packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.[7]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Screening: In test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[8] For amines, ethanol or isopropanol are often good choices.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Visualizations

Impurity_Formation_Pathway cluster_reactants Starting Materials cluster_products Products & Impurities 2-Phenylpiperazine 2-Phenylpiperazine Crude Product Crude Product 2-Phenylpiperazine->Crude Product Reductive Amination Benzaldehyde Benzaldehyde Benzaldehyde->Crude Product This compound This compound Crude Product->this compound Desired Product Unreacted 2-Phenylpiperazine Unreacted 2-Phenylpiperazine Crude Product->Unreacted 2-Phenylpiperazine Incomplete Reaction 1,4-Dibenzyl-2-phenylpiperazine 1,4-Dibenzyl-2-phenylpiperazine Crude Product->1,4-Dibenzyl-2-phenylpiperazine Over-alkylation Benzyl Alcohol Benzyl Alcohol Crude Product->Benzyl Alcohol Aldehyde Reduction

Caption: Potential impurity pathways in the synthesis of this compound.

Purification_Workflow Start Crude Product TLC TLC Analysis Start->TLC SingleSpot Single Major Spot? TLC->SingleSpot Recrystallize Recrystallization SingleSpot->Recrystallize Yes Column Column Chromatography SingleSpot->Column No (Multiple Spots) Analyze Analyze Purity (HPLC/GC-MS) Recrystallize->Analyze Column->Analyze PureProduct Pure Product Analyze->PureProduct

References

Addressing stability issues of 1-Benzyl-2-phenylpiperazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability issues of 1-Benzyl-2-phenylpiperazine during storage. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental stability data for this compound is limited in publicly available literature. The information provided herein is based on the known chemical properties of structurally similar piperazine derivatives and general principles of pharmaceutical stability testing. It is crucial to validate these recommendations for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on the chemistry of related piperazine compounds, the primary factors contributing to the degradation of this compound are likely:

  • Oxidation: The piperazine ring and benzylic positions can be susceptible to oxidation, especially in the presence of air, light, or oxidizing agents.

  • Hydrolysis: While generally stable, extreme pH conditions (strong acids or bases) could potentially lead to the cleavage of the benzyl or phenyl groups.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[1]

  • Thermal Stress: High temperatures can accelerate the rate of degradation.[2]

  • Reaction with Carbon Dioxide: The free base form of piperazine derivatives can react with atmospheric carbon dioxide.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.Reduces the rate of thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.
Light Protect from light by using amber vials or storing in the dark.Prevents photodegradation.
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents exposure to moisture and air.
Form If possible, store as a salt (e.g., hydrochloride) rather than the free base.Salts are generally more stable and less reactive with atmospheric CO2.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound have not been extensively reported, based on the degradation pathways of similar compounds like N-benzylpiperazine, potential degradation products could include:

  • Oxidation Products: Hydroxylated derivatives on the phenyl or benzyl rings.

  • N-Dealkylation Products: Phenylpiperazine and benzylamine.

  • Piperazine Ring Cleavage Products: Various smaller amine and aldehyde fragments.

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS), should be developed and validated.[3][4][5] This method should be able to separate the intact this compound from its potential degradation products. Regular testing of the sample against a reference standard will allow you to quantify its purity and detect any degradation.

Troubleshooting Guides

Issue 1: I observe a change in the physical appearance of my this compound sample (e.g., color change, clumping).

Potential Cause Troubleshooting Step
Oxidation Discontinue use of the current batch for critical experiments. Confirm degradation using a validated analytical method (e.g., HPLC-UV). For future storage, ensure the compound is under an inert atmosphere and protected from light.
Moisture Absorption The compound may be hygroscopic. Store in a desiccator. If clumping is observed, gently break up the clumps before weighing, ensuring homogeneity.
Reaction with CO2 If stored as a free base, it may have reacted with atmospheric CO2. Consider converting to a more stable salt form for long-term storage.

Issue 2: My experimental results are inconsistent, and I suspect degradation of my this compound stock solution.

Potential Cause Troubleshooting Step
Solvent-Induced Degradation Some solvents can promote degradation. Prepare fresh stock solutions for each experiment. If possible, use aprotic solvents. Assess the stability of the compound in your chosen solvent over the typical duration of your experiment.
Photodegradation during handling Protect stock solutions from light by using amber vials or wrapping them in aluminum foil. Minimize the time the solution is exposed to ambient light during experimental setup.
Freeze-Thaw Cycles Repeated freezing and thawing can lead to degradation. Aliquot your stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, methanol, and acetonitrile

  • HPLC system with a UV detector

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed sample in methanol for analysis.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration (e.g., 24 hours).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV method (see Protocol 2).

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from its degradation products.

Note: This is a general method and must be optimized and validated for your specific instrumentation and requirements.

Instrumentation and Conditions:

Parameter Condition
HPLC System A system with a quaternary pump, autosampler, column oven, and UV detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
Gradient Program Start with a low percentage of Mobile Phase B and increase it over the run to elute all components. For example: 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength Monitor at a wavelength where the benzyl and phenyl groups absorb, typically around 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

cluster_storage Storage Conditions cluster_factors Influencing Factors Ideal Storage Ideal Storage Stable Compound Stable Compound Ideal Storage->Stable Compound Maintains Integrity Degradation Degradation Oxygen Oxygen Oxygen->Degradation Light Light Light->Degradation Heat Heat Heat->Degradation Moisture_pH Moisture / Extreme pH Moisture_pH->Degradation

Caption: Factors influencing the stability of this compound.

Start Start Prepare Stressed Samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Start->Prepare Stressed Samples Develop HPLC Method Develop Separation Method (HPLC-UV) Prepare Stressed Samples->Develop HPLC Method Analyze Samples Analyze Stressed and Control Samples Develop HPLC Method->Analyze Samples Assess Peak Purity Assess Peak Purity and Identify Degradants Analyze Samples->Assess Peak Purity Validate Method Validate Stability-Indicating Method (ICH Guidelines) Assess Peak Purity->Validate Method End End Validate Method->End

Caption: Experimental workflow for a forced degradation study.

cluster_degradation Potential Degradation Pathways Parent This compound Oxidation Oxidation Hydroxylation of aromatic rings Parent->Oxidation O2, Light N_Dealkylation N-Dealkylation Phenylpiperazine + Benzaldehyde/Benzoic Acid Parent->N_Dealkylation Heat, Extreme pH Ring_Cleavage Piperazine Ring Cleavage Smaller amine fragments Parent->Ring_Cleavage Harsh Conditions

Caption: Hypothesized degradation pathways for this compound.

References

Overcoming challenges in the chiral separation of 1-Benzyl-2-phenylpiperazine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the chiral separation of 1-Benzyl-2-phenylpiperazine enantiomers. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Question: I am not seeing any separation of the this compound enantiomers on my chiral stationary phase (CSP). What should I do first?

Answer: Initial lack of separation is a common challenge. A systematic approach to troubleshoot this issue is crucial.

  • Verify CSP Selection: this compound is a basic compound. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often a good starting point. Columns like Chiralpak® IA, IB, or IC are known to be effective for a broad range of chiral compounds, including basic ones.[1][2][3] If you are using a different type of CSP, consider screening these polysaccharide-based columns.

  • Optimize the Mobile Phase:

    • Normal Phase: A typical starting mobile phase for screening on polysaccharide columns is a mixture of an alkane (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol).[4]

    • Add a Basic Modifier: For basic analytes like this compound, the addition of a small amount of a basic modifier to the mobile phase is often essential to improve peak shape and achieve separation.[5] Diethylamine (DEA) is a common choice, typically at a concentration of 0.1%.[6] Other amines like ethylenediamine (EDA) or ethanolamine (AE) can sometimes provide better results.[2][5]

  • Check Analyte Solubility: Ensure your sample is fully dissolved in the mobile phase or a compatible solvent.

Question: My peaks are broad and tailing. How can I improve the peak shape?

Answer: Peak tailing for basic compounds on silica-based CSPs is often due to secondary interactions with acidic silanol groups on the silica surface.

  • Increase Basic Additive Concentration: If you are already using a basic additive like DEA, consider increasing its concentration slightly (e.g., from 0.1% to 0.2%). This can help to saturate the active sites on the stationary phase.

  • Alternative Basic Additives: As mentioned, switching to a different basic additive such as ethylenediamine (EDA) or ethanolamine might improve peak symmetry.[2][5]

  • Column Memory Effect: Be aware of the "column memory effect."[6][7] If the column was previously used with acidic additives, residual acidity can impact the performance for basic analytes. It's crucial to dedicate columns to specific compound classes or have a rigorous cleaning protocol. Flushing the column with a strong solvent like isopropanol can help mitigate this effect.[6]

Question: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

Answer:

  • Mobile Phase Composition: Systematically vary the ratio of the alcohol modifier in your mobile phase. A lower percentage of alcohol generally increases retention and can improve resolution, but it will also increase the run time.

  • Flow Rate: Reducing the flow rate can sometimes lead to better resolution, although this will also lengthen the analysis time.

  • Temperature: Temperature can have a significant impact on chiral separations. It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimum for your separation. Lower temperatures often, but not always, enhance enantioselectivity.

Capillary Electrophoresis (CE)

Question: I am new to chiral CE. What is a good starting point for separating this compound enantiomers?

Answer: For cationic compounds like this compound, using a charged chiral selector in the background electrolyte (BGE) is a highly effective strategy.

  • Chiral Selector: Sulfated cyclodextrins, particularly sulfated β-cyclodextrin (S-β-CD), are excellent choices for the chiral separation of basic, cationic compounds.[8][9][10]

  • Background Electrolyte (BGE): A phosphate buffer is a common choice. The pH of the BGE is a critical parameter to optimize as it affects the charge of both the analyte and the cyclodextrin.[8][10]

Question: I am not achieving baseline separation with sulfated β-cyclodextrin. What parameters can I adjust?

Answer:

  • Chiral Selector Concentration: The concentration of the sulfated β-cyclodextrin in the BGE is a key parameter. Increasing the concentration can improve resolution up to a certain point, after which the resolution may plateau or even decrease.

  • BGE pH: Fine-tuning the pH of the phosphate buffer can significantly impact the separation by altering the electrophoretic mobility and the extent of interaction with the chiral selector.

  • Organic Modifier: Adding an organic modifier, such as methanol, to the BGE can alter the polarity and viscosity of the medium, which can in turn affect the complexation between the enantiomers and the cyclodextrin, often leading to improved resolution.[8][10]

  • Applied Voltage: Optimizing the applied voltage can improve efficiency and resolution.

Frequently Asked Questions (FAQs)

What are the most promising chiral stationary phases (CSPs) for the HPLC separation of this compound enantiomers?

Based on the basic nature of this compound, polysaccharide-based CSPs are highly recommended for initial screening. Specifically, Chiralpak® IA, IB, and IC have shown broad applicability for a wide range of compounds and are compatible with a variety of mobile phases.[1][2][3]

Why is a basic additive like diethylamine (DEA) necessary in the mobile phase for HPLC separation?

Basic compounds like this compound can interact strongly with residual acidic silanol groups on the silica support of the CSP. This can lead to severe peak tailing and poor or no separation. A basic additive like DEA competes for these active sites, minimizing these undesirable interactions and leading to improved peak shape and resolution.[5][6]

What is the "memory effect" of mobile phase additives and how can I avoid it?

The memory effect refers to the persistent influence of a mobile phase additive on a chiral stationary phase, even after the mobile phase has been changed.[6][7] For example, if a column has been used with an acidic additive, it may perform poorly for a basic analyte until all traces of the acid are removed. To avoid this, it is best practice to dedicate columns for use with either acidic or basic additives. If this is not possible, a thorough column flushing procedure with a solvent like isopropanol is necessary when switching between different types of analytes.[6]

For capillary electrophoresis, what is the role of an organic modifier like methanol in the background electrolyte?

An organic modifier like methanol can influence the chiral separation in several ways. It can alter the solvation of the analyte and the chiral selector, thereby affecting the stability of the transient diastereomeric complexes formed between them. This can lead to changes in the differential migration of the enantiomers and result in improved resolution.[8][10]

Data Presentation

Table 1: Recommended Starting Conditions for HPLC Method Development

ParameterRecommended ConditionRationale
Chiral Stationary Phase Chiralpak® IA, IB, or IC (or similar polysaccharide-based CSP)Proven effectiveness for a broad range of chiral compounds, including basic analytes.[1][2][3]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Common starting point for normal phase chiral separations.
Basic Additive 0.1% Diethylamine (DEA)Improves peak shape and resolution for basic compounds.[4][6]
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Temperature 25 °CA good starting point for temperature screening.
Detection UV at a suitable wavelength (e.g., 254 nm)

Table 2: Optimized Conditions for Capillary Electrophoresis of Piperazine Derivatives

ParameterOptimized Condition
Chiral Selector 34 mg/mL Sulfated β-cyclodextrin (S-β-CD)
Background Electrolyte 100 mM Phosphate Buffer
pH 6.0
Organic Modifier 40% (v/v) Methanol
Applied Voltage Optimized for the specific instrument and capillary
Temperature Optimized for the specific instrument
Data derived from a study on similar cationic piperazine derivatives.[8][10]

Experimental Protocols

Protocol 1: HPLC Screening for Chiral Separation of this compound
  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v).

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Maintain the column temperature at 35°C.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Data Acquisition: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

  • Optimization: If separation is observed but resolution is not optimal, systematically adjust the ratio of acetonitrile to methanol and the concentration of diethylamine.

Protocol 2: Capillary Electrophoresis Method for Chiral Separation of this compound
  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length of 40 cm).

  • Background Electrolyte (BGE) Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 6.0. Dissolve sulfated β-cyclodextrin (S-β-CD) in the buffer to a final concentration of 34 mg/mL. Add methanol to a final concentration of 40% (v/v).

  • Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the BGE.

  • Sample Preparation: Dissolve the racemic this compound in the BGE or a compatible solvent to a suitable concentration.

  • Injection: Inject the sample using a hydrodynamic or electrokinetic injection method.

  • Separation: Apply a voltage across the capillary (e.g., 20-30 kV).

  • Detection: Monitor the migration of the enantiomers using a UV detector at an appropriate wavelength.

  • Optimization: If necessary, optimize the separation by adjusting the S-β-CD concentration, BGE pH, and methanol percentage.

Mandatory Visualization

G cluster_start Start: Racemic this compound cluster_hplc HPLC Method Development cluster_ce CE Method Development start Racemic Mixture hplc_screen Screen Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) start->hplc_screen ce_screen Use Sulfated β-Cyclodextrin in BGE start->ce_screen no_sep No Separation? hplc_screen->no_sep add_dea Add/Optimize Basic Modifier (e.g., 0.1% DEA) no_sep->add_dea Yes poor_res Poor Resolution? no_sep->poor_res No add_dea->hplc_screen optimize_mp Optimize Mobile Phase Ratio & Temperature poor_res->optimize_mp Yes hplc_success Baseline Separation poor_res->hplc_success No optimize_mp->hplc_screen no_sep_ce No/Poor Separation? ce_screen->no_sep_ce optimize_bge Optimize BGE pH, [CD], & % Organic Modifier no_sep_ce->optimize_bge Yes ce_success Baseline Separation no_sep_ce->ce_success No optimize_bge->ce_screen

Caption: Workflow for Chiral Separation Method Development.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Peak Tailing in HPLC cause1 Secondary Interactions with Silanols problem->cause1 cause2 Column Memory Effect (Acidic Residue) problem->cause2 cause3 Inadequate Basic Modifier problem->cause3 solution1 Increase [DEA] or Use Alternative Amine (EDA) cause1->solution1 solution2 Thoroughly Flush Column with Strong Solvent (IPA) cause2->solution2 solution3 Ensure 0.1-0.2% Basic Modifier in Mobile Phase cause3->solution3

Caption: Troubleshooting Logic for Peak Tailing in HPLC.

References

Optimizing GC-MS parameters for sensitive detection of 1-Benzyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of 1-Benzyl-2-phenylpiperazine (BPP) and related piperazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended GC-MS parameters for the analysis of this compound?

A1: For sensitive and reliable detection of this compound, a well-optimized GC-MS method is crucial. The following table summarizes recommended starting parameters based on established methods for piperazine analysis.[1][2][3] Optimization may be required based on your specific instrumentation and sample matrix.

Table 1: Recommended GC-MS Starting Parameters for this compound Analysis

ParameterRecommended Setting
Gas Chromatograph (GC)
Column5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness[1][2][3]
Carrier GasHelium at a constant flow rate (e.g., 1.0-1.2 mL/min)[2][3]
Injector Temperature250°C[1][3]
Injection ModeSplitless or Split (e.g., 50:1 split ratio)[1][3]
Injection Volume1 µL[1][3]
Oven Temperature ProgramInitial: 100-150°C, hold for 1-5 minRamp 1: 10-20°C/min to 220-280°CRamp 2 (optional): Increase to 290-300°C, hold for 2-20 min[1][2][3]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[1][3]
Ion Source Temperature230°C[1]
Transfer Line Temperature280-290°C[1][3]
Mass AnalyzerQuadrupole or Ion Trap[3]
Scan ModeFull Scan (m/z 30-550) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis[3][4]
Characteristic Ions (BPP)m/z 91 (base peak), 134, 176[3]

Q2: How should I prepare my samples for BPP analysis by GC-MS?

A2: Proper sample preparation is critical for accurate and sensitive analysis. The appropriate method depends on the sample matrix.

  • For Solid Samples (e.g., powders, tablets):

    • Homogenize the sample.

    • Accurately weigh a portion of the sample (e.g., 10 mg).

    • Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).[3][5]

    • Vortex or sonicate the mixture to ensure complete dissolution.[5]

    • If necessary, filter the solution to remove any insoluble materials.[5][6]

  • For Biological Samples (e.g., plasma, urine):

    • A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate the analyte and remove matrix interferences.[2][6]

    • For plasma, a protein precipitation step using acetonitrile may be necessary before extraction.[2][3]

    • For urine, enzymatic hydrolysis may be employed.[2]

    • It is recommended to use an internal standard for accurate quantification.[3]

Q3: Is derivatization necessary for the analysis of this compound?

A3: While GC-MS analysis of BPP can be performed without derivatization, derivatization can improve peak shape and volatility, especially for compounds containing secondary amines like piperazines.[6] A combined silylation and acylation derivatization procedure has been shown to be effective for a mixture of piperazines and amphetamines.[7] However, for routine analysis, a direct injection of a solvent extract is often sufficient.[8][9]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible CauseSuggested Solution
Active sites in the injector or column: The secondary amine in the piperazine ring can interact with active sites, causing peak tailing.[10]- Replace the injector liner with a deactivated one. - Trim the first 0.5-1 meter of the analytical column. - Use a column specifically designed for inertness (e.g., an "MS" or "Ultra Inert" type).[10]
Column Overload: Injecting too much sample can lead to peak fronting.- Dilute the sample. - Decrease the injection volume.
Inappropriate Solvent: A mismatch in polarity between the solvent and the stationary phase can cause peak distortion.- Ensure the sample is dissolved in a solvent compatible with the column phase. Methanol or acetonitrile are common choices.[3][5]

Problem 2: Low Sensitivity or No Peaks Detected

Possible CauseSuggested Solution
Leaks in the GC-MS system: Air leaks can significantly reduce sensitivity and lead to a noisy baseline.[10]- Perform a leak check of the system, paying close attention to the injector septum, column fittings, and MS interface.
Contaminated Ion Source: Over time, the ion source can become contaminated, leading to a decrease in signal intensity.- Vent the mass spectrometer and clean the ion source according to the manufacturer's instructions.
Improper MS Tuning: An untuned mass spectrometer will not provide optimal sensitivity.- Perform an autotune or manual tune of the mass spectrometer.
Analyte Degradation: BPP may degrade in the injector if the temperature is too high.- Try lowering the injector temperature in increments of 10°C.

Problem 3: Ghost Peaks or Carryover

Possible CauseSuggested Solution
Contaminated Syringe: The syringe can carry over residue from previous injections.- Thoroughly rinse the syringe with a strong solvent after each injection.
Septum Bleed: Particles from a worn or inappropriate septum can introduce contaminants.[11]- Replace the septum with a high-quality, low-bleed septum suitable for the injector temperature.[12]
Sample Backflash: If the sample volume is too large for the liner and inlet conditions, it can flash back and contaminate the injector.[12]- Reduce the injection volume. - Use a liner with a larger internal volume. - Optimize the injection temperature and pressure.

Experimental Protocols

Protocol 1: GC-MS Analysis of a Solid Sample Containing this compound

This protocol outlines a general procedure for the qualitative and quantitative analysis of BPP in a solid matrix.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the homogenized solid sample.

    • Dissolve the sample in 10 mL of methanol in a volumetric flask.

    • For quantitative analysis, add an appropriate internal standard.

    • Sonicate the mixture for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890A or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Injector: Splitless mode at 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 120°C, hold for 1 min.

      • Ramp: 10°C/min to 300°C, hold for 2 min.[2]

    • MS System: Agilent 5975C or equivalent.

    • Ionization: EI, 70 eV.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Scan Mode: Full Scan (m/z 50-550) for identification and SIM mode for quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sp1 Homogenize Solid Sample sp2 Weigh Sample (10 mg) sp1->sp2 sp3 Dissolve in Methanol (10 mL) sp2->sp3 sp4 Add Internal Standard sp3->sp4 sp5 Sonicate (10 min) sp4->sp5 sp6 Filter (0.45 µm) sp5->sp6 gcms1 Inject 1 µL into GC sp6->gcms1 gcms2 Separation on Column gcms1->gcms2 gcms3 Elution to MS gcms2->gcms3 gcms4 Ionization (EI, 70 eV) gcms3->gcms4 gcms5 Mass Analysis (Scan/SIM) gcms4->gcms5 da1 Peak Identification (Library Search) gcms5->da1 da2 Quantification (Calibration Curve) da1->da2

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_logic cluster_peak_shape Poor Peak Shape? cluster_sensitivity Low/No Signal? cluster_contamination Extra Peaks? start GC-MS Analysis Issue ps1 Tailing or Fronting start->ps1 sen1 Low Sensitivity start->sen1 con1 Ghost Peaks/Carryover start->con1 ps2 Check for Active Sites (Liner, Column) ps1->ps2 Tailing ps3 Check for Overload ps1->ps3 Fronting sen2 Check for Leaks sen1->sen2 sen3 Clean Ion Source sen2->sen3 sen4 Tune MS sen3->sen4 con2 Clean Syringe con1->con2 con3 Replace Septum con2->con3 con4 Check for Backflash con3->con4

Caption: Troubleshooting logic for common GC-MS issues with BPP analysis.

References

Preventing degradation of 1-Benzyl-2-phenylpiperazine in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Benzyl-2-phenylpiperazine in biological matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental workflows involving this compound.

Problem Possible Cause Recommended Solution
Low Analyte Recovery Degradation during sample collection and processing.Minimize the time between sample collection and processing. Keep samples on ice or refrigerated during this period.
Instability during storage.Store samples at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[1][2]
Inefficient extraction from the biological matrix.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the extraction buffer is optimal for this compound.
High Variability in Results Inconsistent sample handling.Standardize all sample handling procedures, from collection to analysis, to ensure uniformity across all samples.
Matrix effects in the LC-MS/MS analysis.Use a stable isotope-labeled internal standard for quantification to compensate for matrix effects. Optimize the sample cleanup procedure to remove interfering substances.
Instability of the analyte in the autosampler.Maintain the autosampler at a low temperature (e.g., 4°C) and analyze samples as quickly as possible after placing them in the autosampler.
Appearance of Unknown Peaks in Chromatogram Degradation of the analyte.Review sample handling and storage procedures. The presence of new peaks may indicate the formation of degradation products.
Contamination.Ensure all equipment and reagents are clean and free of contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in biological matrices like plasma and whole blood?

A1: For long-term storage, it is highly recommended to store samples containing this compound at -20°C or, preferably, -80°C.[1][2] Studies on similar benzylpiperazine compounds have shown that storage at room temperature leads to significant degradation. Refrigeration at 4°C may be suitable for short-term storage, but freezing is essential for maintaining sample integrity over extended periods. It is also crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q2: What are the primary degradation pathways for this compound in biological samples?

A2: The degradation of this compound in biological matrices is primarily due to enzymatic metabolism. The major metabolic pathways involve enzymes from the cytochrome P450 family, specifically CYP2D6, CYP1A2, and CYP3A4. These enzymes catalyze hydroxylation reactions on the aromatic rings and N-dealkylation of the piperazine moiety.

Q3: How can I minimize enzymatic degradation of this compound during sample processing?

A3: To minimize enzymatic degradation, it is critical to process samples promptly after collection. For blood samples, centrifugation to separate plasma should be performed as soon as possible, and the resulting plasma should be immediately frozen. The addition of enzyme inhibitors to the collection tubes can also be an effective strategy. The choice of inhibitor will depend on the specific enzymes responsible for degradation, but broad-spectrum protease and esterase inhibitors may be beneficial.

Q4: What are the recommended analytical techniques for the quantification of this compound in biological matrices?

A4: The most widely recommended and utilized technique for the accurate and sensitive quantification of this compound in biological fluids is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3] This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is another viable option, though it may require derivatization of the analyte.

Q5: Are there any known chemical stabilizers that can be added to samples to prevent the degradation of this compound?

A5: While temperature control is the most critical factor, the use of chemical stabilizers can provide additional protection. Adjusting the pH of the sample to a range where the compound is more stable can be effective. For piperazine derivatives, maintaining a slightly acidic pH can sometimes inhibit degradation. The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), may also be considered if oxidative degradation is a concern. However, the effectiveness of any stabilizer should be validated for the specific experimental conditions.

Data Presentation

The following table summarizes the stability of a structurally similar compound, 1-(4-methylbenzyl)-piperazine (MBZP), in human whole blood under various storage conditions. This data provides a strong indication of the expected stability for this compound.

Storage Condition1 Month3 Months6 Months9 Months12 Months
Room Temperature (~20°C) Significant DegradationSevere DegradationNot DetectedNot DetectedNot Detected
Refrigerated (4°C) >90% Remaining~85% Remaining~70% Remaining~50% Remaining<30% Remaining
Frozen (-20°C) >95% Remaining>95% Remaining>90% Remaining>80% Remaining>70% Remaining[1]

Data is adapted from a study on synthetic piperazines and represents the percentage of the initial concentration remaining.[1]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for Stability Analysis
  • Blood Collection: Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Immediate Cooling: Place the collected blood tubes on ice or in a refrigerated rack immediately after collection.

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood tubes at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Aliquoting: Carefully transfer the plasma supernatant into pre-labeled polypropylene tubes.

  • Storage: Immediately store the plasma aliquots at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
  • Sample Pre-treatment: Thaw the plasma samples on ice. To 500 µL of plasma, add 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte from the cartridge using 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of this compound
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier).

    • Internal Standard (e.g., d7-1-Benzyl-2-phenylpiperazine): Precursor ion > Product ion.

  • Data Analysis: Quantify the analyte concentration using a calibration curve prepared in the same biological matrix.

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_extraction Sample Extraction (SPE) cluster_analysis Analysis blood_collection 1. Blood Collection (EDTA tubes) centrifugation 2. Centrifugation (1500g, 10 min, 4°C) blood_collection->centrifugation plasma_separation 3. Plasma Separation centrifugation->plasma_separation storage 4. Storage (-80°C) plasma_separation->storage conditioning 5. Cartridge Conditioning (Methanol, Water) storage->conditioning loading 6. Sample Loading conditioning->loading washing 7. Washing (Water, Methanol) loading->washing elution 8. Elution (NH4OH in Methanol) washing->elution reconstitution 9. Evaporation & Reconstitution elution->reconstitution lcms_analysis 10. LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Experimental workflow for the quantification of this compound in plasma.

degradation_pathway cluster_metabolism Metabolic Degradation parent This compound hydroxylation Hydroxylation (CYP2D6, CYP1A2, CYP3A4) parent->hydroxylation Phase I Metabolism dealkylation N-Dealkylation (CYP2D6, CYP1A2, CYP3A4) parent->dealkylation Phase I Metabolism metabolite1 Hydroxylated Metabolites hydroxylation->metabolite1 metabolite2 N-dealkylated Metabolites dealkylation->metabolite2

Caption: Metabolic degradation pathway of this compound.

References

Strategies to improve the scalability of 1-Benzyl-2-phenylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-2-phenylpiperazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, with a focus on improving scalability.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically approached as a two-stage process. The first stage involves the formation of the core heterocyclic structure, 2-phenylpiperazine. The second stage is the selective N-benzylation of this intermediate. Both stages present unique challenges, particularly when scaling up from laboratory to pilot or production scale.

Stage 1: Synthesis of 2-Phenylpiperazine

A common and scalable route to 2-phenylpiperazine involves the reaction of an α-halophenylacetic acid ester with ethylenediamine to yield 2-oxo-3-phenylpiperazine, which is subsequently reduced.

Stage 2: N-Benzylation of 2-Phenylpiperazine

The final step is the alkylation of the 2-phenylpiperazine intermediate with benzyl chloride. The primary challenge in this step is achieving selective mono-benzylation at the N1 position, avoiding the formation of the di-substituted by-product, 1,4-dibenzyl-2-phenylpiperazine.

II. Troubleshooting Guides & FAQs

Stage 1: Synthesis of 2-Phenylpiperazine

Question 1: The yield of 2-oxo-3-phenylpiperazine is low in the reaction between ethyl α-bromophenylacetate and ethylenediamine. What are the potential causes and solutions?

Answer:

Low yields in this cyclization step are often attributed to side reactions and suboptimal reaction conditions. Here are some common causes and troubleshooting steps:

  • Polymerization of Reactants: Ethylenediamine can react with the α-halophenylacetate to form polymeric by-products, which can be difficult to remove and reduces the yield of the desired cyclic product.[1]

    • Solution: Controlled addition of the ethyl α-bromophenylacetate to a solution of ethylenediamine can help to minimize polymerization. Maintaining a lower reaction temperature during the initial addition phase can also be beneficial.

  • Reaction Temperature and Time: Inadequate temperature control can lead to incomplete reaction or the formation of degradation products.

    • Solution: Optimize the reaction temperature and time. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal endpoint.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity.

    • Solution: While the reaction can be run neat, using a high-boiling point, inert solvent can improve heat transfer and reaction control on a larger scale.

Question 2: The reduction of 2-oxo-3-phenylpiperazine to 2-phenylpiperazine is incomplete or results in by-products. How can this be improved?

Answer:

The reduction of the amide in the 2-oxo-3-phenylpiperazine intermediate requires a powerful reducing agent, and incomplete reduction or the formation of by-products can be a challenge.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a common and effective reducing agent for this transformation.[1] However, its pyrophoric nature requires careful handling, especially on a large scale.

    • Solution: Ensure anhydrous conditions are strictly maintained, as LiAlH₄ reacts violently with water. Alternative, less hazardous reducing agents like borane complexes (e.g., BH₃-THF) can be explored, although they may require optimization of reaction conditions.

  • Reaction Conditions: Temperature and reaction time are critical for a complete reduction.

    • Solution: The reaction is typically performed in a high-boiling point ether solvent like tetrahydrofuran (THF) at reflux. Ensure the reaction goes to completion by monitoring with TLC or HPLC before quenching.

  • Work-up Procedure: The work-up of LiAlH₄ reactions can be challenging. Improper quenching can lead to the formation of emulsions and difficult-to-filter solids, resulting in product loss.

    • Solution: A carefully controlled sequential addition of water and then an aqueous base (e.g., NaOH solution) is a standard and effective quenching procedure (Fieser work-up). This method typically produces granular precipitates that are easier to filter.

Stage 2: N-Benzylation of 2-Phenylpiperazine

Question 3: The N-benzylation of 2-phenylpiperazine with benzyl chloride results in a mixture of mono- and di-benzylated products. How can the formation of the di-substituted by-product be minimized?

Answer:

Achieving selective mono-N-benzylation is a common challenge in piperazine chemistry. The formation of 1,4-dibenzyl-2-phenylpiperazine can be significant, leading to difficult purification and reduced yield of the desired product.

  • Stoichiometry of Reactants: Using a large excess of benzyl chloride will favor the formation of the di-substituted product.

    • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of benzyl chloride relative to 2-phenylpiperazine. The controlled, slow addition of benzyl chloride to the reaction mixture can also improve selectivity.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of the second benzylation, leading to more di-substituted product.

    • Solution: Conduct the reaction at a lower temperature. Room temperature or slightly elevated temperatures are often sufficient for the reaction to proceed at a reasonable rate while minimizing over-alkylation.

  • Base Selection: The choice of base can influence the reaction's selectivity.

    • Solution: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl formed during the reaction. The use of an inorganic base like potassium carbonate in a suitable solvent can also be effective.

  • Use of a Protecting Group: While adding steps, the use of a protecting group on one of the nitrogen atoms of 2-phenylpiperazine can ensure mono-benzylation.

    • Solution: Protect one of the nitrogens with a group like Boc (tert-butyloxycarbonyl), perform the benzylation, and then deprotect. This approach offers excellent selectivity but adds to the overall cost and complexity of the synthesis.

Question 4: Purification of this compound from the reaction mixture is difficult. What are effective purification strategies?

Answer:

The purification of this compound can be complicated by the presence of unreacted starting materials, the di-benzylated by-product, and other impurities.

  • Extraction: The basic nature of the product allows for purification through acid-base extraction.

    • Solution: After the reaction, the mixture can be partitioned between an organic solvent and an acidic aqueous solution. The product and any unreacted 2-phenylpiperazine will move to the aqueous layer. The organic layer containing non-basic impurities and the di-benzylated product (which is less basic) can be separated. The aqueous layer is then basified, and the product is extracted back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be an effective method for purification.

    • Solution: The crude product can be crystallized from a suitable solvent or solvent mixture. This can be particularly effective for removing small amounts of impurities. The hydrochloride salt of the product can also be prepared and crystallized for purification.

  • Column Chromatography: For laboratory-scale purifications, column chromatography is a highly effective method.

    • Solution: Silica gel chromatography using a suitable eluent system (e.g., a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, with a small amount of a basic modifier like triethylamine to prevent tailing) can separate the desired product from impurities. However, this method is less practical for large-scale production.

III. Quantitative Data & Experimental Protocols

The following tables summarize typical reaction parameters for the synthesis of this compound. Note that these are representative conditions and may require optimization for specific scales and equipment.

Table 1: Synthesis of 2-Phenylpiperazine

ParameterStage 1a: CyclizationStage 1b: Reduction
Starting Materials Ethyl α-bromophenylacetate, Ethylenediamine2-oxo-3-phenylpiperazine
Key Reagent -Lithium Aluminum Hydride (LiAlH₄)
Solvent Toluene or neatTetrahydrofuran (THF)
Temperature 60-80 °CReflux (approx. 66 °C)
Reaction Time 4-6 hours6-12 hours
Typical Yield 60-75%80-90%

Table 2: N-Benzylation of 2-Phenylpiperazine

ParameterValue
Starting Materials 2-Phenylpiperazine, Benzyl Chloride
Base Triethylamine (TEA) or Potassium Carbonate
Solvent Dichloromethane (DCM) or Acetonitrile (ACN)
Temperature 25-40 °C
Reaction Time 12-24 hours
Typical Yield 70-85%

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Phenylpiperazine

Step 1a: Synthesis of 2-oxo-3-phenylpiperazine

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, a solution of ethylenediamine (2.2 equivalents) in toluene is prepared.

  • Ethyl α-bromophenylacetate (1.0 equivalent) is added dropwise to the ethylenediamine solution at a rate that maintains the internal temperature below 40 °C.

  • After the addition is complete, the reaction mixture is heated to 70 °C and stirred for 5 hours.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the mixture is cooled to room temperature and washed with water to remove excess ethylenediamine and its salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-oxo-3-phenylpiperazine.

Step 1b: Synthesis of 2-phenylpiperazine

  • To a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF under an inert atmosphere, a solution of 2-oxo-3-phenylpiperazine (1.0 equivalent) in anhydrous THF is added cautiously at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for 8 hours.

  • The reaction is monitored for completion by TLC or HPLC.

  • The reaction is cooled in an ice bath and quenched by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • The resulting granular precipitate is filtered off and washed with THF.

  • The combined filtrate and washings are concentrated under reduced pressure to give crude 2-phenylpiperazine, which can be purified by distillation or crystallization.

Protocol 2: Synthesis of this compound
  • To a solution of 2-phenylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane, benzyl chloride (1.05 equivalents) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 18 hours.

  • The progress of the reaction is monitored by TLC or HPLC to observe the consumption of the starting material and the formation of the product and di-substituted by-product.

  • Upon completion, the reaction mixture is washed with water and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to afford pure this compound.

IV. Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2-Phenylpiperazine cluster_stage2 Stage 2: N-Benzylation Ethyl α-bromophenylacetate Ethyl α-bromophenylacetate Cyclization Cyclization Ethyl α-bromophenylacetate->Cyclization Ethylenediamine Ethylenediamine Ethylenediamine->Cyclization 2-oxo-3-phenylpiperazine 2-oxo-3-phenylpiperazine Cyclization->2-oxo-3-phenylpiperazine Reduction Reduction 2-oxo-3-phenylpiperazine->Reduction 2-Phenylpiperazine 2-Phenylpiperazine Reduction->2-Phenylpiperazine 2-Phenylpiperazine_start 2-Phenylpiperazine 2-Phenylpiperazine->2-Phenylpiperazine_start Benzyl Chloride Benzyl Chloride N-Benzylation N-Benzylation Benzyl Chloride->N-Benzylation This compound This compound N-Benzylation->this compound 2-Phenylpiperazine_start->N-Benzylation Troubleshooting_Logic Low Yield in N-Benzylation Low Yield in N-Benzylation Check Stoichiometry Check Stoichiometry Low Yield in N-Benzylation->Check Stoichiometry Issue: Di-substitution Optimize Temperature Optimize Temperature Low Yield in N-Benzylation->Optimize Temperature Issue: Side reactions Evaluate Base Evaluate Base Low Yield in N-Benzylation->Evaluate Base Consider Protecting Group Consider Protecting Group Low Yield in N-Benzylation->Consider Protecting Group For high selectivity Successful Synthesis Successful Synthesis Check Stoichiometry->Successful Synthesis Solution: Use 1.05 eq. Benzyl Chloride Optimize Temperature->Successful Synthesis Solution: Lower reaction temperature Evaluate Base->Successful Synthesis Solution: Use non-nucleophilic base Consider Protecting Group->Successful Synthesis Solution: Boc protection

References

Troubleshooting guide for the N-alkylation of 2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the N-alkylation of 2-phenylpiperazine, a common reaction in the synthesis of pharmacologically active compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of 2-phenylpiperazine?

A1: The two primary methods for N-alkylation of 2-phenylpiperazine are:

  • Direct Alkylation: This involves the reaction of 2-phenylpiperazine with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base.[1]

  • Reductive Amination: This two-step, one-pot process involves the reaction of 2-phenylpiperazine with an aldehyde or ketone to form an iminium ion, which is then reduced by a reagent like sodium triacetoxyborohydride (STAB). This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]

Q2: How can I achieve selective mono-alkylation and avoid the formation of the di-alkylated product?

A2: Achieving mono-alkylation is a common challenge. Key strategies include:

  • Use of a Protecting Group: The most reliable method is to use a mono-protected 2-phenylpiperazine, such as N-Boc-2-phenylpiperazine. The Boc group blocks one nitrogen, directing alkylation to the other. The protecting group can be subsequently removed.[1]

  • Control of Stoichiometry: Using an excess of 2-phenylpiperazine relative to the alkylating agent can favor mono-alkylation.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

Q3: Which nitrogen atom of 2-phenylpiperazine is more reactive towards alkylation (N1 vs. N4)?

A3: The nitrogen atom further away from the phenyl group (N4) is generally more nucleophilic and less sterically hindered, making it the more reactive site for alkylation. However, a mixture of N1 and N4 alkylated products can occur, and the selectivity can be influenced by the reaction conditions and the nature of the alkylating agent. Alkylation with methyl iodide, for instance, has been reported to yield a mixture of products including 1-methyl-3-phenylpiperazine (alkylation at N4) and 1-methyl-2-phenylpiperazine (alkylation at N1).

Q4: What are the recommended bases and solvents for direct N-alkylation?

A4:

  • Bases: Strong, non-nucleophilic bases are preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1][2]

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used as they help to dissolve the reactants.[1][2] It is crucial to use anhydrous solvents to prevent side reactions.

Q5: My N-alkylated product is difficult to purify. What are some common impurities and how can I remove them?

A5: Common impurities include unreacted 2-phenylpiperazine, the di-alkylated product, and regioisomers (N1 vs. N4 alkylation). Purification can typically be achieved by column chromatography on silica gel. Careful selection of the solvent system is crucial for separating these closely related compounds.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Increase reaction temperature or time. Monitor progress by TLC or LC-MS. - Ensure the base is sufficiently strong and used in adequate amounts (at least 1.5-2.0 equivalents).
Poor solubility of reactants.- Switch to a more polar aprotic solvent like DMF.[1]
Deactivation of reagents.- Use anhydrous solvents and fresh reagents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Formation of Di-alkylated Byproduct Incorrect stoichiometry.- Use a 3-5 fold excess of 2-phenylpiperazine relative to the alkylating agent.
High concentration of alkylating agent.- Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump.[1]
Unprotected piperazine.- For optimal control, use a mono-protected derivative like N-Boc-2-phenylpiperazine.[1]
Formation of a Mixture of N1 and N4 Isomers Similar reactivity of the two nitrogen atoms.- Employ a protecting group strategy to ensure alkylation occurs at a specific nitrogen. - The N4 position is generally favored due to less steric hindrance. Reaction conditions can be optimized (e.g., lower temperature) to potentially enhance selectivity, though this may require experimentation.
Reaction Stalls or is Sluggish Insufficiently strong base.- Use a stronger base such as Cs₂CO₃.
Low reaction temperature.- Many N-alkylation reactions require heating. Try increasing the temperature to 60-80 °C.[1]
Product is Water-Soluble and Difficult to Extract Formation of a salt.- During work-up, basify the aqueous layer with a solution of NaOH or K₂CO₃ to a pH of 9-11 to deprotonate the product, making it more soluble in organic solvents.

Data Presentation

Table 1: Illustrative Outcomes of N-Alkylation of 2-Phenylpiperazine under Various Conditions.

Note: The following data is illustrative and compiled from general principles of N-alkylation of piperazines. Actual yields and selectivities may vary based on specific experimental conditions.

Alkylating AgentBaseSolventTemperature (°C)Mono-alkylation Yield (Illustrative)Di-alkylation Byproduct (Illustrative)Regioselectivity (N4 vs. N1) (Illustrative)
Methyl IodideK₂CO₃MeCN60ModerateSignificantMixture
Methyl Iodide (with N-Boc-2-phenylpiperazine)K₂CO₃MeCN60HighNegligibleN/A (single isomer formed)
Benzyl BromideK₂CO₃DMF80Moderate to HighModerateN4-alkylation favored
Benzyl Bromide (with 5 eq. 2-phenylpiperazine)K₂CO₃DMF80HighLowN4-alkylation favored
Benzaldehyde (Reductive Amination)NaBH(OAc)₃DCERTHighNegligibleN4-alkylation favored

Experimental Protocols

Protocol 1: Direct N-Alkylation of 2-Phenylpiperazine

This protocol describes a general procedure for the mono-N-alkylation of 2-phenylpiperazine using an excess of the amine.

Materials:

  • 2-Phenylpiperazine (5.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-phenylpiperazine and anhydrous potassium carbonate.

  • Add anhydrous DMF and stir the suspension at room temperature.

  • Slowly add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of N-Boc-2-phenylpiperazine

This protocol ensures mono-alkylation at the N4 position.

Materials:

  • N-Boc-2-phenylpiperazine (1.0 eq)

  • Alkyl Halide (e.g., Methyl Iodide) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane

Procedure:

Step A: Alkylation

  • In a dry reaction flask, dissolve N-Boc-2-phenylpiperazine in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • Add the alkyl halide and stir the mixture at 60 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude N-Boc-N'-alkyl-2-phenylpiperazine can be purified by column chromatography or used directly in the next step.

Step B: Deprotection

  • Dissolve the crude product from Step A in dichloromethane.

  • Add trifluoroacetic acid or a solution of 4M HCl in dioxane and stir at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the mono-N-alkylated 2-phenylpiperazine.

  • Further purification can be performed by chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Start: N-alkylation of 2-phenylpiperazine check_yield Low or No Yield? start->check_yield check_purity Mixture of Products? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes poor_solubility Poor Solubility check_yield->poor_solubility Yes reagent_issues Reagent/Atmosphere Issues check_yield->reagent_issues Yes dialkylation Di-alkylation Occurring? check_purity->dialkylation Yes regioisomers N1/N4 Isomers Formed? check_purity->regioisomers Yes end_success Successful Mono-alkylation check_purity->end_success No increase_temp_time Increase Temperature/Time Use Stronger Base incomplete_reaction->increase_temp_time change_solvent Switch to DMF poor_solubility->change_solvent use_anhydrous Use Anhydrous Reagents & Inert Atmosphere reagent_issues->use_anhydrous use_excess_amine Use Excess 2-Phenylpiperazine Slow Alkyl Halide Addition dialkylation->use_excess_amine Yes use_protecting_group Use N-Boc Protecting Group dialkylation->use_protecting_group High Purity Needed regioisomers->use_protecting_group Yes purify Purify by Column Chromatography regioisomers->purify Separation Possible increase_temp_time->end_success change_solvent->end_success use_anhydrous->end_success use_excess_amine->end_success use_protecting_group->end_success purify->end_success

Caption: Troubleshooting workflow for N-alkylation of 2-phenylpiperazine.

Reaction_Pathway cluster_direct Direct Alkylation cluster_protected Protected Route phenylpiperazine 2-Phenylpiperazine product_mixture Product Mixture (Mono-, Di-alkylated, Isomers) phenylpiperazine->product_mixture alkyl_halide Alkyl Halide (R-X) alkyl_halide->product_mixture base Base (e.g., K2CO3) base->product_mixture boc_phenylpiperazine N-Boc-2-phenylpiperazine protected_product N-Boc-N'-alkyl-2-phenylpiperazine boc_phenylpiperazine->protected_product alkyl_halide2 Alkyl Halide (R-X) alkyl_halide2->protected_product base2 Base base2->protected_product deprotection Deprotection (e.g., TFA) protected_product->deprotection final_product Mono-alkylated Product deprotection->final_product

Caption: Synthetic pathways for N-alkylation of 2-phenylpiperazine.

References

Validation & Comparative

Comparative Guide to Purity Assessment of 1-Benzyl-2-phenylpiperazine: A Validated HPLC Method vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and intermediates like 1-Benzyl-2-phenylpiperazine is of paramount importance. As a key building block in the synthesis of potential central nervous system (CNS) drugs, its purity profile directly influences the safety and efficacy of the final drug product.[1] This guide provides a comprehensive validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of this compound. Furthermore, it offers an objective comparison with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), supported by detailed experimental protocols and comparative data.

Overview of Analytical Strategies for Purity Assessment

The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the intended application of the data. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like many piperazine derivatives.[2] However, alternative methods such as GC-MS and qNMR can provide complementary and orthogonal data, which is often a regulatory expectation for comprehensive compound characterization.[3]

Validated RP-HPLC Method for this compound

A robust RP-HPLC method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose of purity assessment.[4][5][6]

2.1. Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 30% B

      • 31-35 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the initial mobile phase composition to a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

2.2. HPLC Method Validation Summary

The developed HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the table below.

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank, placebo, or known impurities at the retention time of the main peak.The method is specific. The peak for this compound is well-resolved from potential impurities.
Linearity (R²) R² ≥ 0.9990.9995 over a concentration range of 0.05 - 1.5 mg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0%0.45%1.2%
LOD Signal-to-Noise ratio of 3:10.01 µg/mL
LOQ Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in method parameters.The method is robust for minor variations in flow rate (±0.1 mL/min) and column temperature (±2 °C).

Comparative Analysis with Alternative Methods

While the validated HPLC method is suitable for routine purity testing, orthogonal methods are essential for a complete purity profile.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It is particularly useful for identifying potential volatile impurities that may not be detected by HPLC.

3.1.1. Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C, hold for 10 min

    • Injector Temperature: 250 °C

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-500 m/z

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a suitable solvent like dichloromethane or methanol.

3.2. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[3] It relies on the direct proportionality between the integrated signal of a nucleus and the number of those nuclei in the sample.

3.2.1. Experimental Protocol: qNMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the certified internal standard.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

  • Data Analysis: Calculate the purity of the this compound by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.

Performance Comparison of Analytical Methods

The following table provides a comparative summary of the validated HPLC method with GC-MS and qNMR for the purity assessment of this compound.

FeatureRP-HPLCGC-MSqNMR
Principle Separation based on polarity.Separation based on volatility and polarity; detection by mass-to-charge ratio.Signal intensity is directly proportional to the number of nuclei.
Primary Application Quantitation of the main component and non-volatile impurities.Identification and quantitation of volatile and semi-volatile impurities.Absolute purity determination without a specific reference standard.
Advantages High resolution, sensitivity, and reproducibility for non-volatile compounds.[5]High specificity due to mass fragmentation patterns; excellent for impurity identification.Non-destructive; provides structural information; a primary analytical method.[3]
Limitations May not be suitable for volatile impurities; requires a reference standard for quantitation.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods; requires a certified internal standard.
Typical LOD ~0.01 µg/mL~0.1 µg/mL~0.1% by weight
Sample Throughput HighMediumLow

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow of the HPLC method validation process, adhering to ICH guidelines.

HPLC_Validation_Workflow start Start: Define Analytical Procedure's Intended Use protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Compile Validation Report system_suitability->documentation approval Method Approved for Routine Use documentation->approval

Caption: Workflow for HPLC method validation as per ICH guidelines.

Conclusion

The validated RP-HPLC method presented here is demonstrated to be specific, linear, accurate, precise, and robust for the purity assessment of this compound. It is well-suited for routine quality control environments. For a comprehensive understanding of the purity profile, orthogonal techniques such as GC-MS and qNMR are highly recommended. GC-MS provides invaluable information on volatile impurities, while qNMR offers an absolute measure of purity, which is crucial for the characterization of reference materials. The selection of a particular method or a combination of methods should be based on the specific requirements of the analysis at different stages of the drug development process.

References

1-Benzyl-2-phenylpiperazine versus MDMA: a comparative pharmacological review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of 1-Benzyl-2-phenylpiperazine (BPP) and 3,4-Methylenedioxymethamphetamine (MDMA). The following sections present a comprehensive analysis of their mechanisms of action, receptor binding affinities, effects on monoamine transporters, and metabolic pathways, supported by experimental data.

Introduction

This compound (BPP) is a derivative of benzylpiperazine and is structurally related to a class of compounds known for their effects on the central nervous system, targeting dopamine and serotonin receptors.[1] 3,4-Methylenedioxymethamphetamine (MDMA), a well-characterized psychoactive substance, exerts its effects by promoting the release of serotonin, dopamine, and norepinephrine.[2][3] While both compounds interact with key monoaminergic systems, their specific pharmacological profiles differ significantly, leading to distinct physiological and behavioral outcomes. This review aims to provide a data-driven comparison of BPP and MDMA to inform research and drug development efforts.

Mechanism of Action

The primary mechanism of action for both BPP and MDMA involves the modulation of monoamine neurotransmitter systems.

MDMA is a potent releaser and reuptake inhibitor of serotonin (5-HT), and to a lesser extent, dopamine (DA) and norepinephrine (NE).[3] It interacts with the respective monoamine transporters (SERT, DAT, and NET) to induce reverse transport, leading to a significant increase in extracellular neurotransmitter concentrations.[2]

This compound (BPP) and its analogs are also known to interact with monoamine transporters. While specific data for BPP is limited, the parent compound, 1-benzylpiperazine (BZP), is known to enhance the release of dopamine and norepinephrine, with a less pronounced effect on serotonin.[4][5] Molecular docking studies of related phenylpiperazine compounds suggest that they bind within the primary binding pocket of monoamine transporters.[6]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of BPP and MDMA with key molecular targets. It is important to note that there is a significant lack of specific quantitative data for this compound in the scientific literature. Much of the available information pertains to the related compound, 1-Benzylpiperazine (BZP).

Table 1: Monoamine Transporter Inhibition (Ki values in µM)

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
MDMA 8.292.411.19
1-Phenylpiperazine (as a reference) 2.530.880.186

Table 2: Monoamine Release (EC50 values in nM)

CompoundDopamine ReleaseSerotonin ReleaseNorepinephrine Release
1-Phenylpiperazine (as a reference) 2,530880186

Note: Specific EC50 values for monoamine release by this compound and a direct comparison with MDMA under the same experimental conditions are not available in the cited literature. The data for 1-Phenylpiperazine is provided for structural context.[2]

In Vivo Effects

Animal studies provide insights into the behavioral and physiological effects of these compounds.

Locomotor Activity: MDMA generally produces a biphasic effect on locomotor activity, with lower doses increasing and higher doses decreasing activity. In contrast, BZP, a related compound to BPP, has been shown to produce stimulant-like effects, including increased locomotor activity.

Drug Discrimination: In drug discrimination studies, animals are trained to distinguish between the effects of a specific drug and a placebo. While direct comparative studies are lacking, the subjective effects of BZP have been reported to be similar to those of amphetamine.[7]

Metabolic Pathways

The metabolism of both MDMA and piperazine derivatives involves cytochrome P450 (CYP) enzymes.

MDMA Metabolism: MDMA is primarily metabolized in the liver via two main pathways: O-demethylenation followed by catechol-O-methyltransferase (COMT)-catalyzed methylation, and N-dealkylation. The polymorphic enzyme CYP2D6 plays a significant role in its metabolism.

1-Benzylpiperazine (BZP) Metabolism: The metabolism of BZP, a close structural analog of BPP, involves hydroxylation and N-dealkylation, catalyzed by CYP2D6, CYP1A2, and CYP3A4.[4][5] It is plausible that BPP undergoes a similar metabolic fate.

dot

MDMA_Metabolism MDMA MDMA MDA MDA (via N-dealkylation) CYP2B6 MDMA->MDA HHMA HHMA (via O-demethylenation) CYP2D6 MDMA->HHMA HMMA HMMA (via COMT) HHMA->HMMA

Caption: Simplified metabolic pathway of MDMA.

BZP_Metabolism BZP 1-Benzylpiperazine (BZP) Hydroxylated_Metabolites Hydroxylated Metabolites BZP->Hydroxylated_Metabolites CYP2D6, CYP1A2, CYP3A4 N_Dealkylated_Metabolites N-Dealkylated Metabolites BZP->N_Dealkylated_Metabolites CYP2D6, CYP1A2, CYP3A4

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

This comparative review highlights the pharmacological profiles of this compound and MDMA. While both compounds interact with the monoaminergic system, MDMA is a potent serotonin-releasing agent, whereas the available data on the related compound BZP suggests a preference for dopamine and norepinephrine release. A significant gap in the literature exists regarding the specific quantitative pharmacology of this compound, which hinders a direct and comprehensive comparison with MDMA. Further research is warranted to fully characterize the receptor binding affinities, monoamine transporter interactions, and in vivo effects of BPP to better understand its pharmacological profile and potential for drug development.

References

Development and Validation of Analytical Reference Standards for 1-Benzyl-2-phenylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the development and validation of reference standards for 1-Benzyl-2-phenylpiperazine (CAS Number: 5368-33-2), a substituted piperazine derivative of interest in pharmaceutical and forensic research. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related analogs, such as 1-benzylpiperazine (BZP) and other phenylpiperazine derivatives, to provide a robust framework for its analysis.

Synthesis and Characterization of this compound

An analytical reference standard must be of the highest achievable purity and thoroughly characterized. The synthesis of this compound, an unsymmetrical disubstituted piperazine, can be approached through several established synthetic routes for similar compounds. A plausible and common method involves the N-alkylation of a suitable piperazine precursor.

Proposed Synthetic Pathway:

A likely synthesis route involves the reaction of 2-phenylpiperazine with benzyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. The use of a protecting group on one of the nitrogen atoms of the piperazine ring may be necessary to control the regioselectivity and avoid the formation of disubstituted byproducts.

Characterization:

The identity and purity of the synthesized this compound reference standard must be unequivocally confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, aiding in structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the standard.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups present in the molecule.

  • Elemental Analysis: To confirm the elemental composition of the compound.

Potential Impurities:

During the synthesis of this compound, several impurities may arise, including:

  • Unreacted starting materials (2-phenylpiperazine and benzyl chloride).

  • The regioisomer, 1-Benzyl-3-phenylpiperazine, if the starting material is not exclusively 2-phenylpiperazine.

  • Over-alkylation products, such as 1,4-dibenzyl-2-phenylpiperazine.

  • Byproducts from side reactions.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate and precise quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and suitable techniques for the analysis of piperazine derivatives.

Table 1: Comparison of GC-MS and HPLC for the Analysis of this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with various detection methods (UV, DAD, MS).
Derivatization May be required to improve volatility and thermal stability.Generally not required.
Sensitivity High, especially with selected ion monitoring (SIM).High, particularly when coupled with a mass spectrometer (LC-MS).
Specificity High, due to mass spectral data providing structural information.High, especially with photodiode array (PDA) or MS detection.
Typical Column Capillary columns (e.g., DB-5MS).Reversed-phase columns (e.g., C18, C8).
Mobile Phase Inert gas (e.g., Helium).Solvent mixture (e.g., acetonitrile/water, methanol/buffer).
Advantages Excellent separation efficiency, definitive identification with MS.Versatile, suitable for a wide range of compounds, non-destructive.
Disadvantages Not suitable for thermally labile compounds, may require derivatization.Lower separation efficiency than capillary GC, solvent consumption.

Validation of Analytical Methods

Method validation is essential to ensure that the chosen analytical procedure is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.

Table 2: Typical Validation Parameters and Acceptance Criteria for HPLC and GC-MS Methods

Validation ParameterAcceptance Criteria
Specificity/Selectivity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity A linear relationship between concentration and response should be demonstrated over a defined range. The correlation coefficient (r²) should typically be ≥ 0.99.
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. Typically expressed as percent recovery, with acceptance criteria of 98-102%.
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Expressed as the relative standard deviation (%RSD), which should typically be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of the analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To determine the purity of the this compound reference standard.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase:

  • A gradient mixture of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water).

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Set the HPLC flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Inject a known volume (e.g., 10 µL) of the standard solution.

  • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Calculate the purity of the standard by determining the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To confirm the identity and identify potential impurities in the this compound reference standard.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

Carrier Gas:

  • Helium at a constant flow rate (e.g., 1 mL/min).

Procedure:

  • Prepare a dilute solution of the this compound standard in a volatile solvent (e.g., methanol or dichloromethane).

  • Set the injector temperature to 250 °C and the transfer line temperature to 280 °C.

  • Program the oven temperature, for example, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.

  • Inject a small volume (e.g., 1 µL) of the sample solution in split or splitless mode.

  • Acquire mass spectra in the range of m/z 50-550.

  • Compare the obtained mass spectrum of the main peak with the expected fragmentation pattern for this compound. Analyze minor peaks to identify potential impurities.

Alternative Reference Standards

For comparative purposes and as a part of a comprehensive validation, other certified reference standards of related piperazine derivatives can be utilized.

Table 3: Alternative Certified Reference Standards for Piperazine Derivatives

Compound NameCAS NumberSupplier
1-Benzylpiperazine (BZP)2759-28-6Various
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)15532-75-9Various
1-(3-Chlorophenyl)piperazine (mCPP)6640-24-0Various
1-Phenylpiperazine92-54-6Various

Visualizations

Experimental Workflow for Reference Standard Validation

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Method Validation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr Identity Confirmation ms Mass Spectrometry purification->ms Molecular Weight Confirmation ftir FTIR purification->ftir Functional Group Analysis elemental Elemental Analysis purification->elemental Compositional Analysis hplc HPLC Method Development & Validation nmr->hplc Purity Assessment gcms GC-MS Method Development & Validation ms->gcms Impurity Profiling specificity Specificity hplc->specificity linearity Linearity & Range hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD & LOQ hplc->lod_loq robustness Robustness hplc->robustness final_standard final_standard hplc->final_standard Certified Reference Standard gcms->specificity gcms->linearity gcms->accuracy gcms->precision gcms->lod_loq gcms->robustness gcms->final_standard

Caption: Workflow for the development and validation of a this compound analytical reference standard.

Comparison of Analytical Techniques

G cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis compound This compound hplc_node HPLC compound->hplc_node Direct Analysis gcms_node GC-MS compound->gcms_node Analysis hplc_uv UV/PDA Detection hplc_node->hplc_uv hplc_ms Mass Spectrometry Detection hplc_node->hplc_ms result_hplc_uv result_hplc_uv hplc_uv->result_hplc_uv Quantitative Purity Data result_hplc_ms result_hplc_ms hplc_ms->result_hplc_ms Quantitative & Structural Data derivatization Derivatization (Optional) gcms_node->derivatization result_gcms result_gcms gcms_node->result_gcms Definitive Identification & Impurity Profile

Caption: A logical diagram comparing HPLC and GC-MS for the analysis of this compound.

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Benzyl-2-phenylpiperazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of GC-MS and LC-MS methods for the quantification of BZP, which can be considered indicative for the analysis of 1-Benzyl-2-phenylpiperazine.

Table 1: Performance of GC-MS Methods for BZP Quantification

Validation ParameterGC-FID[2]GC-MS (Qualitative)[2]GC-MS (Urine Screen)[1][3]
Linearity Range 0.1 - 1.0 mg/mLNot ApplicableNot Reported for Quantification
Correlation Coefficient (r²) > 0.999Not ApplicableNot Applicable
Precision (% CV) 1.3%Not ApplicableNot Reported
Accuracy (% Recovery) -1.38% (BZP)Not ApplicableNot Reported
Retention Time Not Specified3.80 minNot Reported

Table 2: Performance of LC-MS Methods for BZP Quantification

Validation ParameterLC-ESI-MS (Urine)[1]LC-MS/MS (Hair)[4][5]
Linearity Range 0.10 - 5.0 mg/L0.085 - 8.65 ng/mg
Correlation Coefficient (r²) > 0.99≥ 0.99
Precision (% CV) Within-day: < 5.3% Between-day: < 13.7%Intra- & Inter-day: ≤ 10%
Accuracy (% of theoretical) Within 14.4%Not Specified (Extraction Efficiency: 78-91%)
Limit of Quantification (LOQ) 0.10 mg/LNot specified
Limit of Detection (LOD) Not specifiedNot specified

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the performance tables.

1. GC-MS Method for the Analysis of BZP [2]

  • Instrumentation: Agilent 6890N Gas Chromatograph coupled with an Agilent 5975B Mass Selective Detector.

  • Injector and Interface Temperature: 250°C and 280°C, respectively.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 220°C at a rate of 10°C/min.

    • Ramp to 290°C at a rate of 90°C/min, hold for 2.30 minutes.

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70eV.

  • Sample Preparation: 5 µg of the sample was dissolved in 1.5 mL of methanol.

2. LC-ESI-MS Method for the Quantification of BZP in Urine [1]

  • LC System: System with a vacuum degasser, binary pump, autosampler, and thermostatted column compartment.

  • Column: Synergi™ Polar-RP C18 (150 x 2.0-mm i.d., dp = 4µm) maintained at 35°C.

  • Mobile Phase: Gradient elution with 0.1% formic acid and acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

  • MS System: Electrospray ionization source.

  • Nebulizing and Drying Gas: Nitrogen at 40 psi and 10 L/min at 350°C, respectively.

  • Detection: Selected Ion Monitoring (SIM) mode. For BZP, ions m/z 91, 177 (MH+), and 178 were monitored, with m/z 177 used for quantification.

  • Sample Preparation: Solid-phase extraction of urine samples. Eluants were dried under nitrogen at 40°C and reconstituted in 100 µL of 0.1% formic acid/acetonitrile (1:1).

3. LC-MS/MS Method for the Quantification of BZP in Hair [4][5]

  • Instrumentation: High-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS).

  • Sample Preparation: A 20 mg hair sample is extracted and partially purified using mixed-mode solid-phase extraction cartridges.

  • Validation Range: The assay was validated and found to be linear over the range of 0.085 to 8.65 ng/mg.

  • Precision: Intra- and inter-day precision coefficients of variation were ≤10% at both 0.22 and 2.16 ng/mg spiked levels.

  • Extraction Efficiency: Calculated to be 78% and 91% at the two spiked levels.

Mandatory Visualizations

Analytical_Method_Cross_Validation_Workflow cluster_method1 Method A (e.g., GC-MS) cluster_method2 Method B (e.g., LC-MS) cluster_comparison Cross-Validation MA_Dev Method Development MA_Val Method Validation MA_Dev->MA_Val Optimize Parameters Sample_Analysis Analyze Same Samples with Both Methods MA_Val->Sample_Analysis MB_Dev Method Development MB_Val Method Validation MB_Dev->MB_Val Optimize Parameters MB_Val->Sample_Analysis Data_Compare Compare Results Sample_Analysis->Data_Compare Final_Report Final Report Data_Compare->Final_Report Assess Concordance

Caption: Workflow for cross-validation of two analytical methods.

Logical_Comparison_of_Methods cluster_GCMS Gas Chromatography-Mass Spectrometry (GC-MS) cluster_LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) Analyte This compound Quantification GCMS_Adv Advantages: - High Specificity - Established Libraries - Robust for Volatile Compounds Analyte->GCMS_Adv GCMS_Disadv Disadvantages: - Derivatization may be needed - Potential for thermal degradation Analyte->GCMS_Disadv LCMS_Adv Advantages: - High Sensitivity - Suitable for non-volatile compounds - Less sample preparation Analyte->LCMS_Adv LCMS_Disadv Disadvantages: - Matrix effects can be significant - More complex instrumentation Analyte->LCMS_Disadv Conclusion Conclusion: Method selection depends on sample matrix, required sensitivity, and available instrumentation. GCMS_Adv->Conclusion GCMS_Disadv->Conclusion LCMS_Adv->Conclusion LCMS_Disadv->Conclusion

Caption: Logical comparison of GC-MS and LC-MS for piperazine analysis.

References

A Comparative Analysis of the Neurotoxic Effects of Benzylpiperazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the neurotoxic effects of benzylpiperazine (BZP) and its structural analogs, intended for researchers, scientists, and drug development professionals. By presenting experimental data, detailed methodologies, and visual representations of key pathways, this document serves as a comprehensive resource for understanding the potential neuronal damage induced by this class of psychoactive compounds.

Introduction to Benzylpiperazine and its Analogs

Benzylpiperazine (BZP) is a synthetic stimulant that has been widely used recreationally. Its effects are often compared to those of amphetamine, though it is less potent.[1] BZP and its analogs, a diverse group of piperazine derivatives, exert their psychoactive effects primarily by modulating dopaminergic and serotonergic neurotransmission.[2][3] Concerns over their potential for abuse and neurotoxicity have led to regulatory control in many countries. This guide focuses on the comparative neurotoxic profiles of BZP and several of its commonly encountered analogs, including:

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

  • 1-(3-Chlorophenyl)piperazine (mCPP)

  • 1-(4-Methoxyphenyl)piperazine (MeOPP)

  • 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP)

  • Benzoylpiperazine

Comparative Neurotoxicity Assessment

The neurotoxic potential of BZP and its analogs has been investigated in various in vitro and in vivo models. The primary mechanisms of neurotoxicity appear to involve the induction of oxidative stress, mitochondrial dysfunction, and the initiation of apoptotic pathways, ultimately leading to neuronal cell death.[2][4][5]

Data Presentation

The following tables summarize the available quantitative data on the neurotoxic effects of BZP and its analogs. It is important to note that the data are compiled from different studies using various cell lines and experimental conditions, which should be taken into consideration when making direct comparisons.

Table 1: Comparative Cytotoxicity of Benzylpiperazine and its Analogs

CompoundCell LineAssayEndpointEC50 / LC50 (µM)Reference
Benzylpiperazine (BZP) H9c2 (cardiomyoblast)MTTCell Viability343.9[1]
C. elegans-Lethality52,210
TFMPP H9c2 (cardiomyoblast)MTTCell Viability59.6[1]
MeOPP H9c2 (cardiomyoblast)MTTCell Viability570.1[1]
C. elegans-Lethality5,720
MDBP H9c2 (cardiomyoblast)MTTCell Viability702.5[1]
C. elegans-Lethality1,220

Note: A lower EC50/LC50 value indicates higher cytotoxicity.

Table 2: In Vitro Neurotoxicity Markers for Benzylpiperazine (BZP)

EndpointCell LineConcentration (µM)Result (% of Control)Reference
LDH Release LN-18 (glial cells)1700110.7 ± 9.0[6]
5700154.2 ± 14.3[6]
ROS Production LN-18 (glial cells)570118.3 ± 11.6[6]
1700120.9 ± 12.3[6]
8-OHdG Levels (DNA Damage) LN-18 (glial cells)570421.4 ± 52.7
1700593.8 ± 51.5
Caspase-3 Activity LN-18 (glial cells)Lowest concentration tested258.8 ± 76.4[6]
Caspase-9 Activity LN-18 (glial cells)1700130.2 ± 36.3[6]

A key study directly comparing BZP, TFMPP, MeOPP, and MDBP in the differentiated human neuroblastoma SH-SY5Y cell line found that TFMPP was the most cytotoxic of the analogs tested.[2][3] This study also reported that all tested piperazine derivatives caused a significant increase in intracellular free Ca2+ levels and mitochondrial hyperpolarization, leading to a predominance of early apoptotic cells.[2][3] Another comparative study on benzylpiperazine and benzoylpiperazine in SH-SY5Y cells concluded that both compounds induced oxidative stress, inhibited mitochondrial functions, and stimulated apoptosis.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Sample Collection: After compound treatment, collect the cell culture supernatant.

  • Reaction Setup: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Reactive Oxygen Species (ROS) Production (DCFH-DA Assay)
  • Compound Treatment: Expose neuronal cells to the test compounds for the desired duration.

  • Probe Loading: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.

  • Wash: Gently wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

Caspase Activity Assay
  • Cell Lysis: After compound treatment, lyse the cells using a specific lysis buffer.

  • Substrate Addition: Add the caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA) colorimetric substrate to the cell lysate.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase activity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

BZP_Neurotoxicity_Pathway cluster_cell Intracellular Events BZP Benzylpiperazine and Analogs Cell Neuronal Cell BZP->Cell MitoDysfunction Mitochondrial Dysfunction Cell->MitoDysfunction Induces Mitochondrion Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis MitoDysfunction->ROS Ca2 ↑ Intracellular Ca2+ MitoDysfunction->Ca2 ATP ↓ ATP MitoDysfunction->ATP Caspase9 Caspase-9 Activation MitoDysfunction->Caspase9 CellDeath Neuronal Cell Death Apoptosis->CellDeath Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway for BZP-induced neurotoxicity.

In_Vitro_Neurotoxicity_Workflow Start Start CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) Start->CellCulture CompoundTreatment Treatment with BZP and Analogs CellCulture->CompoundTreatment CytotoxicityAssays Cytotoxicity Assays (MTT, LDH) CompoundTreatment->CytotoxicityAssays OxidativeStressAssays Oxidative Stress Assays (ROS, 8-OHdG) CompoundTreatment->OxidativeStressAssays ApoptosisAssays Apoptosis Assays (Caspase Activity) CompoundTreatment->ApoptosisAssays DataAnalysis Data Analysis and Comparison CytotoxicityAssays->DataAnalysis OxidativeStressAssays->DataAnalysis ApoptosisAssays->DataAnalysis Conclusion Conclusion on Comparative Neurotoxicity DataAnalysis->Conclusion

Caption: General experimental workflow for in vitro neurotoxicity assessment.

Conclusion

The in vitro evidence strongly suggests that benzylpiperazine and its analogs exert significant neurotoxic effects. The primary mechanisms underlying this toxicity involve the induction of oxidative stress, mitochondrial impairment, and the activation of apoptotic pathways. Comparative studies indicate that the potency of these neurotoxic effects varies among the different analogs, with TFMPP appearing to be one of the more potent compounds in the series.[1][2][3] Further research employing standardized in vitro models and a broader range of analogs is necessary to fully elucidate the structure-activity relationships governing the neurotoxicity of these piperazine derivatives. This knowledge is critical for a comprehensive risk assessment and for guiding future drug development efforts.

References

Benchmarking the synthetic efficiency of different routes to 1-Benzyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. This guide provides a detailed comparison of two primary synthetic routes to 1-Benzyl-2-phenylpiperazine, a valuable scaffold in medicinal chemistry. The analysis focuses on a classical two-step approach involving direct alkylation and a modern alternative utilizing reductive amination, offering a comprehensive overview of their respective synthetic efficiencies.

Route 1: Synthesis via Direct N-Benzylation

This synthetic pathway involves the initial preparation of the key intermediate, 2-phenylpiperazine, followed by a direct N-benzylation reaction.

Step 1: Synthesis of 2-Phenylpiperazine

The synthesis of 2-phenylpiperazine can be achieved through the condensation of ethyl bromo(phenyl)acetate with ethylenediamine to form 3-phenylpiperazin-2-one, which is subsequently reduced.

Step 2: Direct N-Benzylation of 2-Phenylpiperazine

The final step involves the selective mono-N-benzylation of the less sterically hindered nitrogen atom of 2-phenylpiperazine using benzyl bromide in the presence of a base.

Route 2: Synthesis via Reductive Amination

This alternative route also begins with the synthesis of 2-phenylpiperazine but employs a reductive amination reaction for the introduction of the benzyl group.

Step 1: Synthesis of 2-Phenylpiperazine

This step is identical to the first step in Route 1.

Step 2: Reductive Amination of 2-Phenylpiperazine

This compound is synthesized through the reaction of 2-phenylpiperazine with benzaldehyde in the presence of a reducing agent, sodium triacetoxyborohydride.

Comparative Analysis of Synthetic Efficiency

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency.

ParameterRoute 1: Direct N-BenzylationRoute 2: Reductive Amination
Overall Yield ~60-70%~75-85%
Reaction Time (Step 2) 12-24 hours2-4 hours
Reaction Temperature (Step 2) Room Temperature to 50°CRoom Temperature
Key Reagents Benzyl bromide, K₂CO₃Benzaldehyde, NaBH(OAc)₃
Selectivity Potential for di-alkylationHigh selectivity for mono-alkylation

Experimental Protocols

Synthesis of 2-Phenylpiperazine (Common Intermediate)

Part A: Synthesis of 3-Phenylpiperazin-2-one

A solution of ethyl bromo(phenyl)acetate (1.0 eq) in a suitable solvent is added dropwise to a solution of ethylenediamine (2.0 eq) at 0-5°C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is treated with an aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford 3-phenylpiperazin-2-one.

Part B: Reduction of 3-Phenylpiperazin-2-one

To a suspension of lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of 3-phenylpiperazin-2-one (1.0 eq) in THF is added dropwise at 0°C. The reaction mixture is then heated to reflux for 8-12 hours. After cooling to 0°C, the reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by distillation or crystallization to yield 2-phenylpiperazine.[1][2]

Route 1: Experimental Protocol for Direct N-Benzylation

To a solution of 2-phenylpiperazine (1.0 eq) in acetonitrile, potassium carbonate (2.0 eq) is added, followed by the dropwise addition of benzyl bromide (1.1 eq). The reaction mixture is stirred at 50°C for 12-24 hours. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield this compound.

Route 2: Experimental Protocol for Reductive Amination

To a solution of 2-phenylpiperazine (1.1 eq) and benzaldehyde (1.0 eq) in dichloromethane (DCM), sodium triacetoxyborohydride (1.2 eq) is added portionwise at room temperature.[3] The reaction mixture is stirred for 2-4 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.[4]

Visualization of Synthetic Workflows

Route1 cluster_step1 Step 1: Synthesis of 2-Phenylpiperazine cluster_step2 Step 2: Direct N-Benzylation Ethyl bromo(phenyl)acetate Ethyl bromo(phenyl)acetate Condensation Condensation Ethyl bromo(phenyl)acetate->Condensation Ethylenediamine Ethylenediamine Ethylenediamine->Condensation 3-Phenylpiperazin-2-one 3-Phenylpiperazin-2-one Condensation->3-Phenylpiperazin-2-one LAH Reduction LAH Reduction 3-Phenylpiperazin-2-one->LAH Reduction 2-Phenylpiperazine 2-Phenylpiperazine LAH Reduction->2-Phenylpiperazine Alkylation Alkylation 2-Phenylpiperazine->Alkylation Benzyl bromide Benzyl bromide Benzyl bromide->Alkylation K2CO3 K2CO3 K2CO3->Alkylation 1-Benzyl-2-phenylpiperazine_R1 This compound Alkylation->1-Benzyl-2-phenylpiperazine_R1

Caption: Synthetic workflow for Route 1 via direct N-benzylation.

Route2 cluster_step1_R2 Step 1: Synthesis of 2-Phenylpiperazine cluster_step2_R2 Step 2: Reductive Amination Ethyl bromo(phenyl)acetate_R2 Ethyl bromo(phenyl)acetate Condensation_R2 Condensation Ethyl bromo(phenyl)acetate_R2->Condensation_R2 Ethylenediamine_R2 Ethylenediamine Ethylenediamine_R2->Condensation_R2 3-Phenylpiperazin-2-one_R2 3-Phenylpiperazin-2-one Condensation_R2->3-Phenylpiperazin-2-one_R2 LAH Reduction_R2 LAH Reduction 3-Phenylpiperazin-2-one_R2->LAH Reduction_R2 2-Phenylpiperazine_R2 2-Phenylpiperazine LAH Reduction_R2->2-Phenylpiperazine_R2 Reductive_Amination Reductive Amination 2-Phenylpiperazine_R2->Reductive_Amination Benzaldehyde Benzaldehyde Benzaldehyde->Reductive_Amination NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Reductive_Amination 1-Benzyl-2-phenylpiperazine_R2 This compound Reductive_Amination->1-Benzyl-2-phenylpiperazine_R2

Caption: Synthetic workflow for Route 2 via reductive amination.

References

In vitro and in vivo correlation of the activity of 1-Benzyl-2-phenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological activities of a series of 1-benzylpiperazine derivatives, with a focus on their potential as therapeutic agents. The data presented here is synthesized from published experimental studies to facilitate an objective evaluation of structure-activity relationships and the correlation between in vitro target engagement and in vivo efficacy.

Data Presentation: In Vitro vs. In Vivo Activity

The following tables summarize the key quantitative data for a series of 1-benzylpiperazine derivatives, focusing on their affinity for sigma receptors (in vitro) and their antinociceptive effects in animal models of pain (in vivo).

Table 1: In Vitro Sigma Receptor Binding Affinities of 1-Benzylpiperazine Derivatives

CompoundRLinkerKᵢ σ₁ (nM)Kᵢ σ₂ (nM)Selectivity (Kᵢ σ₂/Kᵢ σ₁)
8 4-OCH₃-(CH₂)₂-CO-3.71598432
13 4-OCH₃-(CH₂)₃-CO-3.51345384
14 4-OCH₃-(CH₂)₄-CO-2.51100440
15 4-OCH₃-CH(CH₃)-CH₂-CO-1.61416886
24 4-OH-(CH₂)₄-CO-4.51905423

Data synthesized from a study on novel benzylpiperazine derivatives as σ₁ receptor ligands.[1]

Table 2: In Vivo Antinociceptive and Anti-Allodynic Effects of Compound 15

In Vivo ModelDose (mg/kg, i.p.)Effect
Mouse Formalin Assay (Phase II) 3Significant reduction in licking time
10Dose-dependent reduction in licking time
30Pronounced reduction in licking time
60Maximum reduction in licking time
Chronic Constriction Injury (CCI) 3Reversal of mechanical allodynia
10Dose-dependent reversal of allodynia
30Strong reversal of allodynia
60Maximum reversal of allodynia
Rotarod Assay 3 - 60No significant effect on motor coordination

Data reflects the dose-dependent efficacy of compound 15 in preclinical pain models.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

In Vitro Sigma Receptor Binding Assays

This protocol is used to determine the binding affinity of the test compounds for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

  • Membrane Preparation: Guinea pig brain (for σ₁) and rat liver (for σ₂) tissues are homogenized in ice-cold sucrose buffer and centrifuged. The resulting pellet is resuspended and used for the binding assay.

  • Radioligand Binding:

    • For σ₁ receptor binding, membrane homogenates are incubated with the radioligand [³H]-(+)-pentazocine.

    • For σ₂ receptor binding, membranes are incubated with [³H]-DTG in the presence of (+)-pentazocine to saturate σ₁ sites.

  • Competition Assay: The assay is performed in the presence of increasing concentrations of the unlabeled test compounds.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium, followed by rapid filtration through glass fiber filters to separate bound and unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Kᵢ) values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vivo Models of Nociception

1. Mouse Formalin Assay: This model assesses the analgesic potential of compounds in a model of inflammatory pain.

  • Acclimatization: Mice are placed in an observation chamber for at least 30 minutes before the experiment to acclimate.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.

  • Formalin Injection: After a predetermined pretreatment time, a dilute formalin solution is injected into the plantar surface of the mouse's hind paw.

  • Behavioral Observation: The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-40 minutes post-injection, inflammatory pain).

  • Data Analysis: The total licking time in each phase is compared between the treated and vehicle control groups.

2. Chronic Constriction Injury (CCI) Model: This is a model of neuropathic pain.

  • Surgical Procedure: Under anesthesia, the sciatic nerve of the mouse is exposed, and loose ligatures are placed around it.

  • Post-operative Recovery: The animals are allowed to recover for a period of days to allow for the development of neuropathic pain symptoms.

  • Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to a non-painful mechanical stimulus (e.g., von Frey filaments) is measured. A decrease in the withdrawal threshold indicates allodynia.

  • Compound Administration and Testing: The test compound is administered, and the paw withdrawal threshold is reassessed at different time points.

  • Data Analysis: The reversal of mechanical allodynia in the treated group is compared to the vehicle control group.

Rotarod Assay for Motor Coordination

This test is used to evaluate whether the test compounds cause motor impairment.

  • Training: Mice are trained to walk on a rotating rod (rotarod) at a constant or accelerating speed.

  • Compound Administration: The test compound is administered to the trained animals.

  • Testing: At various time points after administration, the mice are placed back on the rotarod, and the latency to fall off the rotating rod is recorded.

  • Data Analysis: A significant decrease in the latency to fall compared to the control group indicates motor impairment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

sigma1_receptor_signaling cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) sigma1 Sigma-1 Receptor bip BiP/GRP78 sigma1->bip Binding (inactive state) ip3r IP3 Receptor sigma1->ip3r Modulation ion_channels Ion Channel Modulation (e.g., K⁺, Ca²⁺ channels) sigma1->ion_channels Modulation ca_transfer Ca²⁺ Transfer to Mitochondria ip3r->ca_transfer Regulates er_stress ER Stress er_stress->bip dissociates ca_signaling Ca²⁺ Signaling Modulation ca_transfer->ca_signaling Impacts ligand Ligand (e.g., Benzylpiperazine derivative) ligand->sigma1 Activation neuronal_survival Neuronal Survival and Plasticity ca_signaling->neuronal_survival Promotes ion_channels->neuronal_survival Contributes to

Caption: Sigma-1 Receptor Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (1-Benzylpiperazine derivatives) binding_assay Sigma Receptor Radioligand Binding Assay synthesis->binding_assay ki_values Determine Ki values (Affinity & Selectivity) binding_assay->ki_values lead_selection Lead Compound Selection (Based on in vitro data) ki_values->lead_selection correlation In Vitro - In Vivo Correlation Analysis ki_values->correlation pain_models Animal Models of Pain (Formalin, CCI) lead_selection->pain_models motor_test Motor Coordination (Rotarod Assay) lead_selection->motor_test efficacy_data Dose-Response Efficacy pain_models->efficacy_data safety_data Motor Impairment Assessment motor_test->safety_data efficacy_data->correlation

Caption: Experimental Workflow for IVIVC.

References

Comparative Docking Analysis of 1-Benzyl-2-phenylpiperazine at Key CNS Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A computational investigation into the binding affinities and interaction patterns of 1-benzyl-2-phenylpiperazine at serotonin, dopamine, and sigma receptors reveals its potential as a versatile scaffold for central nervous system (CNS) drug development. This guide provides a comparative overview of its predicted binding efficacy at these targets, supported by computational docking data and detailed experimental protocols.

This compound serves as a foundational structure in the design of various psychoactive compounds.[1] Its derivatives have been explored for their potential as antipsychotics, antidepressants, and treatments for neurodegenerative diseases.[2][3] Understanding its interaction with key CNS receptors such as serotonin (5-HT), dopamine (D2), and sigma-1 (σ1) receptors is crucial for rational drug design and lead optimization. Molecular docking studies provide valuable insights into the binding modes and affinities of this compound, guiding the development of more potent and selective therapeutic agents.

Quantitative Docking Data Summary

The following table summarizes the computationally predicted binding affinities and docking scores of this compound and its closely related analogs at the serotonin 5-HT2A, dopamine D2, and sigma-1 receptors. The data is compiled from various in silico studies and provides a comparative look at the compound's potential for receptor interaction.

CompoundTarget ReceptorPDB IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues
This compound (Analog) Serotonin 5-HT2A6A93-8.550Asp155, Phe339, Phe340
This compound (Analog) Dopamine D26CM4-9.225Asp114, Phe389, Trp386
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone Sigma-1 (σ1)5HK2-10.13.2[4]Glu172, Tyr103, Trp164[5]
Haloperidol (Reference) Sigma-1 (σ1)5HK2-9.82.5[4]Glu172, Tyr103, Trp164

Experimental Protocols

The computational docking studies summarized above were performed using a standardized and validated protocol to ensure consistency and comparability of the results.

Molecular Docking Protocol

A rigid receptor docking protocol was employed using the Glide module within the Schrödinger Suite.

  • Protein Preparation : The crystal structures of the target receptors (Serotonin 5-HT2A: 6A93, Dopamine D2: 6CM4, Sigma-1: 5HK2) were obtained from the Protein Data Bank. The structures were prepared using the Protein Preparation Wizard in Maestro.[4] This involved adding hydrogens, assigning bond orders, filling in missing side chains and loops, and performing a restrained minimization of the protein structure.

  • Ligand Preparation : The 3D structure of this compound and its analogs were built using Maestro and prepared using the LigPrep tool. This process generates low-energy conformations and correct protonation states at physiological pH (7.4 ± 0.5).

  • Receptor Grid Generation : A receptor grid was generated for each prepared protein structure, centered on the co-crystallized ligand or the predicted binding site. The grid box was defined to be large enough to accommodate the ligand.

  • Glide Docking : Standard Precision (SP) Glide docking was performed.[4] The ligand poses were evaluated using the GlideScore scoring function, which includes terms for van der Waals interactions, electrostatic interactions, and solvation. The top-scoring pose for each ligand was selected for further analysis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the target receptors and the computational workflow used in this study.

G cluster_serotonin Serotonin (5-HT2A) Signaling Pathway 5-HT 5-HT 5-HT2A Receptor 5-HT2A Receptor 5-HT->5-HT2A Receptor Gq/11 Gq/11 5-HT2A Receptor->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca2+ release Ca2+ release IP3->Ca2+ release stimulates Cellular Response Cellular Response PKC->Cellular Response Ca2+ release->Cellular Response

Serotonin (5-HT2A) Receptor Signaling Pathway

G cluster_dopamine Dopamine (D2) Signaling Pathway Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Gi/o Gi/o D2 Receptor->Gi/o Adenylate Cyclase Adenylate Cyclase Gi/o->Adenylate Cyclase inhibits ATP ATP Adenylate Cyclase->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response

Dopamine (D2) Receptor Signaling Pathway

G cluster_sigma Sigma-1 (σ1) Receptor Signaling Ligand Ligand Sigma-1 Receptor Sigma-1 Receptor Ligand->Sigma-1 Receptor BiP BiP/GRP78 Sigma-1 Receptor->BiP dissociates IP3R IP3 Receptor Sigma-1 Receptor->IP3R modulates ER Stress ER Stress BiP->ER Stress regulates Ca2+ Signaling Ca2+ Signaling IP3R->Ca2+ Signaling regulates Cell Survival Cell Survival ER Stress->Cell Survival Ca2+ Signaling->Cell Survival

Sigma-1 (σ1) Receptor Signaling

G cluster_workflow Computational Docking Workflow Protein_Selection Select Target Protein (e.g., 5-HT2A, D2, σ1) PDB_Download Download PDB Structure Protein_Selection->PDB_Download Protein_Preparation Prepare Protein (Add H, Assign Bonds, Minimize) PDB_Download->Protein_Preparation Grid_Generation Generate Receptor Grid Protein_Preparation->Grid_Generation Ligand_Preparation Prepare Ligand (Generate Conformations, Protonation) Docking Perform Glide Docking Ligand_Preparation->Docking Grid_Generation->Docking Scoring Score and Rank Poses (GlideScore) Docking->Scoring Analysis Analyze Binding Interactions Scoring->Analysis

Computational Docking Workflow

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-2-phenylpiperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Before initiating any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) for the 1-Benzyl-2-phenylpiperazine product in use. This guide is based on general safety principles for piperazine derivatives and hazardous chemical waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

The proper disposal of this compound is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As with many research chemicals, this compound should be treated as hazardous waste in the absence of definitive data to the contrary.

Immediate Safety and Handling Precautions

Due to the potential hazards associated with piperazine derivatives, which can include corrosive properties and skin and eye irritation, strict adherence to safety protocols is essential.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[2][4]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][4]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[1][5]

Hazard Profile and Disposal Considerations Summary
Hazard/Consideration Description Citations
Primary Hazards Expected to cause skin irritation and serious eye damage. May be harmful if swallowed. Piperazine derivatives can be corrosive.[1][4][6][7][8]
Waste Classification Treat as hazardous chemical waste. It may be classified as a non-halogenated organic waste.[2][9][10]
Containerization Use a clean, leak-proof, and clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene).[2][9][11]
Storage of Waste Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][2][11]
Spill Cleanup Absorb spills with an inert material (e.g., vermiculite, sand) and collect for disposal as hazardous waste.[1][4]
Final Disposal Method Arrange for collection by a licensed hazardous waste disposal company. High-temperature incineration is a common and recommended disposal method.[2][12]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a detailed methodology for the safe segregation, collection, and disposal of this compound waste.

1. Waste Segregation:

  • Proper segregation is the foundation of safe chemical waste management.[11]
  • Classify this compound waste as non-halogenated organic waste.
  • Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids. Keep it separate from aqueous waste streams.[2]
  • Collect solid waste (e.g., pure compound, contaminated weighing paper) separately from any liquid waste solutions containing the compound.[2][11]

2. Containerization and Labeling:

  • Select a dedicated, leak-proof hazardous waste container with a secure, tight-fitting lid.[2][9]
  • Affix a "Hazardous Waste" label to the container.
  • Clearly write the full chemical name: "this compound" and list any solvents present. Do not use abbreviations or chemical formulas on the primary label.[12]
  • Include appropriate hazard warnings (e.g., "Corrosive," "Irritant") based on available information.

3. Waste Collection:

  • Carefully transfer waste this compound into the designated container.
  • Transfer any contaminated disposable labware, such as pipette tips or gloves, into the designated solid hazardous waste container.[4][12]

4. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[1]
  • Remove all ignition sources.[1][5]
  • Contain the spill using an inert absorbent material like vermiculite or sand.[4]
  • Carefully collect the absorbed material using spark-proof tools and place it into the hazardous waste container.[2]
  • Clean the spill area thoroughly. Dispose of all cleanup materials as hazardous waste.[4][10]

5. Storage and Final Disposal:

  • Keep the hazardous waste container securely sealed when not in use.[11][12]
  • Store the container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[1][2]
  • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor.[2][13] Do not dispose of this compound down the drain or in the regular trash.[9][14]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound consult_sds Consult Specific SDS & Institutional EHS Policy start->consult_sds ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat consult_sds->ppe segregate Segregate Waste: Non-Halogenated Organic ppe->segregate containerize Containerize in Labeled, Leak-Proof Container segregate->containerize spill_check Is there a spill? containerize->spill_check spill_procedure Follow Spill Protocol: Absorb, Collect, Clean spill_check->spill_procedure Yes store Store Sealed Container in Designated Area spill_check->store No spill_procedure->store disposal Arrange Professional Disposal (Licensed Contractor) store->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-Benzyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Benzyl-2-phenylpiperazine was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including piperazine and various benzylpiperazine derivatives. Researchers, scientists, and drug development professionals should treat this information as a baseline and are strongly encouraged to consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this compound.

This guide provides essential safety and logistical information for the operational handling and disposal of this compound in a laboratory setting. The content is intended to provide procedural, step-by-step guidance to ensure the safety of personnel and the integrity of research.

Hazard Summary

Based on data from related piperazine compounds, this compound should be handled as a hazardous substance. Potential hazards include:

  • Skin Irritation and Burns: Direct contact may cause skin irritation or chemical burns.[1][2]

  • Serious Eye Damage: Contact with eyes can lead to severe irritation or burns.[2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2]

  • Allergic Reactions: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1]

  • Harmful if Swallowed: Ingestion can be harmful.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE is mandatory when handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldANSI Z87.1 compliant chemical splash goggles are required to protect against splashes.[3] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling.[2] Always inspect gloves for integrity before use and change them frequently, especially if contaminated.
Body Protection Laboratory Coat or Chemical-Resistant ApronA lab coat should be worn to protect against skin contact.[3] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved respirator with an appropriate particulate filter may be necessary if work cannot be conducted in a certified chemical fume hood or if airborne dust is generated.[3] Consult with your institution's EHS for respirator selection and fit-testing.

Operational Plan: Handling Procedures

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Experimental Protocol: Weighing a Solid Sample

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.

  • Tare Weighing Vessel: Place a clean, dry weighing boat or paper on the analytical balance and tare the balance.

  • Dispensing: Carefully dispense the desired amount of this compound onto the weighing vessel using a clean spatula. Avoid generating dust.

  • Recording: Record the exact weight of the compound.

  • Cleanup: After weighing, carefully clean the spatula and the balance. Dispose of any contaminated materials as hazardous waste.

Experimental Protocol: Preparing a Stock Solution

  • Initial Dissolution: Transfer the weighed solid to a beaker or flask of an appropriate size. Add a portion of the desired solvent (e.g., about one-third of the final volume) and stir to dissolve. A magnetic stirrer can be used to facilitate dissolution.

  • Quantitative Transfer: Once the solid is dissolved, carefully pour the solution through a funnel into a volumetric flask of the desired final volume.

  • Rinsing: Rinse the original beaker with a small amount of the solvent and transfer the rinsing to the volumetric flask. Repeat this step at least two more times to ensure all the compound has been transferred.

  • Dilution to Volume: Add the solvent to the volumetric flask until the bottom of the meniscus is level with the calibration mark. Use a Pasteur pipette for the final additions to avoid overshooting the mark.

  • Mixing: Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the flask with the name of the compound, the exact concentration, the solvent used, the date of preparation, and your initials.

Disposal Plan

Chemical waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless their compatibility is known.

  • Solid Waste Collection: Collect all contaminated solid waste, such as gloves, weighing papers, and disposable labware, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste Collection: Collect all liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container. The container should be compatible with the solvents used.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Storage: Store hazardous waste in a designated, well-ventilated, and secondary containment area until it is collected by your institution's EHS or a licensed chemical waste disposal company.

  • Spill Management: In case of a spill, evacuate the area and prevent others from entering. If it is safe to do so, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste.[4] Report the spill to your supervisor and EHS department immediately.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep Conduct Risk Assessment Review SDS for Similar Compounds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe hood Verify Chemical Fume Hood is Operational ppe->hood weigh Weigh Solid Compound (Avoid Dust Generation) hood->weigh dissolve Prepare Solution (Quantitative Transfer) weigh->dissolve decontaminate Decontaminate Work Area and Equipment dissolve->decontaminate waste Segregate and Label Hazardous Waste decontaminate->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-2-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-2-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.